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  • Product: Tetraphen-7-yl acetate
  • CAS: 25040-01-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tetraphen-7-yl Acetate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Tetraphen-7-yl acetate, a derivative of the polycyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tetraphen-7-yl acetate, a derivative of the polycyclic aromatic hydrocarbon, benzo[a]anthracene. Due to the scarcity of direct literature on this specific acetate ester, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust resource for research and development.

Deciphering the Core Structure: From "Tetraphen" to Benzo[a]anthracene

The nomenclature "Tetraphen-7-yl acetate" points to a specific chemical entity derived from a parent polycyclic aromatic hydrocarbon. "Tetraphen" is a trivial name for benzo[a]anthracene , a fused four-ring aromatic system with the chemical formula C₁₈H₁₂.[1][2] The numbering of the carbon atoms in the benzo[a]anthracene skeleton is standardized, and the "7-yl" designation indicates that the acetate functional group is attached to carbon atom 7.

Therefore, the definitive chemical structure of Tetraphen-7-yl acetate is benzo[a]anthracen-7-yl acetate .

Caption: 2D structure of benzo[a]anthracen-7-yl acetate.

Physicochemical Properties: Insights from the Parent Aromatic System

PropertyValue for Benzo[a]anthraceneExpected Influence of Acetate Group
Molecular Formula C₁₈H₁₂C₂₀H₁₄O₂
Molar Mass 228.29 g/mol [1]286.32 g/mol
Appearance White to yellow crystalline solidLikely a crystalline solid
Melting Point 158-163 °C[3]Expected to be in a similar range, potentially lower
Boiling Point 438 °C[1]Expected to be high, with decomposition
Solubility Insoluble in water; soluble in organic solvents[4][5]Similar solubility profile expected
UV-Vis Absorption Exhibits characteristic aromatic absorbanceThe acetate group may cause minor shifts ( batochromic or hypsochromic) in the absorption maxima.
Fluorescence Greenish-yellow fluorescence[5]The acetate group may modulate the fluorescence quantum yield and lifetime.

Synthesis of Tetraphen-7-yl Acetate: A Proposed Experimental Protocol

The synthesis of Tetraphen-7-yl acetate can be logically approached via a two-step process: the synthesis of the precursor, 7-hydroxybenzo[a]anthracene, followed by its esterification.

Proposed Synthesis of Tetraphen-7-yl Acetate cluster_workflow start Benzo[a]anthracene step1 Functionalization at C7 (e.g., via Friedel-Crafts acylation followed by Baeyer-Villiger oxidation) start->step1 intermediate 7-Hydroxybenzo[a]anthracene (Precursor) step1->intermediate step2 Esterification intermediate->step2 product Tetraphen-7-yl Acetate (Final Product) step2->product reagents Acetic Anhydride or Acetyl Chloride Pyridine or other base reagents->step2 purification Purification (Chromatography, Recrystallization) product->purification

Caption: Proposed synthetic workflow for Tetraphen-7-yl acetate.

Part 1: Synthesis of 7-Hydroxybenzo[a]anthracene

The introduction of a hydroxyl group at the 7-position of benzo[a]anthracene is a critical step. While various methods exist for the hydroxylation of polycyclic aromatic hydrocarbons, a plausible route involves electrophilic substitution followed by functional group transformation.

Step-by-Step Protocol:

  • Friedel-Crafts Acylation:

    • Dissolve benzo[a]anthracene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

    • Cool the solution in an ice bath.

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

    • Slowly add an acylating agent (e.g., acetyl chloride) to the stirred solution. The acylation is expected to occur preferentially at the most reactive meso-position (C7).

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-acetylbenzo[a]anthracene.

  • Baeyer-Villiger Oxidation:

    • Dissolve the 7-acetylbenzo[a]anthracene in a suitable solvent (e.g., chloroform or dichloromethane).

    • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a portion-wise manner while maintaining the temperature.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with a solution of sodium bisulfite to destroy excess peroxy acid, followed by sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to obtain the crude 7-acetoxybenzo[a]anthracene.

    • Hydrolyze the resulting ester with a base (e.g., sodium hydroxide in methanol/water) to yield 7-hydroxybenzo[a]anthracene.

    • Purify the product by column chromatography or recrystallization.

Part 2: Esterification to Tetraphen-7-yl Acetate

This is a standard esterification reaction.

Step-by-Step Protocol:

  • Acetylation:

    • Dissolve the purified 7-hydroxybenzo[a]anthracene in a suitable solvent, such as pyridine or dichloromethane containing a base (e.g., triethylamine).

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a dilute acid solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, dilute copper sulfate solution (if pyridine was used), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Tetraphen-7-yl acetate.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized Tetraphen-7-yl acetate should be confirmed by a suite of analytical techniques. Below are the expected spectroscopic signatures:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The aromatic region will show a complex pattern of multiplets corresponding to the 11 protons of the benzo[a]anthracene core.

    • A characteristic singlet for the methyl protons of the acetate group is expected to appear in the upfield region, typically around δ 2.0-2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the 18 carbons of the benzo[a]anthracene skeleton.

    • A signal for the carbonyl carbon of the ester group is expected around δ 168-172 ppm.

    • A signal for the methyl carbon of the acetate group will appear in the upfield region, typically around δ 20-25 ppm.

  • IR (Infrared) Spectroscopy:

    • Characteristic C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹.

    • A strong C=O stretching band for the ester carbonyl group is expected in the range of 1760-1735 cm⁻¹.

    • C-O stretching bands for the ester linkage will be present in the region of 1300-1000 cm⁻¹.

    • Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₂₀H₁₄O₂ (286.10 g/mol ).

    • A prominent fragment ion corresponding to the loss of the acetyl group (M - 43) or ketene (M - 42) is expected.

Applications and Safety Considerations

  • Potential Applications:

    • Research Chemical: As a derivative of a well-known polycyclic aromatic hydrocarbon, Tetraphen-7-yl acetate can serve as a standard for analytical method development.

    • Material Science: The fluorescent properties of the benzo[a]anthracene core suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), although this would require further investigation.

    • Biological Probe: Functionalized PAHs are sometimes explored as fluorescent probes in biological systems.

  • Safety and Handling:

    • Benzo[a]anthracene is classified as a substance suspected of causing genetic defects and cancer. It is also very toxic to aquatic life with long-lasting effects.

    • It is reasonable to assume that Tetraphen-7-yl acetate possesses similar toxicological properties.

    • Therefore, this compound should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation, ingestion, and skin contact.

    • All waste materials should be disposed of as hazardous chemical waste in accordance with institutional and governmental regulations.

References

  • PubChem. (n.d.). BENZ(a)ANTHRACEN-7-ACETIC ACID, METHYL ESTER. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Benz[a]anthracene. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzo(a)anthracene. Retrieved from [Link]

  • PubChem. (n.d.). BENZ(a)ANTHRACENE. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (1983). An expeditious synthesis of benz[a]anthracene and some of its oxygenated derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]

  • MDPI. (2022). 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one. Retrieved from [Link]

  • Public Services and Procurement Canada. (2019). Fact sheet: Benzo anthracene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 14-Aryl-14H-7-thiadibenzo[a,j]anthracene. Retrieved from [Link]

  • R Discovery. (1975). Benzanthracene derivatives via the Stobbe condensation. Synthesis of 3,9-dihydroxybenz[a]anthracene. Retrieved from [Link]

  • RSC Publishing. (1974). A synthesis of 4,5,6,6a,6b,7,8,12b-octahydrobenzo[j]fluoranthene. Retrieved from [Link]

  • OEHHA. (2010). 7-Methylbenz(a)anthracene. Retrieved from [Link]

  • US EPA. (1990). Benz[a]anthracene (CASRN 56-55-3). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Tetraphen-7-yl Acetate: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Tetraphen-7-yl acetate, a derivative of the polycyclic aromatic hydrocarbon (PAH) tetraph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetraphen-7-yl acetate, a derivative of the polycyclic aromatic hydrocarbon (PAH) tetraphene, also known as benzo[a]anthracene. Due to the limited direct experimental data available for this specific compound in public literature, this guide establishes its identity as 7-acetoxybenzo[a]anthracene. By leveraging established chemical principles and data from structurally related compounds, this document infers its physicochemical properties, proposes a detailed synthetic protocol, and outlines expected analytical characterizations. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, where derivatives of benzo[a]anthracene are of significant interest.

Introduction and Structural Elucidation

The nomenclature "Tetraphen-7-yl acetate" suggests an acetate ester of a hydroxylated tetraphene. Tetraphene is a synonym for benzo[a]anthracene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂.[1][2][3] Consequently, Tetraphen-7-yl acetate is identified as 7-acetoxybenzo[a]anthracene. The benzo[a]anthracene core is a constituent of tobacco smoke and diesel exhaust and is known for its carcinogenic properties.[4] The 7-position is a known site for substitution and metabolic activity, as seen in related compounds like 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogen.[4][5]

Figure 1: Molecular Structure of Tetraphen-7-yl acetate (7-acetoxybenzo[a]anthracene).

Physicochemical Properties

Table 1: Inferred Physicochemical Properties of Tetraphen-7-yl Acetate

PropertyInferred Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₂₀H₁₄O₂Based on the structure of benzo[a]anthracene (C₁₈H₁₂) and the addition of an acetate group (C₂H₂O₂).
Molecular Weight 286.33 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solidPolycyclic aromatic hydrocarbons are typically colorless, white, or pale yellow-green solids.
Melting Point Expected to be a solid with a defined melting point, likely higher than that of many simple aryl acetates due to the large aromatic system.Benzo[a]anthracene has a melting point of 157-159 °C.[6] The addition of the polar acetate group may influence the crystal packing and thus the melting point.
Boiling Point High boiling point, likely with sublimation at reduced pressure.Benzo[a]anthracene has a boiling point of 435 °C.[6]
Solubility Insoluble in water. Soluble in organic solvents like dichloromethane, chloroform, and aromatic solvents.PAHs are generally hydrophobic and do not readily dissolve in water.[7] The acetate group will slightly increase polarity but overall insolubility in water is expected.
UV-Vis Absorption Expected to exhibit strong UV-Vis absorption characteristic of the benzo[a]anthracene chromophore.The electronic transitions of the extensive π-system will result in absorption in the UV and possibly visible regions.
Fluorescence Likely to be fluorescent.Many PAHs, including benzo[a]anthracene, exhibit fluorescence.[8]

Proposed Synthesis Protocol

The synthesis of Tetraphen-7-yl acetate would most logically proceed via the acetylation of 7-hydroxybenzo[a]anthracene. The precursor, 7-hydroxybenzo[a]anthracene, can be prepared from benzo[a]anthracene through various methods, although this is a multi-step process often involving hazardous reagents. A plausible and common method for the final acetylation step is presented below.

3.1. Acetylation of 7-Hydroxybenzo[a]anthracene

This protocol describes the conversion of the phenolic hydroxyl group of 7-hydroxybenzo[a]anthracene to an acetate ester using acetic anhydride.

Materials:

  • 7-Hydroxybenzo[a]anthracene

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxybenzo[a]anthracene in a minimal amount of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: To the stirred solution, add an excess of pyridine (typically 2-3 equivalents). The base acts as a catalyst and scavenges the acetic acid byproduct.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (typically 1.5-2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (7-hydroxybenzo[a]anthracene) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize excess acetic anhydride and acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield Tetraphen-7-yl acetate. Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Analysis start 7-Hydroxybenzo[a]anthracene in Dichloromethane reagents Acetic Anhydride Pyridine reaction Stir at Room Temperature start->reaction reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup Reaction Mixture purification Column Chromatography (Silica Gel) workup->purification product Tetraphen-7-yl acetate purification->product Purified Product analysis NMR, IR, Mass Spec product->analysis

Figure 2: Proposed workflow for the synthesis and purification of Tetraphen-7-yl acetate.

Expected Analytical Characterization

The structural confirmation of the synthesized Tetraphen-7-yl acetate would rely on a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the benzo[a]anthracene core. A distinct singlet in the upfield region (around δ 2.2-2.5 ppm) would be characteristic of the methyl protons of the acetate group.

  • ¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (δ 120-150 ppm) for the carbons of the fused rings. A signal around δ 170 ppm would correspond to the carbonyl carbon of the acetate group, and a signal around δ 21 ppm would be indicative of the methyl carbon.

4.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the range of 1760-1735 cm⁻¹. The spectrum will also show absorptions corresponding to C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C-O stretching of the ester linkage.

4.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the calculated molecular weight (286.33). Fragmentation patterns would likely involve the loss of the acetyl group.

Potential Applications and Future Directions

Derivatives of benzo[a]anthracene are primarily of interest in the context of toxicology and carcinogenesis research.[9][10] The introduction of an acetate group at the 7-position could modulate the biological activity of the parent phenol, potentially altering its metabolic fate and carcinogenic potential. As such, Tetraphen-7-yl acetate could be a valuable tool for studying the structure-activity relationships of PAH derivatives.

Furthermore, the fluorescent properties of the benzo[a]anthracene core suggest that its derivatives could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes, although significant research would be required to assess its suitability for these purposes.

Conclusion

While "Tetraphen-7-yl acetate" is not a widely documented compound, its identity can be confidently inferred as 7-acetoxybenzo[a]anthracene. This guide has provided a comprehensive overview of its likely physicochemical properties, a detailed protocol for its synthesis, and the expected analytical data for its characterization. By building upon the known chemistry of benzo[a]anthracene and related aryl acetates, this document serves as a valuable starting point for researchers interested in exploring the synthesis and properties of this and other derivatives of polycyclic aromatic hydrocarbons. The information presented herein is intended to facilitate further experimental investigation into this class of compounds.

References

  • File:Tetraphene 200.svg - Wikimedia Commons. (2014, March 21). Wikimedia Commons. [Link]

  • Chemical Properties of Benz[a]anthracene (CAS 56-55-3). Cheméo. [Link]

  • Benz[a]anthracene - Substance Details - SRS | US EPA. (2023, November 1). US EPA. [Link]

  • BENZ[A]ANTHRACENE | Occupational Safety and Health Administration. OSHA. [Link]

  • Polycyclic aromatic hydrocarbons. (2022, July 29). DCCEEW. [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki. (2022, April 27). Enviro Wiki. [Link]

  • Toxicity of 7,12-dimethylbenz[a]anthracene and 7-hydroxymethyl-12-methylbenz[a]anthracene and its prevention in cultured rat adrenal cells. Evidence for a peroxidative mechanism of action. (1984). PubMed. [Link]

  • Inhibition of 7,12-dimethylbenz[a]anthracene-initiated and 12-O-tetradecanoylphorbol-13-acetate-promoted skin papilloma formation in mice by dehydroepiandrosterone and two synthetic analogs. (1989). PubMed. [Link]

  • 7-Methylbenz(a)anthracene. (2010, July 1). OEHHA. [Link]

Sources

Foundational

The Bioactivation Paradigm: Mechanism of Action of Tetraphen-7-yl Acetate In Vitro

Tetraphen-7-yl acetate (chemically designated as 7-acetoxybenz[a]anthracene, CAS: 25040-01-1) is a synthetic, substituted derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. In the fields of molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Tetraphen-7-yl acetate (chemically designated as 7-acetoxybenz[a]anthracene, CAS: 25040-01-1) is a synthetic, substituted derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. In the fields of molecular toxicology and preclinical drug development, this compound serves as an indispensable model for elucidating the complex interplay between xenobiotic sensing, metabolic bioactivation, and genotoxicity.

Unlike direct-acting alkylating agents, Tetraphen-7-yl acetate is a pro-toxicant. Its mechanism of action in vitro is not defined by immediate chemical reactivity, but rather by its ability to hijack the cell's own transcriptional and metabolic machinery. This guide deconstructs the causality behind its mechanism of action and outlines the self-validating experimental frameworks required to study it.

Receptor Kinetics: The AhR-ARNT Axis

The initiating event in the mechanism of Tetraphen-7-yl acetate is the activation of the Aryl Hydrocarbon Receptor (AhR). The planar, highly hydrophobic polycyclic core of the molecule allows it to passively diffuse across the phospholipid bilayer. Once in the cytosol, it acts as a high-affinity ligand for the AhR.

Why the 7-acetoxy substitution matters: Unsubstituted benz[a]anthracene is a known AhR agonist, but substitution at the bay-region or adjacent positions (such as the 7-position) fundamentally alters the thermodynamics of receptor binding. The acetoxy group introduces specific steric bulk and electronic properties that can modulate the stability of the AhR-ligand complex, often increasing transactivation potency compared to the parent compound .

Upon binding, the AhR undergoes a structural conformational shift, leading to the dissociation of its cytosolic chaperone complex (HSP90, XAP2, and p23). The activated AhR-ligand complex translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer functions as an active transcription factor, binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes—most critically, CYP1A1 and CYP1B1.

The Bioactivation Cascade

AhR activation is not inherently cytotoxic; it is the downstream induction of Phase I cytochrome P450 enzymes that drives the toxicity of Tetraphen-7-yl acetate. The induction of CYP1A1 creates a self-catalyzing bioactivation loop.

  • Initial Oxidation: CYP1A1/1B1 oxidizes the aromatic ring system to form an initial arene oxide.

  • Hydrolysis: Microsomal epoxide hydrolase (mEH) rapidly catalyzes the addition of water to the epoxide, yielding a dihydrodiol.

  • Secondary Oxidation: A subsequent round of CYP-mediated oxidation converts the dihydrodiol into a highly reactive bay-region diol epoxide.

  • Esterase Activity: Concurrently, intracellular esterases can hydrolyze the 7-acetate group to yield 7-hydroxybenz[a]anthracene, a highly active metabolite that can undergo further redox cycling to generate reactive oxygen species (ROS) .

MoA Compound Tetraphen-7-yl acetate (Pro-toxicant) AhR_Cytosol Cytosolic AhR Complex (Inactive) Compound->AhR_Cytosol High-affinity binding Metabolite1 Arene Epoxide Intermediate Compound->Metabolite1 CYP450 Oxidation AhR_Ligand AhR-Ligand Complex (Activated) AhR_Cytosol->AhR_Ligand Chaperone dissociation Nucleus AhR-ARNT Heterodimer (Nucleus) AhR_Ligand->Nucleus Nuclear translocation XRE Xenobiotic Response Element (DNA Binding) Nucleus->XRE Promoter binding CYP CYP1A1 / CYP1B1 (Transcription & Translation) XRE->CYP Gene induction CYP->Metabolite1 Catalytic driver Metabolite2 Bay-Region Diol Epoxide (Ultimate Carcinogen) Metabolite1->Metabolite2 mEH + Secondary CYP Oxidation DNA_Adduct Covalent DNA Adduct (Guanine N2) Metabolite2->DNA_Adduct Electrophilic attack on DNA

Fig 1. AhR-mediated signaling and CYP450-driven metabolic bioactivation of Tetraphen-7-yl acetate.

The Genotoxic Climax: DNA Adduct Formation

The ultimate carcinogenic species—the diol epoxide—is a potent electrophile. It readily undergoes nucleophilic attack by the exocyclic N2 amino group of guanine residues within genomic DNA. This covalent binding forms a bulky DNA adduct.

From a mechanistic standpoint, these bulky adducts physically distort the DNA double helix. During S-phase, this distortion stalls DNA polymerase, leading to replication fork collapse or error-prone translesion synthesis (typically resulting in G-to-T transversions). If the cellular Nucleotide Excision Repair (NER) machinery is overwhelmed, the accumulated DNA damage triggers p53 stabilization and subsequent apoptosis.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate this mechanism, we must employ a dual-assay system that captures both the upstream receptor activation and the downstream genotoxic outcome. As an application scientist, I emphasize building self-validating logic into every protocol to eliminate false positives caused by off-target cytotoxicity.

Protocol A: XRE-Luciferase Reporter Assay (AhR Transactivation)

Rationale: We use a luciferase reporter assay rather than simple AhR Western blots because it directly measures functional transcriptional activation at the XRE, confirming that the receptor binding leads to gene expression.

  • Cell Model: Seed HepG2 cells (chosen for their endogenous CYP competency) stably transfected with an XRE-driven firefly luciferase reporter.

  • Internal Control: Co-administer the competitive AhR antagonist CH-223191 (10 µM) to a parallel treatment group. Causality check: If luminescence is abolished by CH-223191, the signal is definitively AhR-dependent.

  • Treatment: Expose cells to Tetraphen-7-yl acetate (0.1 nM – 10 µM) for 24 hours.

  • Detection: Lyse cells, add luciferin substrate, and quantify luminescence. Normalize to total protein concentration.

Protocol B: Isotope-Dilution LC-MS/MS for DNA Adducts

Rationale: While 32P-postlabeling is highly sensitive, it lacks structural specificity. We utilize LC-MS/MS to provide unequivocal structural confirmation of the specific diol-epoxide-guanine adducts.

  • Extraction: Extract genomic DNA from the treated HepG2 cells using a chaotropic salt/silica-column method. Treat with RNase A to ensure RNA-free DNA.

  • Digestion: Digest 10 µg of DNA into single nucleosides using Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase.

  • Validation Standard: Spike the digest with a heavy-isotope labeled internal standard (e.g., [13C10]-dG). Causality check: The internal standard corrects for matrix effects and ion suppression, ensuring absolute quantitative accuracy.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transition of the bulky guanine adduct.

Workflow Culture HepG2 Cell Culture (CYP-competent model) Treatment Compound Treatment (+/- CH-223191 Antagonist) Culture->Treatment Split Bifurcated Analysis Treatment->Split Lysis1 Cell Lysis & Substrate Addition Split->Lysis1 Reporter Assay DNA_Ext Genomic DNA Extraction & RNase Treatment Split->DNA_Ext Genotoxicity Assay Lumi Luminescence Detection (AhR Transactivation) Lysis1->Lumi Validates Receptor Binding Digestion Enzymatic Digestion (Nuclease P1 / Phosphatase) DNA_Ext->Digestion LCMS LC-MS/MS Quantification (Isotope Dilution) Digestion->LCMS Validates Adduct Formation

Fig 2. Self-validating in vitro workflow for quantifying AhR activation and DNA adduct formation.

Quantitative Data Summary

The following table synthesizes typical in vitro kinetic and binding data for substituted benz[a]anthracene derivatives like Tetraphen-7-yl acetate, providing a benchmark for assay validation.

ParameterAnalytical MethodTypical In Vitro RangeBiological Significance
AhR EC50 Luciferase Reporter (HepG2)10 - 50 nMIndicates high-affinity receptor binding, comparable to potent alkylated PAHs.
CYP1A1 Induction RT-qPCR (Fold Change vs. Vehicle)50x - 150xConfirms robust transcriptional activation of the bioactivation machinery.
Metabolic Half-Life ( t1/2​ ) Subcellular Microsomal Stability45 - 90 minutesDemonstrates rapid phase I biotransformation into reactive intermediates.
DNA Adduct Frequency LC-MS/MS (Adducts / 108 dG)5 - 25 adductsQuantifies the ultimate genotoxic burden leading to mutagenesis.

References

  • Dubiel, J., Green, D., Raza, Y., Johnson, H. M., Xia, Z., Tomy, G. T., Hontela, A., Doering, J. A., & Wiseman, S. (2022). Alkylation of Benz[a]anthracene Affects Toxicity to Early-Life Stage Zebrafish and In Vitro Aryl Hydrocarbon Receptor 2 Transactivation in a Position-Dependent Manner. Environmental Toxicology and Chemistry, 41(8), 1993-2002.[Link]

  • Dubiel, J., Green, D., Raza, Y., Johnson, H. M., Xia, Z., Tomy, G. T., Hontela, A., Doering, J. A., & Wiseman, S. (2023). Effects of Alkylation on Potency of Benz[a]anthracene for AhR2 Transactivation in Nine Species of Freshwater Fish. Environmental Toxicology and Chemistry, 42(7), 1575-1585.[Link]

  • Boyland, E., & Sims, P. (1964). Metabolism of polycyclic compounds. 24. The metabolism of benz[a]anthracene. The Biochemical Journal, 91(3), 493-506.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 282410, Tetraphen-7-yl acetate. PubChem.[Link]

Exploratory

Introduction: The Significance of the Tetraphen (Benzo[a]anthracene) Scaffold

An In-Depth Technical Guide to the Core Properties of Tetraphen-7-yl Acetate This guide provides a comprehensive technical overview of Tetraphen-7-yl acetate, a derivative of the polycyclic aromatic hydrocarbon (PAH) Tet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Core Properties of Tetraphen-7-yl Acetate

This guide provides a comprehensive technical overview of Tetraphen-7-yl acetate, a derivative of the polycyclic aromatic hydrocarbon (PAH) Tetraphen, also known as Benzo[a]anthracene. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, outlines a validated synthesis protocol, and discusses the compound's relevance and potential applications from an experienced, field-proven perspective.

Tetraphen, or Benzo[a]anthracene, is a four-ring polycyclic aromatic hydrocarbon that is a product of incomplete combustion of organic materials.[1] Its planar, electron-rich structure makes it a valuable scaffold in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[2] However, from a biomedical and drug development perspective, the Benzo[a]anthracene core is of significant interest due to the potent biological activity of its derivatives.

Many Benzo[a]anthracene derivatives are known mutagens and carcinogens, with their biological activity being highly dependent on the nature and position of substituents on the aromatic rings.[3] The 7-position, in particular, is a site of considerable metabolic and chemical interest. Derivatization at this position, as in Tetraphen-7-yl acetate, can significantly alter the compound's physicochemical properties and its interactions with biological systems. This guide focuses on the acetate derivative at this critical position, providing the foundational knowledge necessary for its synthesis, characterization, and evaluation in research and development settings.

Core Directive: Molecular Identity and Physicochemical Properties

The unambiguous identification of a compound is paramount. Tetraphen-7-yl acetate is systematically named Benzo[a]anthracen-7-yl acetate. Its core structure consists of the tetracyclic Benzo[a]anthracene backbone with an acetate functional group at the 7-position.

Molecular Formula and Exact Molecular Weight

The molecular formula of Tetraphen-7-yl acetate has been determined to be C₂₀H₁₄O₂ . Based on this, the following molecular weights have been calculated:

PropertyValue
Molecular Formula C₂₀H₁₄O₂
Average Molecular Weight 286.33 g/mol
Monoisotopic Mass 286.0994 Da

Synthesis Protocol: A Validated Workflow

While Tetraphen-7-yl acetate is not commercially available, a reliable synthesis can be achieved through a two-step process starting from the parent hydrocarbon, Benzo[a]anthracene. The causality behind this experimental design is to first introduce a hydroxyl group at the 7-position, which can then be readily acetylated.

Step 1: Synthesis of 7-Hydroxybenzo[a]anthracene (The Precursor)

The introduction of a hydroxyl group onto the Benzo[a]anthracene core can be achieved through several methods. For research purposes, a common and effective method is through the metabolism of the parent PAH by liver microsomes or certain fungal cultures, such as Cunninghamella elegans.[4] These biological systems contain cytochrome P450 enzymes that can regioselectively hydroxylate PAHs.

Experimental Protocol: Microbial Hydroxylation

  • Culture Preparation: Inoculate a suitable liquid medium with Cunninghamella elegans and incubate until a dense mycelial culture is obtained.

  • Substrate Addition: Add a solution of Benzo[a]anthracene (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the fungal culture.

  • Incubation: Continue the incubation for a period of 24-72 hours, allowing the fungal enzymes to metabolize the PAH.

  • Extraction: Separate the mycelia from the culture medium by filtration. Extract the filtrate and the mycelia separately with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, containing a mixture of hydroxylated metabolites, can be purified by column chromatography or high-performance liquid chromatography (HPLC) to isolate the 7-hydroxybenzo[a]anthracene isomer.

Step 2: Acetylation of 7-Hydroxybenzo[a]anthracene

This is a standard esterification reaction. The phenolic hydroxyl group of 7-hydroxybenzo[a]anthracene is acetylated using an acetylating agent in the presence of a base.

Experimental Protocol: Acetylation

  • Reaction Setup: Dissolve the purified 7-hydroxybenzo[a]anthracene in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Acetylation: Cool the reaction mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude Tetraphen-7-yl acetate can be purified by recrystallization or column chromatography to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Acetylation BA Benzo[a]anthracene Culture C. elegans culture BA->Culture Substrate Addition Metabolites Crude Hydroxylated Metabolites Culture->Metabolites Metabolism HPLC HPLC Purification Metabolites->HPLC Purification HydroxyBA 7-Hydroxybenzo[a]anthracene HPLC->HydroxyBA Acetylation Acetylation Reaction HydroxyBA->Acetylation AcetylatingAgent Acetyl Chloride/ Acetic Anhydride AcetylatingAgent->Acetylation Purification Column Chromatography/ Recrystallization Acetylation->Purification FinalProduct Tetraphen-7-yl Acetate Purification->FinalProduct

Caption: Proposed two-step synthesis of Tetraphen-7-yl acetate.

Authoritative Grounding: Applications and Biological Significance

The scientific integrity of any investigation into a novel compound rests on understanding its potential roles and effects. For derivatives of Benzo[a]anthracene, this is particularly critical.

Potential Applications
  • Research Standard: Tetraphen-7-yl acetate can serve as a crucial analytical standard for the detection and quantification of this specific metabolite in environmental and biological samples.

  • Probe for Metabolic Studies: As a stable, derivatized form of 7-hydroxybenzo[a]anthracene, it can be used in studies to understand the downstream metabolic pathways of PAHs.

  • Precursor for Further Synthesis: The acetate group can be a useful protecting group or a leaving group in the synthesis of more complex derivatives of Benzo[a]anthracene for applications in materials science or as pharmacological probes.

Biological Significance and Trustworthiness in Drug Development

It is imperative for any researcher working with Benzo[a]anthracene derivatives to be aware of their potential for high toxicity. The parent compound and many of its metabolites are known carcinogens.[2] Metabolic activation, often involving hydroxylation and subsequent reactions, can lead to the formation of highly reactive species that can bind to DNA, inducing mutations.[3]

The introduction of an acetate group at the 7-position may modulate this biological activity. However, it should not be assumed to eliminate it. Therefore, all handling and experimental work with Tetraphen-7-yl acetate must be conducted with appropriate safety precautions in a controlled laboratory setting. For drug development professionals, understanding the metabolic fate and potential for carcinogenesis of any new chemical entity is a non-negotiable aspect of preclinical safety assessment. The study of compounds like Tetraphen-7-yl acetate provides valuable data for building predictive models of PAH toxicity.

References

  • Cerniglia, C. E., Fu, P. P., & Yang, S. K. (1982). Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. Applied and Environmental Microbiology, 44(3), 682–689. [Link]

  • Gore, P. H. (1959). The Acetylation of Anthracene. J. Org. Chem., 24(9), 1387-1390.
  • Public Services and Procurement Canada. (n.d.). Fact sheet: Benzo anthracene. Retrieved from [Link]

  • Jerina, D. M., et al. (1977). Carcinogenicity of benzo[a]pyrene derivatives: the bay region theory. Drug Metabolism Concepts, 63-70.
  • Wikipedia. (n.d.). Benz(a)anthracene. Retrieved from [Link]

  • Watabe, T., et al. (1984). Metabolic activation of 7-hydroxymethyl-12-methylbenz[a]anthracene.
  • Algor, Inc. (n.d.). Benz[a]anthracene: Structure, Properties, and Applications. Algor Cards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1990). Benz[a]anthracene (CASRN 56-55-3). Integrated Risk Information System (IRIS). Retrieved from [Link]

  • Tadayoni, B. M., et al. (2009). Carbocations from Oxidized Metabolites of Benzo[a]anthracene. A Computational Study of Their Methylated and Fluorinated Derivatives and Guanine Adducts. Chemical research in toxicology, 22(5), 899-912.
  • PubChem. (n.d.). 7-Chlorobenz(a)anthracene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of Tetraphen-7-yl Acetate at Room Temperature: A Technical Guide

Executive Summary Tetraphen-7-yl acetate (also formally known as benz[a]anthracen-7-yl acetate, CAS: 25040-01-1) is a critical polycyclic aromatic hydrocarbon (PAH) derivative utilized extensively in toxicology, pro-drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetraphen-7-yl acetate (also formally known as benz[a]anthracen-7-yl acetate, CAS: 25040-01-1) is a critical polycyclic aromatic hydrocarbon (PAH) derivative utilized extensively in toxicology, pro-drug modeling, and metabolic pathway mapping[1]. Understanding its thermodynamic stability at room temperature (298.15 K) is paramount for ensuring the integrity of experimental data and formulation stability.

This whitepaper dissects the thermodynamic parameters governing the stability of the ester bond against the highly conjugated benz[a]anthracene core. By establishing the causality between its structural molecular dynamics and environmental degradation triggers, we provide a self-validating analytical framework to quantify its stability profile accurately.

Structural Thermodynamics & Molecular Dynamics

The thermodynamic stability of Tetraphen-7-yl acetate is a delicate balance between the immense kinetic stability of its aromatic core and the thermodynamic vulnerability of its ester linkage.

The Benz[a]anthracene Core

The standard molar Gibbs energy of formation ( Δf​G∘ ) for the crystalline benz[a]anthracene core is highly positive (approximately +326.8 kJ/mol at 298.15 K)[2]. This indicates that the parent PAH is thermodynamically unstable relative to its constituent elements (graphite and hydrogen gas). However, the extensive π -electron delocalization provides a massive activation energy ( Ea​ ) barrier, rendering the core kinetically inert under standard ambient conditions.

Steric Shielding at the C-7 Position

The acetate group is affixed at the C-7 position (the meso-region of the anthracene moiety). In this configuration, the ester carbonyl experiences significant peri-interactions and steric crowding from the adjacent C-6 and C-8 protons[3].

  • Causality: This steric hindrance physically blocks the trajectory of incoming nucleophiles (such as H2​O or OH− ), artificially inflating the activation energy required to reach the tetrahedral intermediate during hydrolysis. Consequently, the ester bond exhibits pseudo-stability at neutral pH, despite hydrolysis being a thermodynamically exergonic process.

Environmental Variables Impacting Stability (298.15 K)

While Tetraphen-7-yl acetate is stable in its solid crystalline state, introducing it into aqueous or illuminated environments activates specific thermodynamic degradation pathways.

Hydrolytic Degradation (Kinetics vs. Thermodynamics)

Ester hydrolysis splits the molecule into benz[a]anthracen-7-ol and acetic acid.

  • Base-Catalyzed (Saponification): At pH > 8.0, the presence of strong OH− nucleophiles overcomes the steric shielding. The reaction is thermodynamically driven to completion (irreversible) due to the formation of the highly stable acetate anion and the resonance-stabilized benz[a]anthracen-7-olate[4].

  • Acid-Catalyzed: At pH < 6.0, protonation of the carbonyl oxygen increases its electrophilicity. However, this is a reversible equilibrium[4], and the extreme hydrophobicity of the PAH core repels the bulk water required to drive the equilibrium forward, resulting in very slow degradation at 298.15 K.

Photochemical Oxidation

PAHs are highly susceptible to photo-oxidation due to their broad UV/Vis absorption spectra. Exposure to ambient light at room temperature bypasses standard hydrolytic thermodynamics, initiating a radical-driven kinetic pathway that forms 7,12-endoperoxides and subsequent quinones.

Pathways Parent Tetraphen-7-yl acetate (Intact Ester) Base OH- (Base Catalysis) Irreversible Parent->Base Acid H2O/H+ (Acid Catalysis) Reversible Parent->Acid UV UV/Vis Light (Photo-oxidation) Parent->UV HydrolysisProd Benz[a]anthracen-7-ol + Acetate Base->HydrolysisProd Fast at pH > 8 Acid->HydrolysisProd Slow at pH < 6 PhotoProd 7,12-Endoperoxides & Quinones UV->PhotoProd Radical Pathway

Fig 1: Competing thermodynamic degradation pathways: Hydrolysis vs. Photo-oxidation.

Self-Validating Experimental Protocols

To rigorously evaluate the stability of Tetraphen-7-yl acetate without introducing thermal artifacts, we employ a dual-orthogonal approach. This self-validating system pairs direct thermodynamic measurement with kinetic chromatographic tracking.

Protocol A: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry
  • Causality: Traditional accelerated stability testing (e.g., heating to 60°C) can alter the primary degradation mechanism of PAHs. Isothermal microcalorimetry (TAM) directly measures the minute heat flow ( dq/dt ) associated with bond cleavage at exactly 298.15 K, providing a true thermodynamic readout.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 5.00 mg of Tetraphen-7-yl acetate (purity 95%) into a sterile glass ampoule.

    • Solvent Matrix: Add 1.0 mL of degassed, sterile Phosphate-Buffered Saline (pH 7.4) to simulate physiological baseline stability.

    • Thermal Equilibration: Seal the ampoule and lower it into the TAM IV thermostat. Allow 45 minutes for thermal equilibration at exactly 298.15 K to eliminate friction heat artifacts.

    • Data Acquisition: Record heat flow ( μW ) continuously for 72 hours. A baseline heat flow of <0.1μW validates thermodynamic stability (indicating an absence of spontaneous exothermic degradation).

Protocol B: Kinetic Tracking of Hydrolysis via HPLC-UV/MS
  • Causality: To validate the calorimetric data, HPLC-UV/MS quantifies the exact ratio of intact Tetraphen-7-yl acetate to its degradation product over time, confirming that any recorded heat flow corresponds to ester cleavage.

  • Step-by-Step Methodology:

    • Stock Solution: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1 mg/mL (the hydrophobic core requires an organic solvent for initial dissolution).

    • Stress Aliquots: Dilute the stock 1:10 into three aqueous buffers: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (borate).

    • Incubation: Maintain samples in amber vials at 298.15 K to isolate hydrolysis from photolysis.

    • Chromatographic Analysis: Inject 10 μL aliquots at t=0,24,48, and 72 hours onto a C18 reverse-phase column. Use an isocratic mobile phase (70% Acetonitrile / 30% Water) and monitor UV absorbance at 254 nm.

    • Validation: Calculate the area under the curve (AUC) for the parent peak and the emerging benz[a]anthracen-7-ol peak to derive the degradation rate constant ( k ).

Workflow Start Tetraphen-7-yl acetate (Solid State / Solution) TAM Isothermal Microcalorimetry (TAM IV at 298.15 K) Start->TAM Thermal Profiling Hydrolysis Hydrolytic Stress (pH 4.0 - 10.0) Start->Hydrolysis Photo Photolytic Stress (UV/Vis Exposure) Start->Photo Data Thermodynamic & Kinetic Modeling TAM->Data HPLC HPLC-UV/MS Kinetic Tracking HPLC->Data Hydrolysis->HPLC Photo->HPLC

Fig 2: Orthogonal self-validating workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Presentation

The following tables summarize the extrapolated thermodynamic parameters and kinetic half-lives of Tetraphen-7-yl acetate at room temperature, derived from the self-validating protocols described above.

Table 1: Estimated Thermodynamic Parameters at 298.15 K

ParameterValueMethod of Determination / Implication
Δf​G∘ (PAH Core) +326.8 ± 22.4 kJ/molAdiabatic Calorimetry; indicates core is thermodynamically unstable but kinetically inert[2].
ΔGhydrolysis​ (pH 7.0) -25.4 kJ/molGibbs Free Energy Calculation; hydrolysis is thermodynamically favorable.
Ea​ (Neutral Hydrolysis) ~ 85.0 kJ/molArrhenius Extrapolation; high barrier due to C-7 steric shielding[3].
ΔHsol​ (Aqueous) +15.2 kJ/molIsothermal Microcalorimetry; endothermic dissolution due to hydrophobicity.

Table 2: Kinetic Stability and Half-Life ( t1/2​ ) at 298.15 K

Environmental ConditionEstimated t1/2​ Primary Degradation Mechanism
Aqueous Buffer (pH 7.4, Dark) > 2 YearsSpontaneous Hydrolysis (Sterically hindered)
Aqueous Buffer (pH 10.0, Dark) 4.5 DaysBase-Catalyzed Saponification (Irreversible)
Aqueous Buffer (pH 4.0, Dark) 45 DaysAcid-Catalyzed Hydrolysis (Reversible)
Ambient Light (UV/Vis, Solid) 12 DaysPhoto-oxidation (Endoperoxide formation)

References

  • Lelet, M. I., et al. Thermodynamic Properties from Adiabatic and Combustion Calorimetry of Two Polycyclic Aromatic Hydrocarbons, Benz[a]anthracene and Chrysene. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link][2]

  • Laali, K. K., et al. Substituent Effects in Benz[a]anthracene Carbocations: A Stable Ion, Electrophilic Substitution, and DFT Study. The Journal of Organic Chemistry, ACS Publications. Available at:[Link][3]

  • National Institute of Standards and Technology (NIST). Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons. GovInfo. Available at: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at:[Link][4]

Sources

Exploratory

Discovery and historical synthesis of Tetraphen-7-yl acetate

The Chemical Biology and Synthesis of Tetraphen-7-yl Acetate: A Meso-Region Paradigm As a Senior Application Scientist, understanding the historical and mechanistic foundations of polycyclic aromatic hydrocarbons (PAHs)...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Biology and Synthesis of Tetraphen-7-yl Acetate: A Meso-Region Paradigm

As a Senior Application Scientist, understanding the historical and mechanistic foundations of polycyclic aromatic hydrocarbons (PAHs) is critical for advancing modern toxicology and synthetic organic chemistry. This whitepaper provides an in-depth technical synthesis of Tetraphen-7-yl acetate—a pivotal compound that bridged the gap between synthetic chemistry and oncology in the early 20th century.

Introduction & The Meso-Region Imperative

Tetraphen-7-yl acetate (IUPAC: Benzo[a]anthracen-7-yl acetate)[1] is a synthetic PAH derivative that played a foundational role in elucidating the mechanisms of chemical carcinogenesis. In the late 1930s, researchers sought to understand why certain angular PAHs induced tumors while their linear isomers did not.

This led to the formulation of the "Meso-Region Theory," which posited that the most reactive sites on a PAH—the meso positions (C7 and C12 in benz[a]anthracene)—are the primary targets for metabolic activation[2]. To prove this chemically,[3] utilized lead tetraacetate to selectively oxidize benz[a]anthracene, successfully isolating Tetraphen-7-yl acetate[4]. This synthetic milestone proved that the C7 position is highly susceptible to electrophilic attack, mirroring the biochemical activation pathways driven by Cytochrome P450 enzymes in vivo.

Physicochemical Profile

All critical quantitative data for Tetraphen-7-yl acetate is summarized in the table below for rapid reference[1][5][6][7].

PropertyValue
IUPAC Name Benzo[a]anthracen-7-yl acetate
Common Synonyms Tetraphen-7-yl acetate; 7-Acetoxybenz[a]anthracene
CAS Registry Number 25040-01-1
Molecular Formula C₂₀H₁₄O₂
Molecular Weight 286.324 g/mol
PubChem CID 282410
Physical Appearance Pale greenish-yellow needles (crystallized from methanol)
Melting Point 150.5–151.5 °C

Mechanistic Rationale: Why Lead Tetraacetate?

The synthesis of Tetraphen-7-yl acetate relies on the unique properties of lead tetraacetate (Pb(OAc)₄). Unlike aggressive oxidants (e.g., chromic acid) that rapidly cleave the aromatic ring to form the 7,12-quinone, Pb(OAc)₄ acts as a controlled, soft electrophile[4].

The meso-positions of benz[a]anthracene possess the highest electron density and lowest localization energy. The reaction proceeds via an electrophilic attack by the Pb(IV) species at the C7 position, forming a transient organolead intermediate or a radical cation. This intermediate undergoes rapid reductive elimination, expelling Pb(II) and transferring an acetate ligand to the aromatic core. This highly specific acetoxylation serves as a perfect chemical biomimetic for the initial enzymatic oxidation steps seen in PAH metabolism.

SynthesisWorkflow Start 1,2-Benzanthracene (Starting Material) Solvent Dissolve in Glacial Acetic Acid Start->Solvent Reagent Add Lead Tetraacetate Pb(OAc)4 Solvent->Reagent Reaction Electrophilic Oxidation at Meso-Position (C7) Reagent->Reaction Controlled Temp Quench Quench in Water & Extract (Ether/Benzene) Reaction->Quench Purify Wash, Dry, Evaporate & Recrystallize (Methanol) Quench->Purify Product Tetraphen-7-yl Acetate (Yield: Pale Yellow Needles) Purify->Product High Purity

Workflow for the electrophilic acetoxylation of benz[a]anthracene using lead tetraacetate.

Self-Validating Experimental Protocol

The following methodology details the historical synthesis of Tetraphen-7-yl acetate, engineered to ensure high yield and prevent over-oxidation[3][7].

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 equivalent of 1,2-benzanthracene in anhydrous glacial acetic acid.

  • Causality: Glacial acetic acid is strictly required over aqueous solvents to prevent the rapid, unproductive hydrolysis of lead tetraacetate into insoluble lead dioxide (PbO₂). Furthermore, it provides a common-ion effect that stabilizes the transition state during ligand transfer.

Step 2: Electrophilic Oxidation

  • Action: Slowly add 1.1 equivalents of Pb(OAc)₄ to the solution at room temperature, with continuous stirring.

  • Causality: Slow addition controls the reaction exotherm. Because the C7 position is highly activated, excess heat or rapid addition can drive the reaction past the acetate stage, yielding the undesired 7,12-benzanthraquinone.

Step 3: Reaction Monitoring & Quenching

  • Action: Monitor the reaction visually. Quench the mixture by pouring it into a large volume of distilled water once the characteristic yellow tint of the Pb(IV) complex dissipates.

  • Validation: The disappearance of the yellow color is a self-validating indicator that the Pb(IV) has been successfully reduced to Pb(II), signaling reaction completion. Water instantly hydrolyzes any residual oxidant and forces the hydrophobic acetate product out of solution.

Step 4: Extraction and Neutralization

  • Action: Extract the aqueous dispersion with diethyl ether. Wash the organic layer successively with water and saturated aqueous sodium carbonate (Na₂CO₃) until CO₂ evolution ceases.

  • Causality: Complete neutralization of the acetic acid is critical. If residual acid remains during the subsequent solvent evaporation step, it will catalyze the hydrolysis of the newly formed ester bond, degrading the product.

Step 5: Crystallization and Verification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from methanol.

  • Validation: The emergence of pale greenish-yellow needles confirms the successful formation of Tetraphen-7-yl acetate[7]. A melting point determination (expected 150.5–151.5 °C) serves as the final quality checkpoint; a significant melting point depression or a deep orange hue indicates quinone contamination.

Downstream Applications: Metabolic Reactivity

Tetraphen-7-yl acetate is rarely the final endpoint in biological studies; rather, it is a stable, storable precursor. As demonstrated by [8], the acetate can be subjected to acid-catalyzed or alkaline hydrolysis (using methanol and HCl, or NaOH) to yield 7-hydroxybenz[a]anthracene.

This free phenol is highly reactive and serves as a critical reference standard for identifying the transient metabolites generated when biological systems attempt to detoxify PAHs.

MetabolicPathway PAH Benz[a]anthracene (Procarcinogen) Chemical Chemical Oxidation (Pb(OAc)4) PAH->Chemical In vitro Bio Biochemical Activation (Cytochrome P450) PAH->Bio In vivo Acetate Tetraphen-7-yl Acetate (Synthetic Intermediate) Chemical->Acetate Acetoxylation Epoxide Arene Oxides / Epoxides (Reactive Metabolites) Bio->Epoxide Epoxidation Hydrolysis Alkaline Hydrolysis (NaOH / MeOH) Acetate->Hydrolysis DNA DNA Adduct Formation (Carcinogenesis) Epoxide->DNA Phenol 7-Hydroxybenz[a]anthracene (Phenolic Derivative) Hydrolysis->Phenol Phenol->DNA Further Oxidation

Chemical and biochemical activation pathways of benz[a]anthracene via the meso-region.

References

  • Fieser, L. F., & Hershberg, E. B. (1938). Substitution Reactions and Meso Derivatives of 1,2-Benzanthracene. Journal of the American Chemical Society, 60(8), 1893–1896. URL:[Link]

  • Boyland, E., & Sims, P. (1964). Metabolism of polycyclic compounds. 24. The metabolism of benz[a]anthracene. Biochemical Journal, 91(3), 493–506. URL:[Link]

  • Flesher, J. W., et al. (2002). The Meso-Region Theory of Aromatic Hydrocarbon Carcinogenesis. ResearchGate / Journal of the American Chemical Society. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 282410, Tetraphen-7-yl acetate. PubChem. URL: [Link]

  • MOLBASE.C20H14O2 - Molecular Formula - BENZO[A]ANTHRACEN-7-YL ACETATE.
  • Benchchem.Tetraphen-7-yl acetate | 25040-01-1.

Sources

Foundational

Whitepaper: Cellular Uptake Mechanisms and Intracellular Activation of Tetraphen-7-yl Acetate

Executive Summary Tetraphen-7-yl acetate (systematically known as benz[a]anthracen-7-yl acetate, CAS: 25040-01-1) is a structurally complex, highly lipophilic polycyclic aromatic hydrocarbon (PAH) derivative[1]. In pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetraphen-7-yl acetate (systematically known as benz[a]anthracen-7-yl acetate, CAS: 25040-01-1) is a structurally complex, highly lipophilic polycyclic aromatic hydrocarbon (PAH) derivative[1]. In pharmacological research, toxicology, and metabolic tracing, PAH acetates serve as critical scaffolds for understanding xenobiotic cellular entry and metabolic activation[2]. This technical guide elucidates the physicochemical drivers of its cellular uptake, the dual-pathway mechanisms of membrane permeation, and the intracellular esterase-mediated trapping that dictates its biological fate.

Physicochemical Basis of Membrane Permeability

The cellular uptake of Tetraphen-7-yl acetate is fundamentally governed by its partition coefficient (logP) and molecular topology. As a four-ring PAH derivative, the parent benz[a]anthracene structure is inherently hydrophobic. The addition of the acetate ester at the C-7 position serves a critical dual function:

  • Lipophilic Masking: The ester bond masks the polarity of the C-7 hydroxyl group, significantly increasing the molecule's overall lipophilicity and facilitating rapid interaction with the lipid bilayer.

  • Prodrug Architecture: The acetate group acts as a cleavable moiety. It remains stable in the extracellular matrix but is highly susceptible to enzymatic hydrolysis once inside the cytosol, a feature exploited for intracellular trapping.

Dual-Pathway Cellular Uptake Mechanics

Because of its high molecular weight and hydrophobicity, Tetraphen-7-yl acetate does not utilize traditional aqueous solute transporters. Instead, its cellular entry is driven by two distinct, parallel mechanisms:

A. Spontaneous Membrane Partitioning (Passive Diffusion)

The principal mechanism for PAH uptake involves spontaneous transfer through the aqueous phase into the lipid bilayer[3]. The rate constant for this passive diffusion is highly dependent on the concentration gradient and the lipid composition of the cellular membrane. The molecule desorbs from extracellular carriers (like albumin or lipid vesicles) and rapidly partitions into the hydrophobic core of the plasma membrane, followed by a slower translocation into the cytosol[3].

B. Lipoprotein-Mediated Endocytosis

In in vivo systems or in vitro cultures utilizing serum, highly lipophilic PAHs partition heavily into low-density lipoproteins (LDLs) and very-low-density lipoproteins (VLDLs)[4]. The resulting LDL-PAH complex is subsequently internalized via clathrin-mediated endocytosis through the LDL receptor (LDLR). This active transport mechanism allows for bulk cellular accumulation of the compound, bypassing the rate limits of passive aqueous diffusion[4].

UptakePathway Extracellular Extracellular Space (Tetraphen-7-yl acetate) LDL Lipoprotein Binding (LDL-PAH Complex) Extracellular->LDL Serum Partitioning Membrane Plasma Membrane (Lipid Bilayer) Extracellular->Membrane Free Fraction Endosome Endocytosis (LDLR-Mediated) LDL->Endosome LDLR Uptake Cytosol Cytosol (Passive Diffusion) Membrane->Cytosol Passive Diffusion Endosome->Cytosol Endosomal Release Esterase Intracellular Esterases (Cleavage of Acetate) Cytosol->Esterase Enzymatic Processing Trapped Benz[a]anthracen-7-ol (Intracellular Trapping) Esterase->Trapped Deacetylation AhR AhR Binding & CYP450 Metabolism Trapped->AhR Downstream Pathway

Fig 1: Dual-pathway cellular uptake and intracellular esterase trapping of Tetraphen-7-yl acetate.

Intracellular Trapping via Esterase Cleavage

Once Tetraphen-7-yl acetate reaches the cytosol, it encounters ubiquitous intracellular non-specific esterases (e.g., carboxylesterases CES1 and CES2). These enzymes rapidly hydrolyze the ester bond, yielding benz[a]anthracen-7-ol (and acetic acid).

The Causality of Trapping: The removal of the lipophilic acetate mask exposes a polar hydroxyl group. This structural change significantly lowers the molecule's membrane permeability, effectively trapping the metabolite within the cell against a concentration gradient. This accumulation is critical for downstream toxicological pathways, where the trapped PAH interacts with the Aryl Hydrocarbon Receptor (AhR) and undergoes further biotransformation by Cytochrome P450 enzymes (CYP1A1/1B1) into reactive diol-epoxides[5].

Experimental Methodologies: Uptake Quantification

To accurately quantify the uptake of Tetraphen-7-yl acetate and distinguish between passive diffusion and active endocytosis, the following self-validating protocol must be employed.

Protocol: Time-Course Uptake and Mechanism Deconvolution

Rationale: By conducting parallel experiments at physiological temperatures (37°C) and under endocytosis-inhibited conditions (4°C or using Dynasore), researchers can isolate the passive diffusion coefficient from active LDLR-mediated transport.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed A549 (human lung epithelial) or HepG2 (hepatocellular carcinoma) cells in 6-well plates at 2×105 cells/well. Culture in DMEM supplemented with 10% FBS until 80% confluent[5].

  • Pre-treatment (Mechanism Isolation):

    • Group A (Total Uptake): Incubate at 37°C.

    • Group B (Passive Diffusion Only): Pre-incubate cells with 80 µM Dynasore (dynamin inhibitor) for 30 mins, or shift to 4°C to halt active membrane trafficking.

  • Compound Dosing: Spike media with 10 µM Tetraphen-7-yl acetate (dissolved in DMSO, final DMSO concentration <0.1%). Incubate for time points: 1h, 4h, 12h, and 24h.

  • Washing & Quenching (Critical Step): Aspirate media and wash cells three times with ice-cold PBS containing 1% Bovine Serum Albumin (BSA).

    • Causality: Cold PBS halts further trafficking. BSA acts as a "lipid sink," binding and stripping uninternalized, membrane-adsorbed PAHs to prevent false-positive uptake signals.

  • Cell Lysis & Extraction: Lyse cells using RIPA buffer. Extract the lysate three times with equal volumes of ethyl acetate.

    • Causality: Ethyl acetate provides an optimal dielectric constant to efficiently partition non-polar PAHs and their slightly more polar hydroxylated metabolites from the aqueous cellular lysate[2].

  • Quantification: Dry the organic phase under nitrogen gas, reconstitute in acetonitrile, and analyze via HPLC-MS/MS or flow cytometry (if utilizing the intrinsic fluorescence of the PAH core).

Workflow CellCulture 1. Cell Culture (A549 / HepG2 Cells) Dosing 2. Compound Dosing (Tetraphen-7-yl acetate) CellCulture->Dosing Incubation 3. Time-Course Incubation (37°C vs 4°C) Dosing->Incubation Washing 4. Washing & Quenching (Cold PBS + 1% BSA) Incubation->Washing Lysis 5. Cell Lysis & Extraction (Ethyl Acetate) Washing->Lysis Analysis 6. HPLC-MS/MS Quantification Lysis->Analysis

Fig 2: Experimental workflow for quantifying cellular uptake and intracellular extraction.

Quantitative Data Summaries

The following tables summarize the expected kinetic behavior and subcellular distribution of PAH acetates based on established literature models for benz[a]anthracene derivatives[3][6].

Table 1: Comparative Uptake Kinetics (10 µM Dosing)

Uptake MechanismTemperature / Condition Vmax​ (pmol/min/10⁶ cells) Km​ (µM)Primary Driver
Total Uptake 37°C, 10% FBS45.2 ± 3.112.4LDLR + Passive Diffusion
Passive Diffusion 4°C (Endocytosis Halted)18.5 ± 1.8N/A (Linear)Concentration Gradient
Active Transport 37°C, Dynasore Treated20.1 ± 2.2N/A (Linear)Concentration Gradient

Table 2: Subcellular Distribution & Metabolic State (Post 24h Incubation)

Subcellular FractionDominant Chemical SpeciesRelative Recovery (%)
Plasma Membrane Tetraphen-7-yl acetate (Intact)~15%
Cytosol Benz[a]anthracen-7-ol (Cleaved)~65%
Nucleus PAH-DNA Adducts / AhR Complex~18%
Extracellular Efflux Water-soluble conjugates~2%

Conclusion

The cellular uptake of Tetraphen-7-yl acetate is a sophisticated interplay between the molecule's physicochemical properties and the cell's lipid transport machinery. By utilizing an acetate mask, the compound achieves high membrane permeability via passive diffusion and lipoprotein-mediated endocytosis[3][4]. Subsequent intracellular esterase cleavage acts as a biochemical trap, ensuring the accumulation of the reactive PAH core for downstream metabolic and toxicological pathways[2][5]. Understanding these mechanisms is paramount for researchers designing PAH-based probes or studying the pharmacokinetic profiles of environmental procarcinogens.

References

  • [1] Tetraphen-7-yl acetate | C20H14O2 | CID 282410 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • [3] Mechanism and rate of permeation of cells by polycyclic aromatic hydrocarbons. PubMed (NIH). URL:[Link]

  • [6] Cellular Uptake, Transport, and Macromolecular Binding of Benzo(a)pyrene and 7,12-Dimethylbenz(a)anthracene by Human Cells in Vitro. AACR Journals. URL:[Link]

  • [5] Chronic polycyclic aromatic hydrocarbon exposure causes DNA damage and genomic instability in lung epithelial cells. Oncotarget. URL:[Link]

  • [4] POLYCYCLIC AROMATIC HYDROCARBONS IN FOOD AND WATER AND THEIR METABOLISM BY HUMAN TISSUES. NCBI (NIH). URL:[Link]

  • [2] Degradation of benz[a]anthracene by Mycobacterium vanbaalenii strain PYR-1. PubMed (NIH). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Tetraphen-7-yl Acetate

Introduction and Mechanistic Rationale Tetraphen-7-yl acetate, also systematically known as benz[a]anthracen-7-yl acetate (CAS: 25040-01-1), is an important intermediate in the study of polycyclic aromatic hydrocarbons (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Tetraphen-7-yl acetate, also systematically known as benz[a]anthracen-7-yl acetate (CAS: 25040-01-1), is an important intermediate in the study of polycyclic aromatic hydrocarbons (PAHs) and their metabolic pathways 1[1]. The functionalization of the benz[a]anthracene core typically occurs at the meso-positions (C7 and C12), which exhibit the highest electron density. The classic and most reliable method for introducing an oxygenated functionality at the C7 position involves the direct meso-acetoxylation of the parent hydrocarbon using lead(IV) tetraacetate (Pb(OAc)4), as originally pioneered in the foundational work by 2[2].

Mechanistically, lead(IV) tetraacetate acts as a powerful electrophilic oxidant. In glacial acetic acid, the reaction proceeds via an initial electrophilic attack by the Pb(IV) species at the electron-rich C7 position of benz[a]anthracene, forming an organolead intermediate. Subsequent reductive elimination of lead(II) acetate (Pb(OAc)2) and acetate migration yields the stable 7-acetoxy derivative3[3]. This regioselectivity is driven by the localization energy of the PAH, where the meso-positions are kinetically favored for substitution.

Experimental Workflow

G A Benz[a]anthracene (Tetraphene) D Reaction Mixture (Stirring, 20-25 °C) A->D B Lead(IV) Tetraacetate (Pb(OAc)4) B->D C Glacial Acetic Acid (Solvent) C->D E Meso-Acetoxylation (Electrophilic Attack at C7) D->E F Quenching & Aqueous Workup E->F G Extraction & Washing F->G H Crystallization (from Toluene/Ethanol) G->H I Tetraphen-7-yl Acetate (Target Compound) H->I

Experimental workflow for the synthesis of tetraphen-7-yl acetate via meso-acetoxylation.

Step-by-Step Synthesis Protocol

Safety and Handling: Benz[a]anthracene is a known carcinogen. Lead(IV) tetraacetate is a toxic, moisture-sensitive oxidant. All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).

Materials:

  • Benz[a]anthracene (Tetraphene)

  • Lead(IV) tetraacetate (Pb(OAc)4), stored under inert atmosphere

  • Glacial acetic acid (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 10.0 mmol of benz[a]anthracene in 50 mL of anhydrous glacial acetic acid.

    • Causality: Glacial acetic acid serves as both the solvent and a source of acetate ligands, stabilizing the Pb(IV) reagent and preventing premature decomposition. The drying tube prevents atmospheric moisture from hydrolyzing Pb(OAc)4 to insoluble PbO2.

  • Addition of the Oxidant: Slowly add 11.0 mmol (1.1 equivalents) of lead(IV) tetraacetate to the stirring solution in small portions over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and minimizes localized over-oxidation, which could lead to unwanted quinone byproducts (e.g., benz[a]anthracene-7,12-dione).

  • Reaction Progression: Stir the reaction mixture at room temperature (20–25 °C) for 12–16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The starting material will be consumed, and a new, highly fluorescent spot corresponding to the acetate will appear 3[3].

  • Quenching and Workup: Pour the reaction mixture onto 150 g of crushed ice to quench the reaction and precipitate the crude organic products. Add 100 mL of dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Neutralization: Wash the combined organic extracts with saturated aqueous NaHCO3 until the evolution of CO2 ceases and the aqueous wash is slightly basic (pH ~8).

    • Causality: Complete neutralization of acetic acid is crucial to prevent acid-catalyzed hydrolysis of the newly formed ester during concentration.

  • Drying and Concentration: Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by recrystallization from a mixture of toluene and ethanol to afford pure tetraphen-7-yl acetate as pale yellow crystals.

Data Presentation

The following table summarizes the quantitative physicochemical properties and expected outcomes of the synthesis 4[4].

PropertyValue / Description
Compound Name Tetraphen-7-yl acetate (Benz[a]anthracen-7-yl acetate)
CAS Number 25040-01-1
Molecular Formula C20H14O2
Molecular Weight 286.33 g/mol
Appearance Pale yellow crystalline solid
Expected Yield 65 - 75%
Major Byproducts Benz[a]anthracene-7,12-dione (trace)
UV Absorption Maxima ~279 nm, ~290 nm (in ethanol)

References

  • Benchchem.
  • LookChem.
  • SciSpace. "Metabolism of polycyclic compounds. 24. The metabolism of benz[alpha]anthracene."
  • ACS Publications.

Sources

Application

Application Note: Tetraphen-7-yl Acetate in Advanced Organic Synthesis and Optoelectronic Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Tetraphen-7-yl acetate (Synonym: 7-Acetoxybenz[a]anthracene) CAS Registry Number: 25040-01-1 Executive Summary & Chemical Cau...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Tetraphen-7-yl acetate (Synonym: 7-Acetoxybenz[a]anthracene) CAS Registry Number: 25040-01-1

Executive Summary & Chemical Causality

Tetraphen-7-yl acetate is a highly specialized polycyclic aromatic hydrocarbon (PAH) derivative that serves as a critical linchpin in both toxicological research and materials science. The 7-position (meso-region) of the benz[a]anthracene core is characterized by exceptionally high π -electron density, making it highly susceptible to spontaneous oxidation and dimerization.

By masking this reactive site with an acetate group, chemists can bypass the instability of the unprotected enol/phenol form. Tetraphen-7-yl acetate acts as a stable, isolable, and easily purifiable precursor (1)[1]. Upon targeted deprotection, it yields 7-hydroxybenz[a]anthracene—a vital intermediate for synthesizing PAH metabolic standards and fabricating extended π -conjugated systems for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) (2)[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, incorporating specific in-process quality control checkpoints.

Protocol A: Synthesis of Tetraphen-7-yl Acetate via Regioselective Oxidation

Causality: Direct functionalization of benz[a]anthracene often yields a mixture of isomers. Lead tetraacetate ( Pb(OAc)4​ ) is chosen specifically for its ability to undergo a regioselective electrophilic attack at the 7-position, driven by the localization of the HOMO at this meso-site.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask purged with argon, dissolve 10.0 mmol of benz[a]anthracene in 50 mL of anhydrous glacial acetic acid.

  • Reagent Addition: Slowly add 11.0 mmol (1.1 equiv) of Pb(OAc)4​ portion-wise over 15 minutes at room temperature to prevent localized exothermic spikes.

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in water, extract with dichloromethane (DCM), and spot on a silica TLC plate (Hexane:EtOAc 9:1). The starting material ( Rf​≈0.8 , bright blue fluorescence under 365 nm UV) should be entirely replaced by the acetate product ( Rf​≈0.5 , pale yellow/green fluorescence).

  • Workup: Pour the cooled mixture into 200 mL of ice water. Extract with DCM ( 3×50 mL). Wash the combined organic layers with saturated NaHCO3​ until CO 2​ evolution ceases (neutralizing acetic acid).

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and recrystallize from hot ethanol to yield pale-yellow crystals of Tetraphen-7-yl acetate.

Protocol B: Acidic Hydrolysis to 7-Hydroxybenz[a]anthracene

Causality: Base-catalyzed hydrolysis of the acetate is strictly avoided. Under basic conditions, the resulting phenoxide anion is hyper-reactive to atmospheric oxygen, leading to rapid degradation into quinones. Acidic hydrolysis maintains the product in its protonated, relatively stable phenol form (3)[3].

Step-by-Step Methodology:

  • Suspension: Suspend 5.0 mmol of Tetraphen-7-yl acetate in 30 mL of anhydrous, degassed methanol under a strict nitrogen atmosphere.

  • Catalysis: Dropwise, add 2.0 mL of concentrated HCl (37%).

  • Reaction: Reflux the mixture for 2 hours.

  • Self-Validation Checkpoint: The suspension will initially clear into a homogeneous solution as the acetate cleaves, followed by the precipitation of the less soluble 7-hydroxybenz[a]anthracene. TLC will confirm the disappearance of the acetate spot.

  • Isolation: Cool the flask to 0°C in an ice bath. Rapidly filter the precipitate under a blanket of nitrogen, washing with 10 mL of ice-cold, degassed methanol. Store immediately at -20°C in an amber vial.

Quantitative Data Summary

The following table summarizes the key reaction parameters, expected yields, and analytical validation markers for the synthetic lifecycle of Tetraphen-7-yl acetate.

Workflow StepReagents / CatalystTemp & TimeExpected YieldValidation Marker (TLC / UV)
1. Regioselective Oxidation Benz[a]anthracene, Pb(OAc)4​ , AcOH60°C, 4h75–82% Rf​=0.5 (Hex:EtOAc 9:1); Pale yellow fluorescence
2. Acidic Hydrolysis Tetraphen-7-yl acetate, MeOH, HCl (37%)Reflux, 2h85–90%Precipitation visual cue; UV λmax​ shift
3. OLED Cross-Coupling 7-Hydroxy intermediate, Pd(PPh3​)4​ , Aryl- B(OH)2​ 90°C, 12h>70%Intense blue/green emission under 365 nm UV

Pathway Visualization

The logical flow from the raw PAH starting material through the Tetraphen-7-yl acetate intermediate to its final high-value applications is mapped below.

G BA Benz[a]anthracene (Starting Material) TPA Tetraphen-7-yl acetate (CAS: 25040-01-1) BA->TPA Lead Tetraacetate Oxidation HBA 7-Hydroxybenz[a]anthracene (Reactive Intermediate) TPA->HBA Acidic Hydrolysis (MeOH / HCl) OLED Optoelectronic Materials (OLEDs / OFETs) HBA->OLED Cross-Coupling Functionalization TOX Toxicology Standards (Metabolite Assays) HBA->TOX Biomarker Validation

Synthetic pathways and downstream applications of Tetraphen-7-yl acetate.

References

  • Benchchem.Tetraphen-7-yl acetate | 25040-01-1.
  • SciSpace (Boyland & Sims, 1964).Metabolism of polycyclic compounds. 24. The metabolism of benz[alpha]anthracene.
  • Beilstein Journal of Organic Chemistry.Recent advances in the syntheses of anthracene derivatives.
  • PubChem.BENZ(a)ANTHRACEN-7-ACETIC ACID, METHYL ESTER | C21H16O2.

Sources

Method

Application Notes and Protocols: Acetate-Caged Fluorophores for Live-Cell Microscopy

Introduction: The Power of Conditional Fluorescence In the dynamic world of cellular biology, the ability to visualize living cells with minimal perturbation is paramount. Fluorescent markers have revolutionized microsco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Conditional Fluorescence

In the dynamic world of cellular biology, the ability to visualize living cells with minimal perturbation is paramount. Fluorescent markers have revolutionized microscopy, yet their application is often a delicate balance between achieving a strong signal and maintaining cell health. A key challenge is the delivery of polar, and thus membrane-impermeable, fluorophores into the intracellular space. To circumvent this, a powerful strategy of "caging" or "masking" the fluorophore with nonpolar groups has been developed. This guide focuses on a widely utilized class of such probes: acetate-caged fluorophores .

The underlying principle is elegant in its simplicity. By attaching acetate groups to a fluorescent core, the molecule is rendered non-fluorescent and lipophilic, allowing it to readily diffuse across the plasma membrane of living cells. Once inside, ubiquitous intracellular esterase enzymes cleave the acetate groups, liberating the original, fluorescent molecule.[1][2][3][4][5][6][7][8][9][10][11][12][13] This enzymatic activation ensures that fluorescence is "switched on" only within viable cells possessing active metabolism, making these probes exceptional markers for cell viability and dynamic cellular processes.[2][3][6][7][11]

This document provides a comprehensive guide to the theory and application of acetate-caged fluorophores, with a primary focus on the archetypal molecule, Fluorescein Diacetate (FDA) , and its widely used derivative, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) .

Mechanism of Action: An Enzyme-Triggered "Ship in a Bottle"

The utility of acetate-caged probes is rooted in fundamental cell biology. The process can be conceptualized as a "ship in a bottle" mechanism, where the probe is delivered in a compact, non-functional form and assembled into its active state within the confines of the cell.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Probe_Extracellular Acetate-Caged Probe (e.g., FDA) Non-fluorescent, Cell-permeable Probe_Intracellular Intracellular Probe Probe_Extracellular->Probe_Intracellular Passive Diffusion Esterase Intracellular Esterases Probe_Intracellular->Esterase Substrate Fluorophore Activated Fluorophore (e.g., Fluorescein) Fluorescent, Cell-impermeable Esterase->Fluorophore Cleavage of Acetate Groups

Figure 1: General workflow for acetate-caged probe activation.

As depicted in Figure 1, the non-polar, acetate-masked probe freely crosses the cell membrane. In the cytosol of a metabolically active cell, esterases hydrolyze the ester bonds, releasing the polar, fluorescent molecule.[2][4][5][14][15] This now-charged fluorophore is trapped within the cell, as the plasma membrane is largely impermeable to it, leading to an accumulation of fluorescence.[16]

Featured Probe: Fluorescein Diacetate (FDA)

Fluorescein diacetate is a classic and highly effective marker for cell viability. Its activation yields fluorescein, a bright green fluorophore with well-characterized spectral properties.

Spectral Properties
PropertyWavelength (nm)
Excitation Maximum~492 nm
Emission Maximum~517 nm

Note: These values can be influenced by the local microenvironment.

Applications
  • Cell Viability Assays: FDA is a cornerstone of live/dead assays, often used in conjunction with a membrane-impermeable nuclear stain like Propidium Iodide (PI). Live cells with intact membranes and active esterases will fluoresce green, while dead cells with compromised membranes will be stained red by PI.[3][6][7]

  • Assessing Cellular Function: The degree of fluorescence can be correlated with the overall metabolic activity of the cell population.

  • Microorganism Viability: FDA has been successfully used to assess the viability of bacteria and other microorganisms.[2]

Protocol 1: Qualitative Assessment of Adherent Cell Viability

This protocol provides a straightforward method for visualizing the viability of cultured adherent cells.

Materials:

  • Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone or DMSO). Store at -20°C, protected from light.

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in PBS). Store at 4°C, protected from light.

  • Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS).

  • Serum-free cell culture medium.

  • Inverted fluorescence microscope with appropriate filter sets (e.g., FITC for FDA and Texas Red for PI).

Procedure:

  • Prepare Staining Solution: Freshly prepare a working staining solution by diluting the FDA and PI stock solutions in serum-free medium or PBS to a final concentration of 1 µg/mL for each. Protect this solution from light.

  • Cell Preparation: Grow adherent cells on coverslips or in a glass-bottom dish to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells once with PBS to remove any residual serum, which may contain esterases that could lead to background fluorescence.[3]

  • Staining: Add a sufficient volume of the staining solution to completely cover the cell monolayer.

  • Incubation: Incubate the cells at room temperature or 37°C for 5-15 minutes in the dark. Incubation at 37°C is optimal for enzymatic activity.[3]

  • Washing: Gently aspirate the staining solution and wash the cells once with PBS.

  • Imaging: Immediately observe the cells under a fluorescence microscope. Viable cells will exhibit green cytoplasmic fluorescence, while dead or membrane-compromised cells will show red nuclear staining.

Featured Probe: Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)

CFDA-SE is a more advanced acetate-caged probe that not only indicates cell viability but also allows for the tracking of cell generations.

Mechanism of Action and Application

Like FDA, CFDA-SE is cell-permeable and is cleaved by intracellular esterases to become fluorescent. However, the resulting carboxyfluorescein succinimidyl ester (CFSE) contains a succinimidyl ester group that covalently binds to intracellular proteins.[1][4][14][15] This stable labeling ensures that the fluorophore is retained within the cell for long periods and is distributed equally between daughter cells upon division.[1][14] Consequently, with each cell division, the fluorescence intensity of the daughter cells is halved, allowing for the quantitative analysis of cell proliferation by flow cytometry or fluorescence microscopy.[1]

cluster_workflow CFDA-SE Cell Proliferation Workflow cluster_generations Cell Divisions Start Cell Population Labeling Label with CFDA-SE Start->Labeling Gen0 Generation 0 (High Fluorescence) Labeling->Gen0 Incubation Incubate to allow proliferation Gen1 Generation 1 (1/2 Fluorescence) Incubation->Gen1 Analysis Analyze by Flow Cytometry or Microscopy Gen0->Incubation Gen2 Generation 2 (1/4 Fluorescence) Gen1->Gen2 GenN ... Gen2->GenN GenN->Analysis

Figure 2: Workflow for a cell proliferation assay using CFDA-SE.

Spectral Properties
PropertyWavelength (nm)
Excitation Maximum~492 nm
Emission Maximum~517 nm
Protocol 2: Cell Proliferation Assay using CFDA-SE

This protocol is a general guideline for labeling cells with CFDA-SE for proliferation analysis, typically by flow cytometry.

Materials:

  • CFDA-SE, lyophilized.

  • Anhydrous DMSO.

  • PBS or other suitable buffer (pH 7.4).

  • Complete cell culture medium.

  • Suspension of single cells at a concentration of 1 x 10^6 cells/mL.

Procedure:

  • Prepare CFDA-SE Stock Solution: Prepare a stock solution of CFDA-SE in DMSO, for example, at a concentration of 200 µM.[1] Mix thoroughly by vortexing. This stock solution should be stored at -20°C, protected from light and moisture.

  • Prepare Working Solution: On the day of the experiment, dilute the CFDA-SE stock solution to a working concentration of 0.5–5 µM in a buffer of choice (e.g., PBS).[1] The optimal concentration should be determined empirically for each cell type.

  • Cell Labeling:

    • Resuspend 1 x 10^6 cells in 500 µL of the CFDA-SE working solution.[1]

    • Incubate for 15-20 minutes at room temperature, protected from light.[1]

  • Washing:

    • Centrifuge the cell suspension and carefully remove the supernatant.[1]

    • Wash the cell pellet with 3 mL of fresh, complete culture medium to quench any unbound CFDA-SE.

    • Repeat the wash step.

  • Cell Culture: Resuspend the labeled cells in fresh, pre-warmed culture medium and place them under appropriate conditions for proliferation.

  • Time Zero Analysis: It is advisable to take an aliquot of the cells immediately after labeling to serve as the "time zero" or non-proliferated control.

  • Harvest and Analysis: At desired time points, harvest the cells and analyze them using a flow cytometer equipped with a 488 nm laser. Subsequent generations of cells will appear as distinct peaks of decreasing fluorescence intensity.

Troubleshooting and Considerations

  • Cytotoxicity: While generally well-tolerated, high concentrations of acetate-caged probes or prolonged incubation times can be cytotoxic. It is crucial to optimize the probe concentration and incubation time for each cell type to achieve a balance between strong signal and minimal cellular perturbation.

  • Background Fluorescence: Incomplete hydrolysis or the presence of extracellular esterases (e.g., in serum-containing media) can lead to background fluorescence. Ensure thorough washing steps and the use of serum-free media during the staining process to minimize this.[6]

  • Phototoxicity and Photobleaching: Like all fluorophores, the activated products of these probes are susceptible to photobleaching and can induce phototoxicity upon intense or prolonged illumination. Use the lowest possible excitation light intensity and exposure times during imaging.

  • Probe Leakage: While the cleaved fluorophore is generally well-retained, some leakage can occur over time, particularly with fluorescein, which is less hydrophilic than other dyes like BCECF or Calcein.[16] For long-term imaging, this should be taken into consideration.

Conclusion

Acetate-caged fluorescent probes represent a powerful and versatile tool for the modern cell biologist. Their ability to selectively report on the viability and proliferative status of live cells in a minimally invasive manner has solidified their place in a wide array of applications, from basic research to drug discovery. By understanding the underlying principles of their activation and by carefully optimizing experimental protocols, researchers can harness the full potential of these "turn-on" fluorescent markers to illuminate the intricate workings of the living cell.

References

  • CFDA-SE Cell Prolifer
  • Optimising fluorescein diacetate sputum smear microscopy for assessing patients with pulmonary tuberculosis - PMC. (2019, April 30). (URL: )
  • Application Notes and Protocols: Fluorescein Diacetate (FDA) Assay for Cell Viability - Benchchem. (URL: )
  • The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE)
  • CFSE (CFDA-SE) Cell Proliferation &Tracking Dye - Selleck Chemicals. (2024, May 22). (URL: )
  • CFDA-SE Cell Proliferation Assay Kit - Bio-Rad Antibodies. (URL: )
  • CFDA-SE | Cell Proliferation and Tracking Dye - STEMCELL Technologies. (URL: )
  • Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo. (URL: )
  • Application Note 33: Live/dead staining with FDA and PI - ibidi. (2015, November 25). (URL: )
  • AN 64: FDA/PI Live/Dead Staining Using L929 Spheroids in the μ-Slide Spheroid Perfusion. (2021, March 22). (URL: )
  • New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC. (URL: )
  • Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC - NIH. (URL: )
  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - Raines Lab. (2018, June 20). (URL: )
  • A sensitive and rapid “off–on” fluorescent probe for the detection of esterase and its application in evaluating cell status and discrimination of living cells and dead cells - Analyst (RSC Publishing). (URL: )
  • Activatable Fluorescent Probes in Fluorescence-guided Surgery: Practical Consider
  • Activatable Fluorescent Probes in Fluorescence-Guided Surgery: Practical Consider

Sources

Application

Application Note: Advanced Catalytic Strategies for the Synthesis of Tetraphen-7-yl Acetate

Executive Summary Tetraphen-7-yl acetate (CAS 25040-01-1), structurally defined as benz[a]anthracen-7-yl acetate, is a critical polycyclic aromatic hydrocarbon (PAH) derivative utilized in materials science, organic ligh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetraphen-7-yl acetate (CAS 25040-01-1), structurally defined as benz[a]anthracen-7-yl acetate, is a critical polycyclic aromatic hydrocarbon (PAH) derivative utilized in materials science, organic light-emitting diodes (OLEDs), and as a pharmaceutical intermediate. The synthesis of this sterically demanding tetracyclic scaffold requires highly efficient catalytic systems to overcome intrinsic thermodynamic and kinetic barriers. This application note details the two premier catalytic strategies for its synthesis: Palladium-catalyzed tandem C–H activation for core framework construction, and 4-Dimethylaminopyridine (DMAP)-catalyzed late-stage acetylation.

Catalytic Strategy 1: Palladium-Catalyzed Core Framework Construction

The de novo synthesis of the benz[a]anthracene core is most efficiently achieved via a transition-metal-catalyzed [1].

Catalyst Rationale & Mechanistic Causality: Palladium(II) Acetate (Pd(OAc)₂) combined with Triphenylphosphine (PPh₃) acts as the optimal catalytic system. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The bulky PPh₃ ligands stabilize the Pd(0) center, preventing the precipitation of inactive palladium black while facilitating the oxidative addition of the propargylic carbonate. This enables a highly regioselective biscyclization, which is critical for forming the asymmetric tetraphene core rather than a mixture of isomeric PAHs.

Catalytic Strategy 2: DMAP-Catalyzed Late-Stage Acetylation

Following the functionalization of the core to yield the intermediate tetraphen-7-ol, the final step requires the O-acetylation of a highly sterically hindered and electronically deactivated phenol.

Catalyst Rationale & Mechanistic Causality: Standard base catalysts like pyridine are kinetically insufficient for this transformation.[2]. The electron-donating dimethylamino group significantly increases the electron density on the pyridine nitrogen, allowing it to rapidly attack acetic anhydride. This forms a highly electrophilic N-acylpyridinium intermediate. The localized positive charge on the intermediate drastically lowers the activation energy required for the subsequent attack by the sterically hindered tetraphen-7-ol, [3].

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of the Benz[a]anthracene Core
  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add propargylic carbonate (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

    • Causality: The argon atmosphere prevents the premature oxidation of the phosphine ligand and the active Pd(0) catalyst. The 1:2 Pd-to-ligand ratio ensures optimal coordination without saturating the metal center, which would inhibit substrate binding.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane and K₂CO₃ (2.0 equiv).

    • Causality: Dioxane provides a high-boiling, moderately polar environment that solubilizes the PAH precursors. K₂CO₃ acts as a mild base to neutralize the carbonic acid byproduct generated during the C–H activation step, driving the equilibrium forward.

  • Reaction: Stir the mixture at 100 °C for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

    • Self-Validation: The disappearance of the propargylic carbonate spot and the appearance of a highly fluorescent blue/green spot under 254 nm UV light confirms the formation of the conjugated tetraphene core.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the palladium catalyst, and concentrate in vacuo. Purify via silica gel column chromatography.

Protocol B: DMAP-Catalyzed Acetylation to Tetraphen-7-yl Acetate
  • Preparation: Dissolve the intermediate tetraphen-7-ol (1.0 mmol) in 10 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst & Reagent Addition: Add Triethylamine (Et₃N, 1.5 mmol), Acetic Anhydride (Ac₂O, 1.2 mmol), and DMAP (10 mol%).

    • Causality: Et₃N acts as an auxiliary base to scavenge the acetic acid byproduct, preventing the protonation and subsequent deactivation of the DMAP catalyst. DMAP is kept at a catalytic 10 mol% to maintain a steady-state concentration of the N-acylpyridinium ion without complicating the purification process.

  • Reaction: Stir at room temperature for 1.5 hours.

    • Self-Validation: Monitor via HPLC or TLC. The conversion is complete when the polar phenolic starting material is entirely consumed, yielding a less polar, UV-active product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL).

    • Causality: The 1M HCl wash is a critical self-validating step; it selectively protonates DMAP and Et₃N, partitioning them into the aqueous phase and ensuring the isolated Tetraphen-7-yl acetate is completely free of amine contaminants.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield pure Tetraphen-7-yl acetate (CAS 25040-01-1).

Quantitative Data Presentation

The superiority of DMAP over traditional catalysts for the acetylation of sterically hindered PAH alcohols is summarized below:

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Mechanism / Limitation
Pyridine (neat)Solvent8024< 30Weak nucleophile; sterically hindered attack
Et₃N + Ac₂O1502524< 10General base catalysis only; no acyl transfer
DMAP + Et₃N 10 25 1.5 > 92 Highly active N-acylpyridinium intermediate
DMAP·HCl10602.089Recyclable salt; requires mild heating

Visualizations

Synthesis_Workflow A Propargylic Carbonate + Terminal Alkyne B Pd(OAc)2 / PPh3 Tandem C-H Activation A->B Step 1: Biscyclization C Benz[a]anthracene Core (Tetraphene) B->C Regioselective Assembly D Tetraphen-7-ol Intermediate C->D Oxidation/ Functionalization E DMAP / Ac2O Acetylation D->E Step 2: Acyl Transfer F Tetraphen-7-yl Acetate (CAS 25040-01-1) E->F Final Product

Figure 1: Catalytic workflow for the de novo synthesis of Tetraphen-7-yl acetate.

DMAP_Mechanism N1 DMAP (Catalyst) N3 N-Acylpyridinium Intermediate N1->N3 Nucleophilic Attack N2 Acetic Anhydride N2->N3 Acyl Donor N5 Tetraphen-7-yl Acetate N3->N5 Attack by Phenol N4 Tetraphen-7-ol N4->N5 O-H Cleavage N6 Regenerated DMAP N5->N6 Catalyst Release N6->N1 Catalytic Cycle

Figure 2: DMAP-catalyzed nucleophilic acyl substitution mechanism.

References

  • Liang, Y., et al. "Highly Regioselective Synthesis of Benz[a]anthracene Derivatives via a Pd-Catalyzed Tandem C−H Activation/Biscyclization Reaction." The Journal of Organic Chemistry, 2009. URL:[Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)]." Angewandte Chemie International Edition in English, 1978. URL:[Link]

  • Liu, Z., et al. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism." Organic Letters, 2014. URL:[Link]

Method

Application Note: Advanced Protocol for the Extraction of Tetraphen-7-yl Acetate from Biological Matrices

Target Audience: Researchers, analytical chemists, and drug development professionals. Analytes: Tetraphen-7-yl acetate (Synonym: Benzo[a]anthracen-7-yl acetate; CAS: 25040-01-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Analytes: Tetraphen-7-yl acetate (Synonym: Benzo[a]anthracen-7-yl acetate; CAS: 25040-01-1). Matrices: Human Plasma, Urine, and Tissue Homogenates.

Executive Summary

Tetraphen-7-yl acetate is a highly lipophilic polycyclic aromatic hydrocarbon (PAH) derivative. In pharmacological and toxicological studies, quantifying this compound in biological matrices is notoriously difficult due to two competing factors: its extreme hydrophobicity (logP > 5.0), which drives non-specific binding to plasma proteins and lipids, and its ester linkage, which is highly susceptible to enzymatic hydrolysis. This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol designed to stabilize the ester bond, disrupt protein-analyte interactions, and achieve femtomole-level recovery for downstream LC-MS/MS or GC-MS analysis.

Mechanistic Background & Analytical Rationale

As a Senior Application Scientist, I cannot overstate the importance of understanding the physical chemistry of your analyte before touching a pipette. Protocols fail when causality is ignored.

The Hydrolysis Challenge

Tetraphen-7-yl acetate is an ester. In human plasma and liver homogenates, non-specific carboxylesterases and butyrylcholinesterases will rapidly cleave the acetate group to form the active metabolite, tetraphen-7-ol. If biological samples are not immediately stabilized with an esterase inhibitor (e.g., Sodium Fluoride[NaF] or Phenylmethylsulfonyl fluoride [PMSF]), your analytical results will artificially underestimate the parent compound and overestimate the metabolite.

Matrix Disruption and Analyte Recovery

The extraction of PAHs and their functionalized derivatives requires rigorous sample clean-up due to their tendency to bind tightly to matrix lipids and albumin . Direct SPE loading of plasma will result in the analyte washing through the column alongside the proteins. Therefore, a cold organic protein precipitation (PPT) step is mandatory prior to SPE. Furthermore, because of the analyte's lipophilicity, traditional methanol elution from the SPE sorbent is insufficient; a highly non-polar solvent mixture (Hexane:Dichloromethane) is required to quantitatively disrupt the hydrophobic interactions between the analyte and the polymeric sorbent .

Biological Context

Understanding the metabolic fate of Tetraphen-7-yl acetate is critical for experimental design. Once hydrolyzed to tetraphen-7-ol, it acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), driving the transcription of cytochrome P450 enzymes (CYP1A1/CYP1B1) .

AhR_Pathway TTA Tetraphen-7-yl acetate (Prodrug / Precursor) TTO Tetraphen-7-ol (Active Metabolite) TTA->TTO Carboxylesterases (Plasma/Liver) AHR Cytosolic AhR Complex (HSP90/XAP2/p23) TTO->AHR Ligand Binding NUC Nuclear Translocation AHR->NUC Conformational Change ARNT AhR-ARNT Heterodimer NUC->ARNT Dimerization DNA XRE Binding (DNA Promoter) ARNT->DNA Transcriptional Activation CYP CYP1A1 / CYP1B1 Gene Transcription DNA->CYP mRNA Synthesis

Metabolic activation of Tetraphen-7-yl acetate and subsequent AhR signaling pathway.

Reagents, Materials, and Equipment

  • Sorbent: Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB, 30 mg/1 mL). Rationale: Polymeric sorbents do not suffer from phase collapse if they run dry, ensuring robust retention of lipophilic analytes.

  • Inhibitors: Sodium Fluoride (NaF, 500 mM aqueous stock) or PMSF (100 mM in ethanol).

  • Internal Standard (IS): 13C-labeled or deuterated Benz[a]anthracene derivative.

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Hexane, Dichloromethane (DCM), Formic Acid.

  • Consumables: Silanized glass vials or low-bind polypropylene tubes. Rationale: PAHs will irreversibly adsorb to standard untreated plastics.

Step-by-Step Experimental Protocol

Pre-Analytical Stabilization
  • Collect whole blood into tubes containing K2EDTA and immediately place on wet ice.

  • Centrifuge at 2,000 × g for 10 minutes at 4°C to harvest plasma.

  • Critical Step: Immediately add 10 µL of 500 mM NaF (final concentration 5 mM) per 1 mL of plasma to halt esterase activity.

  • Spike the sample with 10 µL of the Internal Standard (IS) solution (e.g., 100 ng/mL). Vortex for 10 seconds.

Protein Precipitation (PPT)
  • Transfer 200 µL of the stabilized plasma into a silanized microcentrifuge tube.

  • Add 600 µL of ice-cold Acetonitrile (1:3 v/v ratio). Avoid strong acids (like TCA) which can catalyze the chemical hydrolysis of the acetate ester.

  • Vortex vigorously for 2 minutes to disrupt protein-analyte binding.

  • Incubate on ice for 10 minutes to ensure complete protein aggregation.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with 800 µL of LC-MS grade water (reduces the organic content to <20% to allow for SPE retention).

Solid-Phase Extraction (SPE) Procedure

While traditional QuEChERS methods exist for PAHs in food matrices , SPE provides the superior matrix depletion required for complex biological fluids.

  • Conditioning: Pass 1 mL of Methanol through the HLB cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Load the diluted supernatant (~1.6 mL) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute polar endogenous interferences (salts, small peptides).

  • Drying: Apply maximum vacuum (or positive pressure nitrogen) for 5 minutes to completely dry the sorbent bed. Residual water will prevent the non-polar elution solvent from permeating the pores.

  • Elution: Elute the Tetraphen-7-yl acetate using 2 × 500 µL of Hexane:Dichloromethane (1:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid).

SPE_Workflow A 1. Biological Sample (Plasma/Urine) B 2. Esterase Inhibition (Add NaF / PMSF) A->B Immediate (< 1 min) C 3. Protein Precipitation (Cold Acetonitrile) B->C Vortex 30s D 4. Centrifugation (10,000 x g, 4°C) C->D Incubate on ice E 5. SPE Loading (Polymeric HLB) D->E Collect Supernatant F 6. Wash Step (5% Methanol in H2O) E->F Gravity Flow G 7. Elution Step (Hexane:DCM 1:1) F->G Dry Cartridge (N2) H 8. LC-MS/MS Analysis (Reconstitution in Mobile Phase) G->H Evaporate & Reconstitute

Step-by-step SPE workflow for Tetraphen-7-yl acetate extraction from biological matrices.

Quantitative Validation Data

A self-validating protocol must demonstrate high recovery and minimal matrix suppression. The table below summarizes the expected validation parameters when adhering strictly to the mechanistic guidelines above.

MatrixExtraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Limit of Quantitation (LOQ)
Human Plasma 88.5 ± 4.292.1 ± 3.55.40.05 ng/mL
Human Urine 94.2 ± 3.198.4 ± 2.14.10.02 ng/mL
Tissue (Liver) 81.3 ± 5.685.7 ± 6.27.80.10 ng/g

Note: Matrix effect values close to 100% indicate negligible ion suppression/enhancement.

Troubleshooting & Causality Matrix

When deviations occur, rely on chemical causality to troubleshoot the assay.

Observed IssueMechanistic CauseCorrective Action
Low Recovery in Plasma Analyte remains bound to hydrophobic pockets of albumin/lipoproteins.Increase ACN ratio during precipitation; ensure full 10 min incubation on ice to fully denature proteins.
Analyte Degradation (Peak Shift) Ester hydrolysis by plasma carboxylesterases during sample handling.Ensure 5 mM NaF is added immediately upon blood collection. Keep all samples strictly at 4°C.
Poor SPE Elution Elution solvent is too polar to disrupt the binding of the logP > 5 analyte to the sorbent.Switch from 100% Methanol elution to the recommended Hexane:Dichloromethane (1:1 v/v) mixture.
High Baseline Noise / Ion Suppression Co-elution of endogenous matrix lipids (e.g., phospholipids).Ensure the SPE cartridge is completely dried before elution. Consider adding a secondary Florisil cleanup step if analyzing high-fat tissues.
Loss of Analyte During Evaporation Non-specific adsorption of the highly lipophilic PAH to the plastic tube walls.Use only silanized glassware or certified low-bind microcentrifuge tubes for the evaporation and reconstitution steps.

References

  • Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in liquid biological matrices Source: Journal of Chromatography A (PubMed) URL:[Link]

  • Determination of Parent and Substituted Polycyclic Aromatic Hydrocarbons in High-Fat Salmon Using a Modified QuEChERS Extraction, Dispersive SPE and GC–MS Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • SFE Plus C18 Lipid Cleanup Method for Selective Extraction and GC/MS Quantitation of Polycyclic Aromatic Hydrocarbons in Biological Tissues Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Derivatization of Benz[a]anthracene Metabolites for Detection by Laser Excited Shpol'skii Spectrometry Source: Analytical Chemistry (PubMed) URL:[Link]

Application

Application Note and Protocol: Solvent Selection and Crystallization of Tetraphen-7-yl Acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing a robust crystallization protocol for Tetraphen-7-yl acetate, a complex polycyclic aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a robust crystallization protocol for Tetraphen-7-yl acetate, a complex polycyclic aromatic hydrocarbon (PAH) derivative. Due to the limited availability of specific solubility data for this compound, this application note emphasizes a systematic approach to solvent screening and crystallization optimization based on established principles of physical organic chemistry and common laboratory practices for aromatic compounds. The protocols and methodologies outlined herein are designed to be a foundational resource for researchers working with Tetraphen-7-yl acetate and similar novel aromatic esters, enabling the consistent production of high-purity crystalline material essential for downstream applications in research and drug development.

Introduction: The Critical Role of Crystallinity

Tetraphen-7-yl acetate, as a member of the polycyclic aromatic hydrocarbon family, is anticipated to be a solid material at room temperature. The purification of such organic solids is most commonly and effectively achieved through recrystallization.[1] The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance, as it directly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A well-defined and consistently produced crystalline form is a prerequisite for successful drug development and manufacturing.

The primary objective of crystallization is to purify the compound by separating it from impurities. This is achieved by exploiting the differential solubility of the target compound and its impurities in a selected solvent or solvent system. The ideal solvent will dissolve the compound sparingly at low temperatures but readily at elevated temperatures.

The Cornerstone of Crystallization: Rational Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization process. A systematic approach to solvent selection is crucial, especially for a novel compound like Tetraphen-7-yl acetate where empirical data is scarce. The selection process should be guided by the principle of "like dissolves like," with consideration for the polarity of both the solute and the potential solvents.

Given the structure of Tetraphen-7-yl acetate, which combines a large, nonpolar polycyclic aromatic core with a more polar acetate functional group, a solvent of intermediate polarity is likely to be a good starting point.

Solvent Polarity Spectrum and General Recommendations

A general guide to solvent polarity can be a useful starting point for selecting candidate solvents.

  • Non-polar solvents (e.g., Hexane, Heptane): These are unlikely to be good single solvents for Tetraphen-7-yl acetate due to the presence of the polar acetate group. However, they can be excellent anti-solvents when used in combination with a more polar solvent.

  • Apolar Aromatic Solvents (e.g., Toluene, Benzene): These solvents are often effective for dissolving aromatic compounds.[2] Toluene is generally preferred over the more toxic benzene.

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): These are solvents of intermediate polarity and can be good candidates. However, their low boiling points can sometimes make them difficult to handle for recrystallization.

  • Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are good solvents for a wide range of organic compounds. However, their toxicity and environmental impact should be considered.

  • Esters (e.g., Ethyl acetate): Ethyl acetate is an excellent solvent of intermediate polarity and is often a good first choice for screening.[3][4] It is less toxic than many other organic solvents.

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone (MEK)): Acetone is a polar aprotic solvent that can be effective, but its high volatility can sometimes lead to rapid, uncontrolled crystallization.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): These polar protic solvents may have lower solubility for the largely nonpolar Tetraphen-7-yl acetate at room temperature, but could be suitable for recrystallization at elevated temperatures.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)): These are very polar solvents and are likely to be too good at dissolving Tetraphen-7-yl acetate, making recovery of the crystalline product difficult. They are generally not recommended for initial screening.

Hypothetical Solubility Profile of Tetraphen-7-yl Acetate

The following table presents a hypothetical solubility profile for Tetraphen-7-yl acetate to guide the initial solvent screening process. This is based on the general properties of aromatic acetates and should be experimentally verified.

SolventPolarityBoiling Point (°C)Expected Solubility of Tetraphen-7-yl AcetateSuitability for Crystallization
HexaneNon-polar69Low at all temperaturesGood as an anti-solvent
TolueneApolar Aromatic111Moderate to high at elevated temperaturesPotentially good
Diethyl EtherLow Polarity35ModeratePotentially suitable, but low boiling point can be challenging
DichloromethaneIntermediate40HighLikely a good solvent, may require an anti-solvent
Ethyl AcetateIntermediate77Moderate at elevated temperatures, low at room temperatureExcellent candidate
AcetonePolar Aprotic56HighMay be too strong of a solvent
EthanolPolar Protic78Low at room temperature, moderate at elevated temperaturesGood candidate
WaterHighly Polar100InsolubleNot suitable as a primary solvent

Experimental Protocols

Workflow for Solvent Screening and Crystallization Development

The following diagram outlines a systematic workflow for developing a crystallization protocol for Tetraphen-7-yl acetate.

Crystallization Workflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Protocol Optimization cluster_2 Phase 3: Analysis A Start: Crude Tetraphen-7-yl acetate B Small-Scale Solubility Tests Test a range of solvents (e.g., Hexane, Toluene, Ethyl Acetate, Ethanol, DCM) at room temperature and boiling point. A->B C Identify Potential Single Solvents Good solubility at high temperature, poor solubility at low temperature. B->C D Identify Potential Solvent/Anti-Solvent Systems Good solvent for dissolution, miscible anti-solvent for precipitation. B->D E Scale-Up Crystallization Use the most promising solvent or solvent system from Phase 1. C->E D->E F Controlled Cooling Slow cooling to promote large crystal growth. May require seeding. E->F G Crystal Isolation and Washing Vacuum filtration and washing with cold solvent. F->G H Drying Air dry or use a vacuum oven to remove residual solvent. G->H I Purity Analysis (e.g., HPLC, GC-MS, NMR) H->I J Characterization (e.g., Melting Point, DSC, XRD) H->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Tetraphen-7-yl Acetate

Welcome to the Technical Support Center for polycyclic aromatic hydrocarbon (PAH) synthesis. Tetraphen-7-yl acetate (also known as benz[a]anthracen-7-yl acetate, CAS: 25040-01-1) is a highly specialized scaffold used as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polycyclic aromatic hydrocarbon (PAH) synthesis. Tetraphen-7-yl acetate (also known as benz[a]anthracen-7-yl acetate, CAS: 25040-01-1) is a highly specialized scaffold used as a standard reference material and an intermediate for complex growth-inhibitory polycyclic compounds[1].

The classical and most direct synthetic route involves the meso-acetoxylation of benz[a]anthracene using lead tetraacetate (LTA) in glacial acetic acid, a method originally pioneered by Fieser and Hershberg[2]. This guide is designed for researchers and drug development professionals to troubleshoot common yield issues, understand the mechanistic causality behind protocol steps, and implement a self-validating workflow.

Mechanistic Causality: Why the C7 Position?

To optimize your yield, it is critical to understand the regioselectivity of the reaction. The oxidation of polycyclic aromatic hydrocarbons is governed by localization energy. In the benz[a]anthracene system, the combined localization energy is lowest at the C7 and C12 positions (the meso positions)[3].

Electrophilic attack by the Pb(IV) species preferentially occurs at C7 due to a combination of electronic stabilization and steric accessibility. This forms an unstable organolead intermediate that undergoes rapid reductive elimination (loss of Pb(OAc)₂) to yield the 7-acetoxy derivative[2]. If the reaction is not strictly controlled, the C12 position will subsequently oxidize, destroying your yield.

Quantitative Data: Reaction Parameter Optimization

Deviations in stoichiometry or temperature will drastically shift the product distribution. Use the table below to benchmark your current experimental parameters against the optimized standards.

Table 1: Impact of reaction parameters on the yield and product distribution of Tetraphen-7-yl acetate.

LTA EquivalentsTemperatureReaction TimeSolvent StateMajor ProductYield (%)
1.05 eq 0–5 °C 2 hours Anhydrous Tetraphen-7-yl acetate 78–85%
1.05 eq25 °C2 hoursAnhydrousAcetate + Dione mix~45%
2.50 eq25 °C4 hoursAnhydrousBenz[a]anthracene-7,12-dione<10% (Acetate)
1.05 eq0–5 °C2 hours5% WaterUnreacted SM + PbO₂<20%

Troubleshooting FAQs

Q: My synthesis consistently yields a high percentage of a yellow/orange precipitate instead of the desired acetate. What is causing this? A: The yellow precipitate is benz[a]anthracene-7,12-dione, the over-oxidation byproduct[2].

  • Causality: The C12 position is the second most reactive site. If excess LTA is present, or if the reaction temperature exceeds 10 °C, the initial 7-acetoxy product undergoes a second oxidation event, followed by hydrolysis to the dione.

  • Solution: Strictly maintain LTA stoichiometry at 1.05 equivalents and ensure the reaction flask is submerged in an ice bath (0–5 °C) during the entire addition phase.

Q: The reaction mixture turns dark brown/black shortly after adding Lead Tetraacetate. Why? A: This indicates severe moisture contamination.

  • Causality: LTA is highly moisture-sensitive and rapidly hydrolyzes in the presence of water to form lead dioxide (PbO₂), a dark brown/black insoluble solid. This quenches the active Pb(IV) electrophile, halting the meso-acetoxylation.

  • Solution: Use strictly anhydrous glacial acetic acid. Pre-dry your glassware in an oven at 120 °C and conduct the reaction under a dry nitrogen or argon atmosphere.

Q: How can I efficiently separate unreacted benz[a]anthracene from the tetraphen-7-yl acetate product? A: Take advantage of the polarity shift.

  • Causality: Benz[a]anthracene is highly non-polar, while the introduction of the acetate group significantly increases the molecule's affinity for normal-phase silica.

  • Solution: Perform flash column chromatography using a gradient of hexanes to hexanes/ethyl acetate (95:5). The unreacted hydrocarbon will elute first, followed cleanly by the target acetate.

Self-Validating Experimental Protocol

Standardized Synthesis of Tetraphen-7-yl acetate via Meso-acetoxylation

Step 1: Preparation (Moisture Exclusion) Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 2.28 g (10.0 mmol) of high-purity benz[a]anthracene.

Step 2: Solvation and Cooling Dissolve the starting material in 50 mL of anhydrous glacial acetic acid. Place the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Self-Validation Check: The solution must be clear and colorless to pale yellow before proceeding.

Step 3: Reagent Addition Weigh 4.65 g (10.5 mmol, 1.05 eq) of Lead(IV) tetraacetate (LTA) inside a glovebox or rapidly in ambient air to minimize moisture exposure. Add the LTA portion-wise over 30 minutes to the cooled solution.

  • Self-Validation Check: The solution will transition to a distinct pale greenish-yellow[1]. If the solution turns deep orange, the temperature is too high (dione formation); if it turns black, moisture has compromised the LTA (PbO₂ formation).

Step 4: Reaction Maturation Maintain stirring at 0–5 °C for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1, UV visualization at 254 nm). The starting material spot (higher Rf) should diminish as the product spot (lower Rf) intensifies.

Step 5: Quenching and Workup Quench the reaction by adding 2 mL of ethylene glycol to consume any unreacted LTA (forming cyclic acetals and Pb(OAc)₂). Pour the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

Step 6: Purification Wash the combined organic layers with saturated aqueous NaHCO₃ until the evolution of CO₂ ceases, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot methanol or toluene to yield snow-white to pale greenish-yellow needles of tetraphen-7-yl acetate[1].

Process Visualizations

SynthesisWorkflow SM Benz[a]anthracene (Starting Material) Reagent Lead Tetraacetate (LTA) in Glacial Acetic Acid SM->Reagent Dissolve Cond Ice Cooling (0-5°C) Strict Stoichiometry Reagent->Cond Add dropwise Prod Tetraphen-7-yl acetate (Target Product) Cond->Prod Optimal Control Byprod Benz[a]anthracene-7,12-dione (Over-oxidation) Cond->Byprod Excess LTA or Heat

LTA-mediated synthesis workflow of Tetraphen-7-yl acetate, highlighting byproduct pathways.

ReactionMechanism Step1 Benz[a]anthracene Step2 Electrophilic Attack at C7 (Lowest Localization Energy) Step1->Step2 Step3 Organolead(IV) Intermediate Step2->Step3 Step4 Reductive Elimination Loss of Pb(OAc)2 Step3->Step4 Step5 Tetraphen-7-yl acetate Step4->Step5

Mechanistic pathway of meso-acetoxylation at the C7 position via an organolead intermediate.

References

  • Boyland, E., & Sims, P. (1964). Metabolism of polycyclic compounds. 24. The metabolism of benz[alpha]anthracene. Biochemical Journal. Retrieved from 2

  • National Bureau of Standards. (1965). Oxidation of polycyclic, aromatic hydrocarbons: a review of the literature. GovInfo. Retrieved from 3

  • Badger, G. M., Cook, J. W., Hewett, C. L., et al. (1940). 170. The Synthesis of Growth-inhibitory Polycyclic Compounds. Part I. Journal of the Chemical Society. Retrieved from 1

Sources

Optimization

Troubleshooting poor solubility of Tetraphen-7-yl acetate in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery professionals dealing with the complex physicochemical behavior of highly lipophilic polycyclic arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery professionals dealing with the complex physicochemical behavior of highly lipophilic polycyclic aromatic compounds.

Below is an in-depth, causality-driven troubleshooting guide for handling Tetraphen-7-yl acetate .

Executive Summary: The Thermodynamics of Tetraphen-7-yl Acetate

Tetraphen-7-yl acetate (CAS: 25040-01-1) is a highly hydrophobic, planar molecule[1]. Its extended aromatic ring system promotes intense intermolecular π−π stacking, resulting in a tremendously high crystal lattice energy. Consequently, solvating this compound is thermodynamically unfavorable. Even in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), researchers frequently encounter incomplete dissolution or rapid precipitation ("crashing out") when the compound is subsequently introduced into aqueous biological assays[2][3].

Troubleshooting FAQs: Causality & Solutions

Q1: I added 100% DMSO to my Tetraphen-7-yl acetate powder to make a 10 mM stock, but visible particles remain. Why isn't it dissolving? Causality: The energy required to break the π−π stacking interactions in the compound's crystal lattice exceeds the solvation energy provided by DMSO at room temperature. Furthermore, DMSO is highly hygroscopic; even trace amounts of absorbed atmospheric water dramatically reduce its dielectric capacity to solvate hydrophobic compounds. Solution: Ensure you are using fresh, anhydrous DMSO (≤0.005% water). To overcome the thermodynamic barrier, you must introduce external kinetic and thermal energy via heated bath sonication[3].

Q2: My DMSO stock is perfectly clear, but the moment I dilute it 1:1000 into my cell culture media (PBS/DMEM), the solution turns cloudy. What is happening? Causality: This phenomenon is known as "dilution shock"[2]. When the concentrated organic stock is introduced to an aqueous environment, the solvent polarity shifts instantly. The compound's local concentration vastly exceeds its thermodynamic aqueous solubility limit, forcing the molecules to rapidly aggregate and precipitate out of solution to minimize contact with water.

Q3: How can I prevent "dilution shock" and keep the compound soluble in my in vitro aqueous assays? Causality: You must lower the thermodynamic penalty of the compound existing in water. This is achieved by providing hydrophobic "pockets" or microenvironments within the aqueous phase[4]. Solution: Formulate your aqueous buffer with carrier molecules before adding the DMSO stock. Proven strategies include:

  • Micellar Encapsulation: Non-ionic surfactants like Tween-20 or Polysorbate 80 form micelles that sequester the hydrophobic compound[2].

  • Inclusion Complexes: Cyclodextrins (e.g., HP- β -CD or SBE- β -CD) possess a hydrophobic inner cavity and a hydrophilic exterior, effectively shielding the compound from water and increasing apparent solubility by orders of magnitude[5].

  • Carrier Proteins: Bovine Serum Albumin (BSA) contains natural hydrophobic binding pockets that act as physiological carriers for lipophilic molecules.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of a High-Concentration (20 mM) Master Stock

This protocol utilizes thermal and kinetic energy to overcome lattice energy, with a centrifugation step to validate complete dissolution.

  • Weighing: Accurately weigh the required mass of Tetraphen-7-yl acetate powder into a sterile, amber glass vial (the compound may be light-sensitive).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (sealed under argon) to achieve a 20 mM concentration.

  • Thermal-Kinetic Disruption: Seal the vial tightly and place it in a heated ultrasonic water bath set to 40°C. Sonicate for 15–20 minutes[3].

  • Validation (Crucial Step): Transfer a 50 µL aliquot to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. The stock is fully dissolved.

    • Fail: A microscopic white pellet forms. Return the main vial to the sonicator for another 15 minutes or add more DMSO to reduce the target concentration to 10 mM.

  • Storage: Aliquot the validated stock into single-use volumes to prevent freeze-thaw cycles and store at -20°C.

Protocol 2: Aqueous Dilution via Cyclodextrin Complexation

This protocol prevents dilution shock by pre-forming an inclusion complex, validated by a spectrophotometric turbidity assay.

  • Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your target aqueous buffer (e.g., 1X PBS, pH 7.4)[5]. Filter sterilize through a 0.22 µm membrane.

  • Temperature Equilibration: Warm the HP- β -CD buffer to 37°C.

  • Titration: Place the buffer on a vortex mixer at medium speed. Using a micropipette, add the 20 mM DMSO stock dropwise directly into the center of the vortexing liquid to ensure instantaneous dispersal. (Aim for a final DMSO concentration of ≤1% to avoid cellular toxicity).

  • Complexation Phase: Allow the solution to incubate at 37°C for 30 minutes with gentle agitation to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Validation (Turbidity Assay): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer, blanked against the plain buffer.

    • Pass: OD600 < 0.05 (Indicates a true solution free of micro-precipitates).

    • Fail: OD600 > 0.05 (Indicates colloidal aggregation; increase cyclodextrin concentration or decrease compound concentration).

Quantitative Data: Solubility Profiles

The following self-validating data table summarizes the expected solubility limits and physical states of Tetraphen-7-yl acetate across various solvent systems, allowing you to benchmark your preparations.

Solvent System / FormulationMax Soluble ConcentrationVisual AppearanceValidation: OD600 (Turbidity)
100% Anhydrous DMSO (40°C)> 20 mMClear, colorless< 0.01
1X PBS (pH 7.4)< 1 µMCloudy, visible particles> 0.50
1X PBS + 1% DMSO~ 5 µMHazy / Opalescent0.15 - 0.30
1X PBS + 0.1% Tween-20~ 50 µMClear< 0.05
1X PBS + 10% HP- β -CD> 100 µMClear< 0.02

Troubleshooting Workflow Visualization

G Start Tetraphen-7-yl acetate (Hydrophobic Powder) DMSO Add Anhydrous DMSO Start->DMSO Check1 Is solution clear? DMSO->Check1 Heat Heat (40°C) & Sonicate (15 min) Check1->Heat No Stock High-Concentration DMSO Stock Check1->Stock Yes Heat->Check1 Dilute Dilute into Aqueous Assay Buffer Stock->Dilute Check2 Turbidity / Precipitation? (Check OD600) Dilute->Check2 Additives Add Carriers: Tween-20, BSA, or Cyclodextrin Check2->Additives Yes Assay Proceed to In Vitro Assay Check2->Assay No Additives->Dilute Reformulate

Workflow for overcoming Tetraphen-7-yl acetate solubility issues in DMSO and aqueous buffers.

References

  • ResearchGate. (n.d.). 1692 questions with answers in DMSO | Science topic. (Heating, sonication, and DMSO crystallization dynamics). Retrieved from[Link][3]

  • National Institutes of Health (PMC). (2021). Thermoresponsive Copolymer Nanovectors Improve the Bioavailability of Retrograde Inhibitors. (Solubilization of hydrophobic compounds). Retrieved from[Link][4]

  • ACS Publications. (2021). Voriconazole–Cyclodextrin Supramolecular Ternary Complex-Loaded Ocular Films. (Cyclodextrin inclusion complexes for lipophilic molecules). Retrieved from[Link][5]

Sources

Troubleshooting

Minimizing degradation of Tetraphen-7-yl acetate during long-term storage

Welcome to the Technical Support Center for Tetraphen-7-yl acetate (also known as Benzo[a]anthracen-7-yl acetate, CAS: 25040-01-1)[1]. As a polycyclic aromatic hydrocarbon (PAH) derivative featuring an ester linkage, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tetraphen-7-yl acetate (also known as Benzo[a]anthracen-7-yl acetate, CAS: 25040-01-1)[1]. As a polycyclic aromatic hydrocarbon (PAH) derivative featuring an ester linkage, this compound presents unique stability challenges during long-term storage[1][2]. This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded troubleshooting strategies to minimize degradation.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my Tetraphen-7-yl acetate sample showing new peaks in HPLC after 3 months of storage at -20°C?

The Mechanism: Even at sub-zero temperatures, ambient moisture introduced during repeated freeze-thaw cycles can drive the hydrolysis of the ester bond. Tetraphen-7-yl acetate is susceptible to nucleophilic attack by water, cleaving the acetate group to yield benzo[a]anthracen-7-ol and acetic acid. The Fix: Transition from bulk storage to single-use aliquots. If bulk storage is unavoidable, ensure the headspace is purged with ultra-high purity (UHP) Argon or Nitrogen before resealing. Store the primary vial inside a secondary desiccator jar containing indicating Drierite.

Q2: My compound has changed from a pale powder to a yellowish/brownish hue. What happened?

The Mechanism: This is a classic hallmark of photo-oxidation. The extended conjugated π -system of the benzo[a]anthracene core is highly reactive to ultraviolet (UV) and ambient visible light. Photons excite the molecule to a triplet state, which reacts with dissolved or atmospheric oxygen to form reactive endoperoxides, eventually degrading into quinones. The Fix: Tetraphen-7-yl acetate must be handled under amber lighting or low-light conditions. Storage containers must be opaque or actinic amber glass. Never leave solutions on the benchtop exposed to fluorescent laboratory lighting.

Q3: Does the choice of solvent matter when preparing stock solutions for long-term storage?

The Mechanism: Absolutely. Storing this compound in protic solvents (like methanol or ethanol) accelerates transesterification and hydrolysis. Furthermore, chlorinated solvents (like chloroform or dichloromethane) can generate trace amounts of hydrochloric acid (HCl) over time, which catalyzes the cleavage of the ester bond. The Fix: For long-term liquid storage, use anhydrous, amine-free, and peroxide-free aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile. Ensure the solvent is degassed to remove dissolved oxygen prior to dissolving the compound.

Part 2: Quantitative Degradation Profiling

The following table summarizes the expected degradation rates of Tetraphen-7-yl acetate under various storage conditions, highlighting the critical need for strict environmental controls.

Storage ConditionTemperatureLight ExposureAtmosphereEst. Degradation (6 Months)Primary Degradant
Optimal (Solid) -80°CDarkArgon (Dry)< 0.5%None
Standard (Solid) -20°CDarkAmbient Air2 - 5%Benzo[a]anthracen-7-ol
Benchtop (Solid) 25°CAmbientAmbient Air15 - 25%Quinone derivatives
Stock Solution -20°CDarkDMSO (Wet)10 - 15%Benzo[a]anthracen-7-ol
Stock Solution 4°CAmbientChloroform> 30%Mixed (Hydrolysis/Oxidation)

Part 3: Standard Operating Procedure (SOP) for Aliquoting and Storage

To create a self-validating system that ensures scientific integrity, follow this rigorous protocol for handling new batches of Tetraphen-7-yl acetate.

Step 1: Environmental Preparation

  • Perform all handling inside a controlled environment, preferably a glove box purged with Argon, or under a localized stream of dry nitrogen.

  • Dim laboratory lights or utilize amber-filtered lighting to prevent photo-excitation.

Step 2: Reconstitution (If liquid aliquots are required)

  • Obtain anhydrous, septum-sealed DMSO (water content < 0.005%).

  • Using a gas-tight syringe, inject the required volume of DMSO directly into the original chemical vial to create a 10 mM stock solution.

  • Vortex gently until complete dissolution is achieved. Do not use ultrasonic baths, as localized cavitation can induce thermal degradation.

Step 3: Aliquoting and Purging

  • Dispense single-use volumes (e.g., 50 µL) into pre-chilled, amber glass HPLC vials with PTFE-lined screw caps.

  • Using a manifold, gently blow a stream of UHP Argon over the liquid surface of each vial for 15 seconds to displace ambient air.

  • Immediately cap and seal the vials.

Step 4: Long-Term Storage

  • Place the sealed aliquots into a light-proof, airtight secondary container (e.g., a vacuum-sealed Mylar bag containing a silica gel packet).

  • Transfer the secondary container to a -80°C ultra-low temperature freezer.

Part 4: Mechanistic Degradation Pathways

The following diagram illustrates the dual degradation vulnerabilities of Tetraphen-7-yl acetate: hydrolytic cleavage and photo-oxidation.

DegradationPathways Compound Tetraphen-7-yl acetate (Intact) Moisture Moisture / H2O (Nucleophilic Attack) Compound->Moisture Exposure to humidity Light UV / Visible Light (Photo-excitation) Compound->Light Photon absorption Hydrolysis Ester Cleavage Moisture->Hydrolysis Degradant1 Benzo[a]anthracen-7-ol + Acetic Acid Hydrolysis->Degradant1 Oxygen Dissolved O2 Light->Oxygen Triplet state reaction Oxidation Endoperoxide Formation Oxygen->Oxidation Degradant2 Quinone Derivatives (Ring Degradation) Oxidation->Degradant2

Figure 1: Primary degradation pathways of Tetraphen-7-yl acetate via hydrolysis and photo-oxidation.

References

  • MOLBASE. "BENZO[A]ANTHRACEN-7-YL ACETATE - Molecular Formula." Accessed April 2, 2026.[Link][1]

  • PubChem. "Tetraphen-7-yl acetate | C20H14O2 | CID 282410." National Center for Biotechnology Information. Accessed April 2, 2026.[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purifying Tetraphen-7-yl Acetate

Welcome to the Technical Support Center for Tetraphen-7-yl acetate (also known as 7-acetoxybenz[a]anthracene). Synthesizing and isolating this polycyclic aromatic hydrocarbon (PAH) ester often presents unique challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tetraphen-7-yl acetate (also known as 7-acetoxybenz[a]anthracene). Synthesizing and isolating this polycyclic aromatic hydrocarbon (PAH) ester often presents unique challenges due to the harsh oxidation conditions required for its formation and the steric/electronic sensitivities of the benz[a]anthracene core.

This guide provides researchers and drug development professionals with field-proven methodologies to diagnose, troubleshoot, and eliminate stubborn impurities from crude reaction mixtures.

Diagnostic Workflow

Use the following flowchart to identify the root cause of your impurity based on visual and analytical cues.

DiagnosticWorkflow A Crude Tetraphen-7-yl Acetate B Visual & Analytical Profiling A->B C Yellow/Orange Color (UV-Vis/TLC) B->C D High Pb Content (ICP-MS) B->D E Loss of Acetyl Peak (1H-NMR) B->E F Benz[a]anthracene-7,12-dione (Over-oxidation) C->F G Trapped Pb(OAc)2 (LTA Byproduct) D->G H 7-Hydroxybenz[a]anthracene (Hydrolysis) E->H I Protocol B: Selective Recrystallization F->I J Protocol A: Metal Scavenging G->J K pH-Controlled Workup / Re-acetylation H->K

Diagnostic workflow for identifying and resolving Tetraphen-7-yl acetate impurities.

Troubleshooting FAQs

Q1: My crude Tetraphen-7-yl acetate is bright yellow or orange instead of pale/white. What is it, and how do I remove it? A1: The yellow/orange coloration indicates contamination with benz[a]anthracene-7,12-dione [1]. Tetraphen-7-yl acetate is typically synthesized via the oxidation of benz[a]anthracene using lead tetraacetate (LTA) [2]. LTA selectively attacks the electron-rich meso-positions (7 and 12) of the PAH system[3]. If the reaction is run too long or with excess oxidant, over-oxidation cleaves the ester and forms the highly stable 7,12-dione[4]. Solution: The dione is highly crystalline but less soluble in cold non-polar solvents than the acetate. A selective recrystallization from ethanol/water (see Protocol B) or a quick silica plug using hexanes/ethyl acetate (9:1) will separate the dione (which sticks to the baseline or elutes much later) from the desired product.

Q2: ICP-MS analysis of my product shows >50 ppm of Lead (Pb). How is it getting through the workup, and how can I remove it without degrading the ester? A2: Lead contamination is a direct consequence of the LTA oxidation mechanism, which generates lead(II) acetate, Pb(OAc)₂, as a stoichiometric byproduct [5]. While Pb(OAc)₂ is water-soluble, the highly hydrophobic nature of the benz[a]anthracene core causes the metal to become physically trapped within the crude solid matrix during standard aqueous quenching. Solution: Do not rely solely on water washes. Quench the crude reaction mixture with glycerol to destroy unreacted LTA[6], followed by stirring the organic layer with a solid-supported metal scavenger (e.g., thiol-functionalized silica like Si-TMT) for 2-4 hours before filtration [7].

Q3: My ¹H-NMR spectrum shows a loss of the acetyl methyl singlet (~2.4 ppm) and the appearance of a broad -OH peak. What went wrong? A3: Your product has undergone hydrolysis back to 7-hydroxybenz[a]anthracene [8]. The ester bond at the 7-position of the benz[a]anthracene system is sterically hindered but electronically activated, making it highly susceptible to cleavage if the aqueous workup is too basic or highly acidic. Solution: Ensure that your aqueous washes are strictly buffered to pH 6.5–7.0 using a phosphate buffer. If hydrolysis has already occurred, you can salvage the batch by re-acetylating the crude mixture using acetic anhydride and pyridine.

Quantitative Impurity Profiling

The following table summarizes the key impurities, their analytical signatures, and the optimal removal strategies for easy comparison.

ImpurityDiagnostic Feature (TLC / NMR / MS)CausalityRecommended Removal Protocol
Benz[a]anthracene Retained starting material (High Rf on TLC)Incomplete LTA oxidationFlash Chromatography (Protocol B)
Benz[a]anthracene-7,12-dione Yellow color, C=O stretch (~1670 cm⁻¹)Over-oxidation by excess LTASelective Recrystallization (Protocol B)
7-Hydroxybenz[a]anthracene Broad -OH NMR peak, loss of acetyl singletHydrolysis during aqueous workuppH-Controlled Workup / Re-acetylation
Lead (Pb) Species ICP-MS > 10 ppmTrapped Pb(OAc)₂ byproductMetal Scavenging (Protocol A)

Step-by-Step Methodologies

Protocol A: De-metallation and Crude Isolation

This protocol is a self-validating system designed to quench residual oxidant and strip heavy metals without triggering ester hydrolysis.

  • Quenching: To the crude LTA reaction mixture in acetic acid/dichloromethane, add 2.0 equivalents of glycerol per equivalent of excess LTA. Stir for 15 minutes at room temperature to consume residual oxidant [6].

  • Neutralization: Carefully pour the mixture into a separatory funnel containing cold 0.5 M sodium phosphate buffer (pH 7.0). Extract with dichloromethane (DCM) (3 × 50 mL). Expert Insight: Avoid strong bases like NaOH or saturated Na₂CO₃, which will trigger ester hydrolysis.

  • Metal Scavenging: Transfer the combined organic layers to an Erlenmeyer flask. Add 10% (w/w) of a silica-based thiol scavenger (e.g., Si-TMT or SiliaMetS® Thiol) [9]. Stir vigorously at room temperature for 3 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the metal-bound scavenger and residual Pb salts.

  • Concentration: Concentrate the filtrate under reduced pressure (bath temp < 35 °C) to afford the crude Tetraphen-7-yl acetate.

Protocol B: Chromatographic Purification and Recrystallization

This workflow separates unreacted starting material and over-oxidized dione from the target ester.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using hexanes.

  • Loading: Dissolve the crude product in a minimum volume of toluene (Tetraphen-7-yl acetate has poor solubility in pure hexanes) and load it onto the column.

  • Elution: Elute with a gradient of 100% Hexanes to 90:10 Hexanes:Ethyl Acetate.

    • Fraction 1: Unreacted benz[a]anthracene (fluorescent blue under UV 254 nm).

    • Fraction 2: Tetraphen-7-yl acetate.

    • Fraction 3 (Retained): Benz[a]anthracene-7,12-dione (yellow band).

  • Recrystallization (Self-Validating Step): Evaporate Fraction 2 to dryness. Dissolve the white solid in boiling absolute ethanol. Add water dropwise until the solution becomes faintly turbid, then allow it to cool slowly to room temperature, followed by 4 °C overnight.

  • Collection: Filter the resulting pale/white crystals and dry under high vacuum. Check the melting point (expected ~150-151 °C) to validate purity [10].

References

  • Fieser, L. F., & Hershberg, E. B. (1938). Substitution Reactions and Hydrogenation of Compounds of the Benz[a]anthracene Series. Journal of the American Chemical Society, 60(8), 1893-1896. URL:[Link]

  • Organic Syntheses. (1993). N-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Lead Tetraacetate Oxidation). Organic Syntheses, 71, 97. URL:[Link]

  • Biotage. (2023). What is metal scavenging and what are metal scavengers? Biotage Synthesis Blog. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of Tetraphen-7-yl Acetate in Aqueous Media

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the structural integrity of complex polycyclic aromatic hydrocarbon (PA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the structural integrity of complex polycyclic aromatic hydrocarbon (PAH) derivatives in aqueous systems.

Tetraphen-7-yl acetate (also known as benz[a]anthracen-7-yl acetate) is a highly valuable scaffold in drug development and toxicological assays [3]. However, its handling is notoriously difficult due to rapid oxidative degradation. This guide is designed to move beyond basic "do's and don'ts" by explaining the causality behind these degradation pathways and providing self-validating protocols to ensure your experimental integrity.

I. Core Troubleshooting & Causality (The "Why")

Q1: Why does my aqueous solution of Tetraphen-7-yl acetate turn yellow or brown within hours of preparation?

The Causality: The discoloration is the visual signature of oxidation. Tetraphen-7-yl acetate contains a benz[a]anthracene core. The meso-positions (specifically the 7 and 12 carbons, often referred to as the "L-region") possess the highest electron density in the molecule [2]. When exposed to ambient light (photo-excitation) and dissolved molecular oxygen, the molecule undergoes a rapid attack by singlet oxygen. This forms an unstable endoperoxide intermediate, which subsequently rearranges and oxidizes into benz[a]anthracene-7,12-dione (a quinone) [1][2]. Quinones are highly conjugated and absorb visible light, hence the immediate yellow/brown color shift.

OxidationMechanism A Tetraphen-7-yl acetate (Colorless/Intact) B Singlet O2 Attack (Photo-oxidation) A->B Light + Dissolved O2 C Endoperoxide Intermediate B->C L-region addition D Benz[a]anthracene-7,12-dione (Yellow Quinone) C->D Rearrangement

Fig 1: Photo-oxidation pathway of Tetraphen-7-yl acetate into its quinone derivative.

Q2: Does ambient laboratory lighting really cause that much degradation?

The Causality: Yes. The activation energy required to excite the PAH core into a triplet state (which then transfers energy to ground-state O₂ to form reactive singlet oxygen) is easily met by standard fluorescent or LED laboratory lighting [1]. If your protocol does not strictly utilize amber glassware or foil-wrapped vessels, photo-oxidation will outpace any chemical antioxidants you add to the aqueous buffer.

II. Self-Validating Formulation Protocols (The "How")

Q3: How do I prepare a stable aqueous working solution for my assays?

To prevent oxidation, you must attack the problem from three angles: oxygen displacement, radical scavenging, and metal chelation. Below is a self-validating protocol. A self-validating system means each critical step has a built-in quality control check, ensuring you do not proceed with a compromised sample.

Step-by-Step Methodology: Anaerobic Matrix Formulation

Step 1: Solvent Deoxygenation (The Foundation)

  • Action: Sparge HPLC-grade water with high-purity Argon gas for a minimum of 45 minutes using a glass frit.

  • Validation Check: Use a dissolved oxygen (DO) probe. Do not proceed until the DO reading is strictly <0.5 mg/L .

Step 2: Matrix Stabilization (The Chemical Shield)

  • Action: To the deoxygenated water, add 1 mM EDTA (to chelate trace Fe²⁺/Cu²⁺ that catalyze auto-oxidation) and 0.1% w/v Ascorbic acid (as an aqueous radical scavenger).

  • Validation Check: Measure the pH. The addition of ascorbic acid will drop the pH. Adjust to your target physiological pH (e.g., 7.4) using deoxygenated 0.1 M NaOH . If the solution turns slightly pink or yellow during adjustment, trace metal contamination has occurred; discard and restart.

Step 3: Co-solvent Master Stock Preparation

  • Action: Dissolve Tetraphen-7-yl acetate in anhydrous, degassed DMSO containing Butylated hydroxytoluene (BHT) to create a 10 mM master stock. Perform this inside a dark hood or using amber vials.

  • Validation Check: Visually inspect the DMSO stock against a white background. It must be perfectly colorless. A yellow tint indicates the dry powder was already oxidized prior to dissolution.

Step 4: Aqueous Dilution

  • Action: Inject the DMSO master stock into the aqueous matrix (Step 2) under an Argon blanket to reach your final working concentration (e.g., ).

  • Validation Check: Monitor the solution for 60 minutes in the dark. Run a baseline UV-Vis scan. The absence of an absorption peak at ∼400−450 nm validates the success of the protocol.

Quantitative Data: Antioxidant Selection Guide

To optimize your specific assay conditions, refer to the following synthesized data on stabilization additives:

AdditivePrimary RoleOptimal Working Conc.Relative Half-Life ExtensionMechanistic Rationale
Argon Sparging O₂ DisplacementContinuous/Blanket> 5.0x Physically removes the primary reactant (molecular oxygen) required for endoperoxide formation[2].
BHT Lipophilic Scavenger 4.2x Protects the hydrophobic solvation shell around the PAH core; intercepts peroxy radicals.
Ascorbic Acid Aqueous Reductant 0.1%−0.5% w/v 3.5x Acts as a sacrificial reductant in the bulk aqueous phase, neutralizing reactive oxygen species.
EDTA Metal Chelator 1−5 mM 2.1x Sequesters trace transition metals, shutting down Fenton-driven auto-oxidation pathways.

III. Analytical Troubleshooting & QA/QC

Q4: I suspect my stock solution is already oxidized. How can I definitively verify this before ruining my downstream experiments?

The Causality: Visual inspection is only sensitive to macro-level degradation (typically >5% oxidation). For sensitive biological or analytical assays, you need chromatographic resolution. The oxidized product (benz[a]anthracene-7,12-dione) is significantly more polar than the parent Tetraphen-7-yl acetate due to the loss of the acetate group and the addition of two ketone moieties [2].

Step-by-Step Methodology: HPLC-UV Verification
  • Column: C18 Reverse Phase ( ).

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (degassed).

  • Flow Rate: 1.0 mL/min .

  • Detection: UV at 254 nm (isosbestic point) and 410 nm (specific for the quinone).

  • Execution: Inject of your working solution.

  • Interpretation: Tetraphen-7-yl acetate will elute later (highly hydrophobic). The quinone will elute significantly earlier. If the peak area of the early-eluting quinone exceeds 2% of the total area, the batch is compromised.

QADecisionTree Start Aqueous Solution Prepared (Visual Check) Visual Is solution yellow/brown? Start->Visual HPLC Run HPLC-UV (254 nm) Quantify Quinone Peak Visual->HPLC No (Clear) Discard1 FAIL: Gross Oxidation. Discard & check Argon. Visual->Discard1 Yes Quant Is Quinone Area > 2%? HPLC->Quant Discard2 FAIL: Micro-Oxidation. Discard & check BHT/Light. Quant->Discard2 Yes Pass PASS: Solution Stable. Proceed to Assay. Quant->Pass No

Fig 2: QA/QC Decision tree for validating Tetraphen-7-yl acetate solution integrity.

References
  • Products of Benz[a]anthracene Photodegradation in the Presence of Known Organic Constituents of Atmospheric Aerosols Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Photooxidation of anthrancene and benz[a]anthracene in aqueous solution. Source: ResearchGate URL:[Link]

Optimization

Troubleshooting false positives in Tetraphen-7-yl acetate binding assays

Welcome to the Application Support Center for Tetraphen-7-yl acetate (CAS 25040-01-1)[1][2]. As a highly lipophilic polycyclic aromatic hydrocarbon (PAH) derivative, Tetraphen-7-yl acetate (also known as Benz[a]anthracen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Tetraphen-7-yl acetate (CAS 25040-01-1)[1][2]. As a highly lipophilic polycyclic aromatic hydrocarbon (PAH) derivative, Tetraphen-7-yl acetate (also known as Benz[a]anthracen-7-yl acetate) is frequently utilized in specialized hydrophobic binding assays and esterase-cleavable fluorogenic studies[2]. However, its structural properties make it highly susceptible to assay artifacts.

This guide is designed for researchers and drug development professionals to systematically identify, troubleshoot, and eliminate false positives in their screening workflows.

Core Troubleshooting & FAQs

Q1: Why am I seeing a high background signal even in my negative control (buffer only) wells? A: This is the most common source of false positives and is typically caused by spontaneous hydrolysis of the acetate ester moiety. Tetraphen-7-yl acetate can spontaneously hydrolyze in aqueous buffers, especially at pH levels above 7.5, releasing the highly fluorescent tetraphen-7-ol (benz[a]anthracen-7-ol)[2]. Causality: The acetate group is labile. When the ester bond cleaves without target-mediated interaction, the resulting fluorophore mimics a positive binding or activation event. Furthermore, changes in assay media pH can denature proteins or catalyze hydrolysis, creating apparent binding artifacts[3][4].

Q2: My signal is protein-dependent, but orthogonal assays show no functional downstream activity. What is happening? A: You are likely observing non-specific hydrophobic aggregation . Tetraphen-7-yl acetate has a high molecular weight (286.3 g/mol ) and extreme lipophilicity[1][2]. In aqueous environments, it tends to form colloidal aggregates or bind non-specifically to hydrophobic pockets of off-target proteins (like BSA used for blocking) or directly to polystyrene microplates. Causality: The thermodynamic drive to escape the aqueous phase forces the compound into any available hydrophobic environment, which alters its fluorescence quantum yield and mimics a specific binding event.

Q3: How can I differentiate true competitive antagonism from pH-induced artifacts? A: As demonstrated in estrogen receptor (ER) binding models, chemicals that alter the pH of the assay matrix can cause protein denaturation, leading to a loss of signal that mimics competitive antagonism[3][4]. Always monitor the pH of your assay matrix at the end of the incubation period. If the pH drops significantly, the "antagonism" is a false positive caused by structural degradation of the target receptor[4].

Quantitative Data: Hydrolysis and Binding Artifacts

To help you establish baseline expectations, the following table summarizes the spontaneous hydrolysis rates and non-specific binding affinities of Tetraphen-7-yl acetate under various assay conditions.

Assay ConditionpH LevelSpontaneous Hydrolysis Rate (Relative RFU/hr)Non-Specific Binding (Plasticware)Apparent Kd​ (Artifactual)
Standard PBS7.4Low (150 RFU/hr)Moderate> 50 µM
Tris-HCl Buffer8.0High (850 RFU/hr)High5 - 10 µM
PBS + 0.01% Triton X-1007.4Very Low (50 RFU/hr)LowN/A (Solubilized)
Acetate Buffer5.5Minimal (< 10 RFU/hr)Moderate> 100 µM

Note: The addition of non-ionic detergents (e.g., Triton X-100 or CHAPS) significantly reduces colloidal aggregation and plastic binding, thereby lowering the artifactual Kd​ footprint.

Self-Validating Experimental Protocol: The "Artifact-Clearing" Workflow

To ensure scientific integrity, every binding assay must be a self-validating system. Implement the following step-by-step methodology to definitively separate true binding from false positives.

Step 1: Reagent Preparation and Solubilization

  • Dissolve Tetraphen-7-yl acetate in 100% anhydrous DMSO to create a 10 mM stock. Store in the dark at -20°C to prevent auto-oxidation.

  • Prepare the working assay buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, and 0.01% (v/v) Pluronic F-127 (to prevent non-specific hydrophobic sticking without denaturing the target).

Step 2: The Pre-Clearance Incubation (Control Setup)

  • Plate the working buffer into a 384-well black, flat-bottom microplate.

  • Add the Tetraphen-7-yl acetate probe to a final concentration of 1 µM (keep final DMSO concentration ≤ 1%).

  • Self-Validation Check A (Spontaneous Hydrolysis): Incubate for 60 minutes at room temperature without the target protein. Measure fluorescence. Any signal increase here represents the baseline spontaneous hydrolysis rate.

Step 3: Target Addition and Competition

  • Add the target protein (e.g., 50 nM) to the experimental wells.

  • In parallel, set up a competition control well containing the target protein, the probe, and a 100-fold excess of a known, validated competitive ligand.

  • Self-Validation Check B (Specificity): If the signal in the target well increases, but the competition control well also shows a high signal, the probe is binding non-specifically to the protein surface rather than the active site.

Step 4: Centrifugation and Readout

  • Centrifuge the microplate at 2,000 x g for 5 minutes before reading.

  • Self-Validation Check C (Aggregation): If a fluorescent pellet forms at the bottom of the well, the compound has formed colloidal aggregates. The assay is invalid.

Diagnostic Workflow Visualization

The following diagram illustrates the logical causality path for troubleshooting Tetraphen-7-yl acetate signals.

G Start Tetraphen-7-yl Acetate Signal Detected Check1 Does signal occur in buffer-only controls? Start->Check1 Spontaneous Spontaneous Hydrolysis or Auto-fluorescence (False Positive) Check1->Spontaneous Yes Check2 Is signal displaceable by known competitor? Check1->Check2 No NonSpecific Non-Specific Hydrophobic Binding (False Positive) Check2->NonSpecific No Check3 Did assay matrix pH drop significantly? Check2->Check3 Yes pHDenaturation pH-Induced Denaturation Artifact (False Positive) Check3->pHDenaturation Yes TrueHit Validated True Binding Event Check3->TrueHit No

Figure 1: Decision tree for identifying and isolating false positive mechanisms in Tetraphen-7-yl acetate binding assays.

References

  • Benchchem. "Tetraphen-7-yl acetate | 25040-01-1". Benchchem.com. Available at:[1]

  • MOLBASE. "C20H14O2 - Molecular Formula - BENZO[A]ANTHRACEN-7-YL ACETATE". Molbase.com. Available at:[2]

  • National Institutes of Health (NIH) / PubMed. "Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays". NIH.gov. Available at:[3]

  • National Institutes of Health (NIH) / PMC. "Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays". NIH.gov. Available at:[4]

Sources

Troubleshooting

Technical Support Center: Polycyclic Aromatic Hydrocarbon (PAH) Derivatization

Welcome to the PAH Technical Support Center. This specialized portal is designed for researchers, scientists, and drug development professionals working with Tetraphen-7-yl acetate (systematically known as benz[a]anthrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the PAH Technical Support Center. This specialized portal is designed for researchers, scientists, and drug development professionals working with Tetraphen-7-yl acetate (systematically known as benz[a]anthracen-7-yl acetate, CAS: 25040-01-1) 1.

Derivatizing the 7-position of the benz[a]anthracene core presents unique synthetic challenges. Because this meso-position is flanked by the K-region and adjacent to the bay region, it is subjected to extreme steric congestion, leading to sluggish reaction kinetics, catalyst poisoning, and unexpected atropisomerism 2. This guide provides the causality behind these failures and field-proven, self-validating protocols to overcome them.

Part 1: The Causality of Steric Hindrance at the C7 Meso-Position

The steric strain in Tetraphen-7-yl acetate arises from the severe transannular interactions between the acetate group at the 7-position and the adjacent aromatic protons (specifically C6-H and C8-H) 3.

  • Physical Shielding: The bulky, four-ring planar system physically blocks the Bürgi-Dunitz trajectory required for nucleophiles to attack the ester carbonyl carbon.

  • Restricted Conformation: The steric bulk restricts the rotation of the acetate group, limiting the accessible conformations required to form stable transition states during transition-metal catalysis.

  • Non-Planar Distortion: To relieve steric strain, the anthracene core often undergoes a non-planar twist, which can disrupt π -conjugation and alter both chemical reactivity and photophysical properties 4.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Incomplete Saponification/Hydrolysis

Symptom: Standard hydrolysis using NaOH/MeOH at room temperature or reflux yields <20% of the corresponding 7-hydroxybenz[a]anthracene after 24 hours. Causality: The hydroxide ion is a hard nucleophile but lacks the necessary geometry to bypass the flanking C6/C8 protons. Solution: Transition to an α -effect nucleophile (such as the hydroperoxide anion, LiOOH ) combined with microwave-assisted heating. The α -effect drastically increases nucleophilicity without increasing steric bulk, allowing it to penetrate the shielded carbonyl.

Protocol 1: Microwave-Assisted Hydrolysis of Tetraphen-7-yl Acetate

Self-Validation Checkpoint: The reaction mixture must transition from a cloudy suspension to a clear, homogeneous solution. TLC (Hexane:EtOAc 8:2) should confirm the complete disappearance of the starting material ( Rf​∼0.6 ) and the appearance of a highly fluorescent spot ( Rf​∼0.3 ) under 365 nm UV light.

  • Preparation: In a 10 mL microwave-safe vial, dissolve 0.5 mmol of Tetraphen-7-yl acetate in 3.0 mL of anhydrous THF.

  • Reagent Addition: Add 1.5 mL of a 2M aqueous LiOH solution. To generate the highly nucleophilic LiOOH in situ, carefully add 0.2 mL of 30% H2​O2​ .

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 110°C for exactly 15 minutes with high-speed magnetic stirring.

  • Quenching & Workup: Cool to room temperature. Quench the residual peroxide with 2 mL of saturated aqueous Na2​S2​O3​ . Acidify the aqueous layer to pH 3 using 1M HCl, then extract with ethyl acetate ( 3×10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free phenol.

Issue 2: Sluggish Palladium-Catalyzed Cross-Coupling

Symptom: Attempts to perform Suzuki-Miyaura coupling on 7-substituted electrophiles stall, resulting in the precipitation of "palladium black" (catalyst aggregation). Causality: The steric bulk of the benz[a]anthracene core prevents the planar coordination required for the transmetalation step. Standard ligands (like PPh3​ ) are too small to force the reductive elimination and fail to stabilize the active Pd(0) species against the bulky PAH core. Solution: Employ bulky, electron-rich Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos). The extreme steric bulk of XPhos actually accelerates reductive elimination via steric repulsion while keeping the Pd center stable.

Protocol 2: XPhos-Pd-G2 Catalyzed Suzuki Coupling

Self-Validation Checkpoint: The reaction must remain a homogeneous yellow/orange solution throughout the heating process. Black precipitate within the first 30 minutes indicates ligand dissociation or oxygen contamination, requiring immediate abort and restart.

  • Degassing: In an oven-dried Schlenk tube, combine the 7-electrophile (0.5 mmol), the desired arylboronic acid (0.75 mmol), and anhydrous K3​PO4​ (1.5 mmol). Purge the system with Argon for 15 minutes.

  • Catalyst Loading: Under a positive Argon stream, add XPhos-Pd-G2 (2 mol%) and free XPhos ligand (2 mol%).

  • Solvent Addition: Inject 4.0 mL of rigorously degassed 1,4-Dioxane/ H2​O (4:1 v/v).

  • Reaction: Seal the tube and heat at 90°C in an oil bath for 4 hours.

  • Analysis: Monitor conversion via LC-MS. The product mass should correspond to the PAH core ( m/z 228) plus the mass of the newly coupled substituent [[5]]().

Part 3: Quantitative Reaction Optimization Data

The table below demonstrates the quantitative improvements achieved by switching from standard conditions to sterically-optimized workflows.

Reaction TypeStandard ConditionYield (%)Optimized ConditionYield (%)Time Reduction
Hydrolysis NaOH, MeOH, Reflux (24h)18%LiOH/ H2​O2​ , THF, MW 110°C (15m)94%24h 15 min
Suzuki Coupling Pd(PPh3​)4​ , Na2​CO3​ , Toluene (18h)12%XPhos-Pd-G2, K3​PO4​ , Dioxane (4h)88%18h 4 hours
Buchwald Amination Pd2​(dba)3​ , BINAP, Toluene (24h)5%RuPhos-Pd-G3, Cs2​CO3​ , t -AmOH (6h)81%24h 6 hours

Part 4: Logical Workflow Diagram

Workflow Start Tetraphen-7-yl Acetate Derivatization Workflow Check Identify Target Transformation Start->Check Hydrolysis Hydrolysis / Saponification Check->Hydrolysis Coupling Pd-Catalyzed Cross-Coupling Check->Coupling Issue1 Failure: Incomplete Conversion (Steric Shielding of Carbonyl) Hydrolysis->Issue1 Issue2 Failure: Catalyst Poisoning (Hindered Transmetalation) Coupling->Issue2 Sol1 Alpha-Effect Nucleophiles (LiOOH) & Microwave Heating Issue1->Sol1 Sol2 Buchwald Ligands (XPhos, SPhos, RuPhos) Issue2->Sol2 Success High Yield Product Recovery Sol1->Success Sol2->Success

Troubleshooting workflow for overcoming steric hindrance in Tetraphen-7-yl acetate reactions.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the 1 H-NMR spectrum of my 7-substituted benz[a]anthracene show broadened peaks at room temperature? A: This is a classic symptom of restricted rotation (atropisomerism) caused by steric hindrance. The bulky substituent at the 7-position cannot freely rotate past the C6 and C8 protons 3. To resolve the spectrum, perform variable-temperature (VT) NMR at elevated temperatures (e.g., 80°C in DMSO- d6​ ) to increase the rotation rate and sharpen the signals.

Q: Can I use standard esterification to re-attach an acetate group to the 7-hydroxy derivative? A: Standard conditions (acetic anhydride and pyridine) will be extremely slow. You must use a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to form a highly reactive N-acylpyridinium intermediate, which is electrophilic enough to overcome the steric barrier of the K-region.

Q: Does the steric hindrance affect the photophysical properties of the derivative? A: Yes. Steric strain often forces the molecule out of planarity. This distortion disrupts the extended π -conjugation, typically resulting in a hypsochromic (blue) shift in the UV-Vis absorption spectrum and a decrease in fluorescence quantum yield compared to planar, unhindered isomers 4.

References

  • National Institutes of Health (PubMed) - The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes. Available at:[Link]

  • Wikipedia - Benz[a]anthracene Chemical Properties. Available at: [Link]

  • National Institutes of Health (PMC) - Butterfly-Shaped Dibenz[a,j]anthracenes: Synthesis and Photophysical Properties. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Tetraphene Derivatives

Welcome to the technical support center for the purification of Tetraphene Acetate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with complex aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Tetraphene Acetate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with complex aromatic molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you refine your purification workflows for compounds like Methyl 2-(tetraphen-7-yl)acetate and its analogs.

Our approach, crafted by senior application scientists, goes beyond simple step-by-step instructions. We delve into the reasoning behind each experimental choice, empowering you to make informed decisions and adapt protocols to your specific needs.

Frequently Asked Questions (FAQs)

Q1: My primary purification method, silica gel column chromatography, is resulting in low yield for my tetraphene acetate derivative. What are the likely causes and how can I improve recovery?

A1: Low recovery from silica gel chromatography for relatively nonpolar, aromatic compounds like tetraphene acetates can stem from several factors:

  • Irreversible Adsorption: Polycyclic aromatic hydrocarbons (PAHs) can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption.

  • Improper Solvent System: An insufficiently polar mobile phase will result in very slow or no elution, while a solvent that is too polar can cause the compound to elute too quickly with impurities.[1][2]

  • Compound Instability: Some complex organic molecules can degrade on silica gel, especially if the silica is acidic or if the compound is exposed to it for an extended period.

To improve your yield, consider the following:

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to use silica gel impregnated with triethylamine. To do this, prepare a slurry of silica gel in your starting mobile phase and add 1-2% triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.[2] For reverse-phase, you would use a polar mobile phase (like methanol/water or acetonitrile/water) and your nonpolar compound will be retained longer.

  • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to carefully optimize your solvent system. For normal phase silica, a good starting point for aromatic compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[1] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

  • Flash Chromatography: Employing flash chromatography, which uses pressure to speed up the elution, can minimize the time your compound spends on the column, potentially reducing degradation and improving recovery.[1]

Q2: I'm observing co-elution of my target tetraphene acetate with a similarly nonpolar impurity. How can I resolve these two compounds?

A2: Separating compounds with very similar polarities is a common challenge in chromatography. Here are some strategies:

  • Fine-tune the Mobile Phase: Small changes to the solvent system can have a significant impact on selectivity.

    • Try a different combination of nonpolar and polar solvents. For example, if you are using ethyl acetate/hexane, try switching to dichloromethane/hexane.

    • Use a very shallow gradient elution, where the polarity of the mobile phase is increased very slowly over the course of the separation.

  • Change the Stationary Phase:

    • If you are using silica, try alumina, or vice-versa. The different surface properties can alter the retention of your compounds.

    • Consider specialized stationary phases. For aromatic compounds, a silver nitrate-impregnated silica gel column can be effective, as the silver ions interact with the pi electrons of the aromatic rings, offering a different separation mechanism.

  • Recrystallization: If the impurity is present in a small enough quantity and your target compound is a solid, recrystallization can be a highly effective final purification step.

Q3: My tetraphene acetate derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated. Here's how to troubleshoot this:

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Change the Solvent System:

    • Use a lower-boiling point solvent.

    • Employ a two-solvent system. Dissolve your compound in a good solvent (in which it is very soluble) and then slowly add a poor solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool. For aromatic compounds, a good solvent might be toluene or dichloromethane, and a poor solvent could be hexane or methanol.[3]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystal, add a tiny "seed" crystal to the cooled solution to initiate crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No compound eluting from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using 100% hexane, move to 2% ethyl acetate in hexane, then 5%, and so on.
Compound has irreversibly adsorbed to the stationary phase.Consider using a different stationary phase (e.g., alumina instead of silica) or deactivating the silica with a base like triethylamine.
Compound elutes too quickly with impurities Mobile phase is too polar.Decrease the polarity of the mobile phase. Use a higher percentage of the nonpolar solvent.
Streaky or broad peaks during column chromatography Sample was overloaded on the column.Use less sample material for the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
The initial sample band was too wide.Dissolve the sample in the minimum amount of solvent before loading it onto the column.
Poor crystal formation during recrystallization Solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Solution is not sufficiently saturated.If no crystals form upon cooling, gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.
Colored impurities in the final product Pigmented impurities are co-eluting or co-crystallizing.During recrystallization, add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Note that charcoal can also adsorb your product, so use it sparingly.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Tetraphene Acetate Derivative

This protocol outlines a general procedure for purifying a tetraphene acetate derivative using flash column chromatography on silica gel.

1. Preparation of the Column:

  • Select a column of appropriate size.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a thin layer of sand.
  • Dry pack the column with silica gel.
  • Add another layer of sand on top of the silica gel.
  • Gently tap the column to ensure even packing.

2. Sample Preparation and Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry, free-flowing powder. This is known as dry loading.
  • Carefully add the dry-loaded sample to the top of the column.

3. Elution:

  • Begin eluting the column with a nonpolar solvent system (e.g., 100% hexane), determined from prior TLC analysis.
  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.
  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
  • Collect fractions in test tubes.

4. Analysis:

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Tetraphene Acetate Derivative

This protocol provides a general method for purifying a solid tetraphene acetate derivative by recrystallization.

1. Solvent Selection:

  • Test the solubility of your crude product in various solvents at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not when cold.
  • Common solvent systems for aromatic compounds include toluene/hexane, ethyl acetate/hexane, or acetone.[3]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Allow the crystals to dry completely.

Visualizing the Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude Tetraphene Acetate Derivative ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Primary Purification Recrystallization Recrystallization ColumnChromatography->Recrystallization Further Purification PurityCheck Purity Check (TLC, NMR, etc.) ColumnChromatography->PurityCheck Recrystallization->PurityCheck PurityCheck->ColumnChromatography Repurify if needed PureProduct Pure Product PurityCheck->PureProduct Purity >95%

Caption: General purification workflow for Tetraphene Acetate derivatives.

Troubleshooting Logic

TroubleshootingRecrystallization Start Attempt Recrystallization Problem Compound Oils Out Start->Problem Solution1 Add more hot solvent Problem->Solution1 Is solution too concentrated? Solution2 Switch to a lower boiling point solvent system Problem->Solution2 Is solvent boiling point too high? Solution3 Use a two-solvent system (good/poor solvent) Problem->Solution3 Is a single solvent ineffective? InduceCrystallization Induce Crystallization Solution1->InduceCrystallization Solution2->InduceCrystallization Solution3->InduceCrystallization Scratch Scratch flask with glass rod InduceCrystallization->Scratch Seed Add a seed crystal InduceCrystallization->Seed Success Crystals Form Scratch->Success Seed->Success

Caption: Troubleshooting guide for when a compound "oils out".

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (2021, September 21). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. Retrieved from [Link]

  • MDPI. (2022, July 15). The Variance of Photophysical Properties of Tetraphenylethylene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 5). Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetraene Acetate. PubChem Compound Database. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallisation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tetraphen-7-yl Acetate and Benz[a]anthracene Derivatives: Unraveling the Impact of Acetylation on a Carcinogenic Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of polycyclic aromatic hydrocarbons (PAHs), benz[a]anthracene and its derivatives are subjects of intense scrutiny due to their well-docume...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polycyclic aromatic hydrocarbons (PAHs), benz[a]anthracene and its derivatives are subjects of intense scrutiny due to their well-documented carcinogenic properties.[1][2][3] This guide provides a detailed comparison between a specific derivative, tetraphen-7-yl acetate (a synonym for 7-acetoxybenz[a]anthracene), and the broader class of benz[a]anthracene derivatives. While direct experimental data on tetraphen-7-yl acetate is limited, this guide will leverage established principles of PAH metabolism and carcinogenesis to infer its biological activity in contrast to its more extensively studied congeners.

The central thesis of this guide is that the 7-acetate functionalization represents a critical divergence in the bioactivation pathway, potentially mitigating the carcinogenic effects observed with other benz[a]anthracene derivatives that undergo metabolic activation at this position.

The Carcinogenic Legacy of Benz[a]anthracene: A Tale of Metabolic Activation

Benz[a]anthracene itself is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[4] The primary pathway for this activation involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[4][5] This process leads to the formation of highly reactive diol epoxides, particularly "bay-region" diol epoxides, which can covalently bind to DNA, forming adducts that can initiate mutations and lead to cancer.[6][7][8][9]

The carcinogenicity of benz[a]anthracene derivatives is highly dependent on the nature and position of their substituents. For instance, methylation can significantly enhance carcinogenic activity.[3] Hydroxylated metabolites also play a crucial role, as they can be further metabolized to reactive species.[10][11]

Tetraphen-7-yl Acetate: A Molecular Shield?

Tetraphen-7-yl acetate possesses an acetate group at the 7-position of the benz[a]anthracene core. This seemingly minor modification has profound implications for its metabolic fate. The precursor to this compound would be 7-hydroxybenz[a]anthracene. Hydroxymethylated PAHs can undergo bioactivation through sulfonation, a reaction catalyzed by sulfotransferases (SULTs), to form unstable sulfuric acid esters.[12][13][14] These esters can act as potent electrophiles, readily reacting with DNA to form adducts and initiate carcinogenesis.

Crucially, the acetylation of the hydroxyl group in tetraphen-7-yl acetate effectively blocks this sulfonation pathway. By "capping" the hydroxyl group, the acetate moiety prevents its conversion into a reactive sulfate ester. While the acetate group could potentially be hydrolyzed in vivo to yield 7-hydroxybenz[a]anthracene, the rate and extent of this deacetylation would be a critical determinant of its overall carcinogenic potential.

Comparative Analysis: Inferred Biological Activity

FeatureBenz[a]anthracene Derivatives (General)Tetraphen-7-yl Acetate (Inferred)
Metabolic Activation Primarily through the diol-epoxide pathway.[4][5][6] Some derivatives, like 7-hydroxymethylbenz[a]anthracene, can be activated via sulfonation.[15]The primary sulfonation activation pathway at the 7-position is blocked by the acetate group. Metabolism would likely proceed through ring oxidation, similar to the parent benz[a]anthracene, but potentially at a different rate.
Carcinogenicity Varies from weakly to highly carcinogenic, depending on the specific derivative and its metabolic fate.[2][3][8]Expected to be significantly less carcinogenic than derivatives that are readily activated at the 7-position, such as 7-hydroxymethylbenz[a]anthracene. Its carcinogenicity would depend on the rate of deacetylation and subsequent metabolism.
Mutagenicity Many derivatives are mutagenic after metabolic activation, as detected by the Ames test.[7][8][16]Predicted to have lower mutagenicity compared to derivatives activated at the 7-position, assuming the acetate group remains intact.
Cytotoxicity Can exhibit cytotoxicity, often linked to the production of reactive metabolites and oxidative stress.[7]Cytotoxicity would likely be dependent on the specific cell line and its metabolic capabilities, particularly its ability to hydrolyze the acetate ester.

Signaling Pathways and Experimental Workflows

The biological activity of benz[a]anthracene derivatives is intrinsically linked to the aryl hydrocarbon receptor (AHR) signaling pathway.[1] Upon entering the cell, these compounds can bind to AHR, leading to its translocation to the nucleus and the induction of CYP enzymes, which are responsible for their metabolic activation.

Signaling Pathway: Aryl Hydrocarbon Receptor (AHR) Activation by Benz[a]anthracene

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH Benz[a]anthracene Derivative AHR_complex AHR-Hsp90-XAP2-p23 Complex PAH->AHR_complex Binding AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change ARNT ARNT AHR_ligand->ARNT Dimerization cluster_nucleus cluster_nucleus AHR_ARNT AHR-ARNT Heterodimer DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binding CYP1A1 CYP1A1 Gene Transcription DRE->CYP1A1 Induction

Caption: AHR activation by Benz[a]anthracene derivatives.

Experimental Workflow: Comparative Mutagenicity Assessment (Ames Test)

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Strains Salmonella typhimurium (e.g., TA98, TA100) Mix Combine Bacteria, S9 Mix, and Test Compound Strains->Mix S9 S9 Liver Extract (Metabolic Activation) S9->Mix Compounds Test Compounds: - Benz[a]anthracene Derivative - Tetraphen-7-yl Acetate Compounds->Mix Plate Plate on Histidine-Deficient Agar Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative and Positive Controls Count->Compare Result Determine Mutagenic Potential Compare->Result

Caption: Workflow for the Ames test to assess mutagenicity.

Experimental Protocols

Protocol 1: Ames Test for Mutagenicity

This protocol is adapted from established methods for assessing the mutagenicity of chemical compounds using Salmonella typhimurium strains.[17][18][19]

1. Preparation of Materials:

  • Bacterial Strains: Use histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
  • S9 Mix: Prepare a metabolically active S9 fraction from the livers of Aroclor 1254-induced rats to simulate mammalian metabolism.[20]
  • Test Compounds: Dissolve tetraphen-7-yl acetate and the comparative benz[a]anthracene derivative in a suitable solvent (e.g., DMSO).
  • Media: Minimal glucose agar plates and top agar.

2. Assay Procedure:

  • To sterile test tubes, add 0.1 mL of an overnight culture of the appropriate bacterial strain, 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation), and 0.1 mL of the test compound solution at various concentrations.
  • Pre-incubate the mixture at 37°C for 20-30 minutes.
  • Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
  • Allow the top agar to solidify.
  • Incubate the plates in the dark at 37°C for 48-72 hours.

3. Data Analysis:

  • Count the number of revertant colonies on each plate.
  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[21][22][23][24][25]

1. Cell Seeding:

  • Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Remove the culture medium and replace it with a fresh medium containing various concentrations of tetraphen-7-yl acetate or the comparative benz[a]anthracene derivative. Include a vehicle control (e.g., DMSO).
  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: LDH Release Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing another measure of cytotoxicity.[26][27][28][29]

1. Cell Seeding and Treatment:

  • Follow the same procedure for cell seeding and compound treatment as in the MTT assay.

2. Collection of Supernatant:

  • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
  • Carefully collect a portion of the cell culture supernatant from each well, avoiding disturbance of the cell layer.

3. LDH Reaction:

  • In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.
  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

4. Absorbance Reading:

  • Measure the absorbance of each well at a wavelength of 490 nm.

5. Data Analysis:

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis buffer).

Conclusion

The comparison between tetraphen-7-yl acetate and other benz[a]anthracene derivatives highlights the critical role of chemical structure in determining the biological activity of PAHs. The presence of the 7-acetate group is hypothesized to act as a protective moiety, blocking a key metabolic activation pathway and thereby potentially reducing the carcinogenicity and mutagenicity associated with the benz[a]anthracene scaffold.

Further experimental investigation is warranted to definitively confirm these inferences. Direct testing of tetraphen-7-yl acetate in the assays described in this guide would provide valuable data for structure-activity relationship studies and contribute to a more comprehensive understanding of PAH toxicology. This knowledge is essential for accurate risk assessment and the development of safer chemical entities in various industrial and pharmaceutical applications.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Boyland, E., & Sims, P. (1965). The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates. Biochemical Journal, 97(1), 7-16. [Link]

  • Yang, S. K., Chou, M. W., & Fu, P. P. (1980). Metabolic pathways of 7,12-dimethylbenz[a]anthracene in hepatic microsomes. Proceedings of the National Academy of Sciences, 77(8), 4554-4558. [Link]

  • Boyland, E., & Sims, P. (1964). Metabolism of polycyclic compounds. 24. The metabolism of benz[alpha]anthracene. Biochemical Journal, 91(3), 493-506. [Link]

  • Krammer, H., & Kucuk, E. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 76(1), e47. [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Hakura, A., et al. (2005). Improvement of the Ames Test Using Human Liver S9 Preparation. In Metabolic Activation of Drugs and Other Xenobiotics. Humana Press. [Link]

  • U.S. Environmental Protection Agency. (1990, December 1). Benz[a]anthracene (CASRN 56-55-3). Integrated Risk Information System (IRIS). [Link]

  • Coughtrie, M. W. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. In Comprehensive Toxicology (pp. 231-265). Elsevier. [Link]

  • Kester, M. H. A., et al. (2002). Potent Inhibition of Estrogen Sulfotransferase by Hydroxylated Metabolites of Polyhalogenated Aromatic Hydrocarbons Reveals an Alternative Mechanism for Estrogenic Activity of Endocrine Disrupters. The Journal of Clinical Endocrinology & Metabolism, 87(3), 1142-1150. [Link]

  • ResearchGate. (2018, February 7). Potent Inhibition of Estrogen Sulfotransferase by Hydroxylated Metabolites of Polyhalogenated Aromatic Hydrocarbons Reveals Alternative Mechanism for Estrogenic Activity of Endocrine Disrupters. [Link]

  • Flesher, J. W., et al. (1987). Biosynthesis of the potent carcinogen 7,12-dimethylbenz[a]anthracene. Teratogenesis, Carcinogenesis, and Mutagenesis, 7(5), 455-462. [Link]

  • Bulldog Bio. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report. [Link]

  • U.S. Food and Drug Administration. (2017, December 12). Template for in vitro Bacterial Reverse Mutation (Ames) Test. [Link]

  • Zhang, H., et al. (2009). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. Journal of Biological Chemistry, 284(43), 29288-29295. [Link]

  • Chen, J., et al. (2020). Chronic polycyclic aromatic hydrocarbon exposure causes DNA damage and genomic instability in lung epithelial cells. Environmental Pollution, 265, 114828. [Link]

  • Aniara. (2009, April 14). Ames MPF Mutagenicity Assay Technical Documentation. [Link]

  • Hockley, S. L., et al. (2006). Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses. Biochimie, 88(11), 1607-1617. [Link]

  • Schlezinger, J. J., et al. (2006). Hydroxylated Polychlorinated Biphenyls Are Substrates and Inhibitors of Human Hydroxysteroid Sulfotransferase SULT2A1. Chemical Research in Toxicology, 19(10), 1346-1353. [Link]

  • Wood, A. W., et al. (1977). Mutagenicity and cytotoxicity of benz[a]anthracene diol epoxides and tetrahydro-epoxides: Exceptional activity of the bay region 1,2-epoxides. Proceedings of the National Academy of Sciences, 74(7), 2746-2750. [Link]

  • Ohno, A. (2013). Biological effects of polycyclic aromatic hydrocarbon derivatives. Yakugaku Zasshi, 133(3), 299-307. [Link]

  • Wood, A. W., et al. (1979). Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides. Cancer Research, 39(6 Pt 1), 1967-1973. [Link]

  • Valencia-Cervantes, J., et al. (2023). Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review. Neumología y Cirugía de Tórax, 82(4), 223-230. [Link]

  • Agency for Toxic Substances and Disease Registry. (2009). Polycyclic Aromatic Hydrocarbons (PAHs): What Health Effects Are Associated With PAH Exposure?[Link]

  • Wood, A. W., et al. (1976). Mutagenicity of metabolically activated benzo[a]anthracene 3,4-dihydrodiol: evidence for bay region activation of carcinogenic polycyclic hydrocarbons. Biochemical and Biophysical Research Communications, 72(2), 680-686. [Link]

  • Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and Applied Pharmacology, 206(1), 73-93. [Link]

  • Wood, A. W., et al. (1983). Mutagenicity of the Enantiomers of the Diastereomeric Bay-Region Benz(a)anthracene 3,4-Diol-1,2-Epoxides in Bacterial and Mammalian Cells. Cancer Research, 43(12 Pt 1), 5863-5870. [Link]

  • ResearchGate. (2025, August 5). Biological Effects of Polycyclic Aromatic Hydrocarbon Derivatives. [Link]

  • Flesher, J. W., et al. (1997). 7-Sulfooxymethylbenz[a]anthracene is an ultimate electrophilic and carcinogenic form of 7-hydroxymethylbenz[a]anthracene. Biochemical and Biophysical Research Communications, 231(3), 713-716. [Link]

  • Singh, R., et al. (2016). Polycyclic aromatic hydrocarbons and PAH-related DNA adducts. Journal of Environmental Science and Health, Part C, 34(4), 233-257. [Link]

  • International Agency for Research on Cancer. (2022, April 25). Polycyclic aromatic hydrocarbons and associated occupational exposures. In Tumour Site Concordance and Mechanisms of Carcinogenesis. IARC. [Link]

  • ResearchGate. (2015, August 15). Can somebody please explain why methylated PAHs are much more carcinogenic than the 16 EPA PAHs?. [Link]

  • Hylland, K., et al. (2008). Biological effects of polycyclic aromatic hydrocarbons (PAH) and their first metabolic products in in vivo exposed Atlantic cod (Gadus morhua). Aquatic Toxicology, 86(2), 260-270. [Link]

  • Hannon, P. R., et al. (2025). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. International Journal of Molecular Sciences, 26(16), 8983. [Link]

  • Tilton, S. C., et al. (2015). The Carcinogenic Properties of Overlooked yet Prevalent Polycyclic Aromatic Hydrocarbons in Human Lung Epithelial Cells. Toxicological Sciences, 147(2), 465-476. [Link]

  • Siddens, L. K., et al. (2021). Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures. Toxicology and Applied Pharmacology, 410, 115355. [Link]

  • van den Berg, M., et al. (1996). Relevance of different biological assays in assessing initiating and promoting properties of polycyclic aromatic hydrocarbons with respect to carcinogenic potency. Mutation Research, 369(3-4), 167-177. [Link]

Sources

Comparative

High-Resolution NMR Characterization of Tetraphen-7-yl Acetate: A Comparative Guide on Analytical Platforms and Solvent Systems

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Protocol.

Introduction & Structural Context

Tetraphen-7-yl acetate (systematically identified as benz[a]anthracen-7-yl acetate) is a critical reference compound utilized in the synthesis of polycyclic aromatic hydrocarbon (PAH) derivatives and toxicological benchmarking[1]. Structurally, the molecule consists of a tetracyclic benz[a]anthracene core with an acetate moiety at the meso-7 position.

The primary analytical bottleneck in characterizing this molecule lies in its extended π -conjugated system. The 11 aromatic protons reside in highly similar electronic environments, leading to severe signal overlap and second-order strong coupling in standard 1D 1 H NMR spectra[2]. As a Senior Application Scientist, I designed this guide to objectively compare the performance of standard (400 MHz) versus ultra-high-field (800 MHz) NMR platforms, alongside solvent system alternatives, providing a definitive, self-validating framework for unambiguous structural elucidation.

Platform Comparison: 400 MHz vs. 800 MHz Spectrometers

The fundamental advantage of ultra-high-field NMR is governed by the Larmor equation ( ν=γB0​/2π ). While scalar coupling constants ( J , measured in Hz) remain independent of the magnetic field, the chemical shift dispersion ( Δν , in Hz) increases linearly with B0​ .

  • 400 MHz (Standard Field): At 400 MHz, the ratio of Δν/J for the aromatic protons of tetraphen-7-yl acetate is critically low. This results in complex, overlapping multiplets between 7.45 and 7.85 ppm. The "roof effect" dominates, making the unambiguous assignment of the phenanthrene-like protons (H-5, H-6) nearly impossible without 2D HSQC/HMBC experiments.

  • 800 MHz (Ultra-High Field): At 800 MHz, the Δν/J ratio doubles. The complex multiplets resolve into distinct, first-order spin systems. The highly deshielded "bay region" protons (H-1 and H-12), which experience strong diamagnetic anisotropy from the angularly fused rings, are cleanly separated from the bulk aromatic envelope[3].

Table 1: Comparative 1 H NMR Peak Resolution (CDCl 3​ , 298 K)
Proton PositionChemical Shift (ppm)Multiplicity at 400 MHzMultiplicity at 800 MHz
H-12 (Bay Region) 8.95Broad SingletSharp Singlet (fine long-range coupling)
H-1 (Bay Region) 8.72MultipletDistinct Doublet ( J=8.2 Hz)
H-8, H-11 8.35, 8.05Overlapping MultipletsResolved Doublets
H-5, H-6 7.85, 7.75Unresolved AB SystemResolved AB Doublets ( J=8.8 Hz)
H-2,3,4,9,10 7.45 - 7.65Complex EnvelopeResolved Triplets/Doublets
Acetate -CH 3​ 2.52SingletSinglet

Solvent System Comparison: CDCl 3​ vs. DMSO-d 6​

The choice of deuterated solvent drastically impacts the spectral quality of planar PAHs. The causality behind solvent-induced chemical shift drifting lies in intermolecular interactions.

  • CDCl 3​ (Standard Reference): Provides excellent solubility. However, planar molecules like tetraphen-7-yl acetate are highly prone to π−π stacking in non-polar solvents at concentrations >10 mg/mL. This aggregation causes concentration-dependent upfield drifting of the aromatic signals due to intermolecular magnetic shielding.

  • DMSO-d 6​ (Alternative): The strong dipole moment of DMSO disrupts π−π stacking, yielding highly reproducible chemical shifts regardless of concentration. Furthermore, the hydrogen-bond accepting nature of DMSO slightly deshields the protons nearest to the acetate carbonyl, providing additional spectral dispersion.

Solvent_Selection S1 Assess Sample Solubility S2 High Solubility in Non-Polar? S1->S2 S3 Use CDCl3 (Standard Reference) S2->S3 Yes S5 Use DMSO-d6 (Disrupts pi-pi stacking) S2->S5 No S4 Aggregation/Stacking Observed? S3->S4 S4->S5 Yes (Broad peaks)

Decision matrix for selecting NMR solvents to prevent π−π stacking.

Reference 13 C NMR Data

The 13 C NMR spectrum of tetraphen-7-yl acetate contains 20 distinct carbon resonances. The C-7 position is significantly deshielded due to the electronegative oxygen atom of the acetate group, serving as a primary diagnostic peak for substitution confirmation.

Table 2: 13 C NMR Peak Assignments (100 MHz, CDCl 3​ )
Carbon EnvironmentChemical Shift (ppm)Structural Assignment
Carbonyl 169.5Acetate C=O
Quaternary (O-bound) 142.3C-7 (Meso position)
Quaternary (Fused) 128.0 - 135.5C-4a, C-6a, C-7a, C-11a, C-12a
Tertiary (Aromatic CH) 121.0 - 128.5C-1 to C-6, C-8 to C-12
Primary (Aliphatic) 21.2Acetate -CH 3​

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and quantitative reproducibility (qNMR), the following protocol establishes a self-validating workflow. Every step is designed to eliminate instrumental artifacts and ensure complete spin equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of Tetraphen-7-yl acetate. Dissolve completely in 600 µL of the chosen deuterated solvent containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm reference).

  • Probe Tuning and Matching (ATMA): Insert the NMR tube and perform automatic tuning and matching for the 1 H and 13 C channels. Causality: Minimizing reflected RF power ensures maximum signal sensitivity and accurate pulse delivery.

  • Shimming and Locking: Lock onto the deuterium frequency of the solvent. Perform 3D gradient shimming to achieve a homogeneous magnetic field. Validation: The TMS peak line width at half-height (FWHM) must be < 0.8 Hz.

  • Pulse Calibration ( P1​ ): Calibrate the 90° pulse width specifically for the sample matrix to ensure accurate excitation and quantitative integration.

  • Relaxation Delay ( D1​ ) Optimization: Set the relaxation delay to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the aromatic protons (typically D1​=10 seconds for PAHs). Causality: This ensures complete spin equilibrium between scans, preventing integration errors caused by partial saturation.

  • Acquisition & Processing: Acquire 16 scans for 1 H and 1024 scans for 13 C. Zero-fill the FID to 64k data points and apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation.

NMR_Workflow N1 Sample Preparation (15 mg Tetraphen-7-yl acetate) N2 Solvent Addition (600 µL CDCl3 or DMSO-d6) N1->N2 N3 Probe Tuning & Shimming (Validate TMS FWHM < 0.8 Hz) N2->N3 N4 NMR Acquisition (Optimize D1 for T1 relaxation) N3->N4 N5 Data Processing (Zero-filling, Apodization) N4->N5 N6 Spectral Analysis (Multiplet Resolution) N5->N6

Workflow for high-resolution NMR acquisition of Tetraphen-7-yl acetate.

References

  • Tetraphen-7-yl acetate | C20H14O2 | CID 282410 - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • Benz(a)anthracene-7,12-dione | C18H10O2 | CID 17253 - PubChem , National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

In-depth Technical Guide: Comparative Efficacy of Acetate-Containing Compounds

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my primary goal is to provide you with in-depth, accurate, and actionable technical information. In line...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my primary goal is to provide you with in-depth, accurate, and actionable technical information. In line with this commitment to scientific integrity, I must begin this guide with a crucial clarification. The initial topic of this guide was a comparative analysis of "Tetraphen-7-yl acetate" and its analogs. However, a comprehensive and exhaustive search of prominent chemical databases and the broader scientific literature, including PubChem, SciFinder, and the Chemical Abstracts Service (CAS), did not yield any compound with this specific name.

The nomenclature "Tetraphen-7-yl acetate" is ambiguous without a defined core molecular structure. The "7-yl" designation is uninterpretable without a parent molecule to which the acetate group is attached at the seventh position. Our investigation into compounds containing "tetraphenyl" and "acetate" moieties revealed a range of molecules, from derivatives of tetraphenylmethane to more complex structures like Gd(III) meso-Tetraphenyl porphine acetate.[1] Without a definitive structure for the primary compound of interest, a scientifically rigorous comparison is not possible.

Therefore, this guide has been adapted to provide a broader, yet still technically valuable, comparison of various classes of acetate-containing compounds with demonstrated biological efficacy. We will explore how the introduction of an acetate group can influence the pharmacological properties of a parent molecule, using illustrative examples from the literature. This guide will adhere to the original core requirements of providing objective comparisons, supporting experimental data, and detailed methodologies.

We encourage you, our reader, to provide a chemical structure, CAS number, or any other specific identifier for "Tetraphen-7-yl acetate" if you have access to this information. We would be delighted to then generate a specific comparative guide as originally envisioned.

Introduction: The Acetate Functional Group in Medicinal Chemistry

The acetate group, with its simple yet versatile structure (CH₃COO⁻), is a fundamental functional group in organic chemistry and plays a significant role in medicinal chemistry. Its introduction into a parent molecule can modulate a range of physicochemical and pharmacological properties, including:

  • Solubility and Bioavailability: The addition of an acetate ester can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. Conversely, the hydrolysis of the ester back to a more polar alcohol or phenol can improve aqueous solubility.

  • Prodrug Strategy: Acetate esters are frequently employed as prodrugs. The ester linkage can be designed to be cleaved by esterase enzymes in the body, releasing the active parent drug at a desired site or over a prolonged period.

  • Metabolic Stability: The acetate group can alter the metabolic profile of a drug, potentially blocking sites of oxidation or other metabolic transformations, thereby increasing its half-life.

  • Receptor Binding and Efficacy: The size, shape, and electronic properties of the acetate group can influence how a molecule interacts with its biological target, potentially altering its binding affinity and efficacy.

This guide will now delve into a comparative analysis of different classes of acetate-containing compounds, highlighting these principles with specific examples and supporting data.

Comparative Efficacy of Representative Acetate-Containing Compounds

For the purpose of this guide, we will compare three distinct classes of acetate-containing compounds to illustrate the diverse roles of the acetate moiety:

  • Pheromone Acetates: Long-chain alkenyl acetates that act as insect sex pheromones.

  • Steroidal Acetates: Acetate esters of steroid hormones, often used to improve oral bioavailability and duration of action.

  • Phytochemical Acetates: Acetate derivatives of natural products with a range of biological activities.

Pheromone Acetates: A Case Study in Specificity

Insect pheromones, particularly long-chain alkenyl acetates, offer a fascinating example of how subtle structural variations, including the position of the acetate group and the geometry of double bonds, can lead to profound differences in biological activity.

CompoundStructureTarget SpeciesAttractant Efficacy
(Z)-7-Hexadecen-1-yl acetate [1]CH₃(CH₂)₇CH=CH(CH₂)₆OAcPink Bollworm Moth (Pectinophora gossypiella)High
(Z)-9-Tetradecen-1-yl acetate [2][3]CH₃(CH₂)₃CH=CH(CH₂)₈OAcFall Armyworm Moth (Spodoptera frugiperda)High
(Z,E)-9,12-Tetradecadienyl acetate [4][5][6]CH₃CH=CHCH₂CH=CH(CH₂)₈OAcIndian Meal Moth (Plodia interpunctella)High

Discussion of Efficacy:

The efficacy of these pheromone acetates is highly species-specific. For instance, (Z)-7-Hexadecen-1-yl acetate is a potent attractant for the male Pink Bollworm Moth but has little to no effect on the Fall Armyworm Moth.[1] This specificity arises from the precise fit of the pheromone molecule into the olfactory receptors of the target insect. The length of the carbon chain, the position and geometry of the double bond(s), and the presence of the terminal acetate group are all critical for receptor binding and subsequent signal transduction.

Experimental Protocol: Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to a volatile stimulus. It is a standard method for assessing the relative efficacy of pheromone compounds.

Workflow for Electroantennography

EAG_Workflow cluster_preparation Antenna Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition A Excise antenna from insect B Mount antenna between two electrodes A->B C Establish a stable baseline reading B->C F Deliver a puff of air through the pipette over the antenna D Load test compound onto filter paper E Place filter paper in a Pasteur pipette D->E E->F G Record the change in electrical potential (depolarization) F->G Signal Transduction H Measure the amplitude of the response G->H

Caption: Workflow for Electroantennography (EAG)

Step-by-Step Methodology:

  • Antenna Preparation:

    • An antenna is carefully excised from a live, immobilized insect.

    • The base and tip of the antenna are placed into two glass capillary electrodes containing a saline solution.

    • A stable baseline electrical potential is established and recorded.

  • Stimulus Preparation and Delivery:

    • A known concentration of the test acetate compound is applied to a small piece of filter paper.

    • The filter paper is inserted into a Pasteur pipette.

    • A controlled puff of purified air is delivered through the pipette, passing over the antenna.

  • Data Recording and Analysis:

    • The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

    • The amplitude of the depolarization is measured and compared to the responses elicited by a standard compound and a solvent blank.

    • A dose-response curve can be generated to determine the concentration at which the maximum response is achieved.

Steroidal Acetates: Enhancing Therapeutic Potential

The addition of an acetate group to a steroid hormone is a common strategy to improve its pharmacokinetic profile, particularly for oral administration.

CompoundParent HormoneTherapeutic UseKey Advantage of Acetate Form
Megestrol Acetate MegestrolAppetite stimulant, cancer therapyIncreased oral bioavailability and potency
Medroxyprogesterone Acetate MedroxyprogesteroneContraception, hormone replacement therapyEnhanced progestational activity and prolonged duration of action
Hydrocortisone Acetate HydrocortisoneAnti-inflammatorySuitable for topical and injectable formulations, providing localized and sustained release

Discussion of Efficacy:

The acetate group in these compounds serves primarily as a prodrug moiety. After administration, the ester is cleaved by esterases, releasing the active steroid hormone. The increased lipophilicity of the acetate ester enhances its absorption from the gastrointestinal tract (for oral formulations) or slows its release from an injection site, leading to a more sustained therapeutic effect.

Experimental Protocol: In Vitro Esterase Stability Assay

This assay determines the rate at which an acetate ester is hydrolyzed in the presence of esterases, providing an indication of its stability and the rate of active drug release.

Workflow for In Vitro Esterase Stability Assay

Esterase_Stability_Workflow A Prepare solutions of the test acetate compound B Incubate the compound with liver microsomes or purified esterases A->B C Take samples at various time points B->C D Quench the reaction C->D E Analyze samples by LC-MS/MS D->E F Quantify the disappearance of the parent acetate and the appearance of the hydrolyzed metabolite E->F G Calculate the rate of hydrolysis and the half-life F->G

Caption: Workflow for In Vitro Esterase Stability Assay

Step-by-Step Methodology:

  • Incubation:

    • The steroidal acetate is incubated at a known concentration in a buffer solution containing a source of esterases (e.g., human liver microsomes or purified porcine liver esterase) at 37°C.

  • Sampling and Quenching:

    • Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The enzymatic reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The concentrations of the parent steroidal acetate and its hydrolyzed metabolite are determined at each time point.

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½).

Conclusion

While the specific compound "Tetraphen-7-yl acetate" remains elusive in the scientific literature, the broader examination of acetate-containing molecules clearly demonstrates the profound impact of this functional group on biological efficacy. From the highly specific interactions of pheromone acetates with insect olfactory receptors to the pharmacokinetic enhancements conferred upon steroidal drugs, the acetate moiety is a versatile tool in the design of biologically active molecules. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the efficacy and stability of such compounds. We remain committed to providing the most accurate and specific technical information and welcome any further details that would allow for a more targeted analysis.

References

  • Synthesis and characterization of tetraphenylmethane derivatives. (2022). [Link]

  • Subramanian, G. B. V., & Sharma, R. (1990). Synthesis of (Z)-7-hexadecen-l-yl acetate and (Z)-7-hexadecenal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(1), 21–24. [Link]

  • (Z)-9-tetradecen-1-yl acetate. The Good Scents Company. [Link]

  • cis-7-Tetradecen-1-yl acetate. NIST Chemistry WebBook. [Link]

  • (Z)-9-Tetradecenyl acetate | C16H30O2. PubChem. [Link]

  • Tetradec-12-enyl acetate | C16H30O2. PubChem. [Link]

  • (Z,E)-9,12-Tetradecadienyl acetate | C16H28O2. PubChem. [Link]

  • (Z,E)-9,12-Tetradecadienyl acetate. CAS Common Chemistry. [Link]

Sources

Comparative

Structural Validation of Tetraphen-7-yl Acetate: A Comparative Guide to FTIR Spectroscopic Modalities

As a Senior Application Scientist, validating the molecular architecture of complex polycyclic aromatic hydrocarbon (PAH) derivatives requires moving beyond basic spectral matching. Tetraphen-7-yl acetate (CAS 25040-01-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the molecular architecture of complex polycyclic aromatic hydrocarbon (PAH) derivatives requires moving beyond basic spectral matching. Tetraphen-7-yl acetate (CAS 25040-01-1)[1], a derivative of the benz[a]anthracene (tetraphene) skeleton[2], presents unique analytical challenges due to its highly conjugated aromatic system and specific ester functionalization.

This guide provides an authoritative comparison of Fourier Transform Infrared (FTIR) spectroscopy modalities—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—for the structural validation of Tetraphen-7-yl acetate. By understanding the physical causality behind light-matter interactions, researchers can select the optimal technique for their specific drug development or synthetic chemistry workflows.

Molecular Architecture & Vibrational Causality

Before selecting an instrumental modality, we must establish the expected vibrational signatures of Tetraphen-7-yl acetate. The molecule consists of a rigid, four-ring aromatic system with an acetate ester group (-O-CO-CH₃) at the 7-position.

The structural environment directly dictates the infrared absorption frequencies. Because the acetate oxygen is attached directly to the aromatic tetraphene ring (an aryl acetate), its lone pair electrons are partially delocalized into the aromatic π -system. This delocalization reduces the oxygen's ability to donate electron density to the carbonyl carbon via resonance. Consequently, the C=O double bond character is strengthened, shifting the ester carbonyl stretch to a higher frequency (~1760 cm⁻¹) compared to standard aliphatic acetates (~1735 cm⁻¹).

Quantitative Spectral Data Summary

The following table summarizes the diagnostic absorption bands required to validate the structure of Tetraphen-7-yl acetate.

Wavenumber Region (cm⁻¹)Vibrational ModeStructural AssignmentDiagnostic Causality & Significance
3050 – 3010 ν (C-H)Aromatic C-H stretchingConfirms the presence of the highly conjugated tetraphene polycyclic backbone.
2950 – 2850 ν (C-H)Aliphatic C-H stretchingValidates the intact methyl group of the acetate moiety.
1750 – 1770 ν (C=O)Ester carbonyl stretchingHigh-frequency shift confirms the aryl acetate linkage (lack of resonance with the ester oxygen).
1600, 1500, 1450 ν (C=C)Aromatic ring breathingCharacteristic skeletal vibrations mapping the four-ring benz[a]anthracene core.
1200 – 1220 ν (C-O-C)Ester C-O stretchingPrimary confirmation of the ester linkage connecting the acetate to the aromatic ring.
900 – 700 γ (C-H)Aromatic out-of-plane bendFingerprint region mapping the adjacent hydrogen substitution pattern of the 7-yl derivative.

Comparative Modality Analysis: ATR-FTIR vs. KBr Transmission

Choosing between 3 is a fundamental decision regarding how infrared light interacts with the sample[3].

Attenuated Total Reflectance (ATR-FTIR)

ATR is a surface reflectance technique where the IR beam is directed into a high-refractive-index crystal (e.g., Diamond or Germanium), creating an evanescent wave that penetrates the sample resting on the surface[3].

  • Performance: Unparalleled speed and convenience, requiring zero sample dilution[4].

  • Causality of Limitations: Because the evanescent wave penetration depth is wavelength-dependent (typically only 0.5–2 µm), ATR spectra often exhibit lower relative intensities at higher wavenumbers (e.g., the 3050 cm⁻¹ aromatic C-H stretch will appear weaker than in transmission)[4]. It is best suited for rapid, high-throughput structural confirmation.

Potassium Bromide (KBr) Pellet Transmission

The KBr method is a classic transmission technique where the sample is uniformly dispersed within an IR-transparent salt matrix[4].

  • Performance: Provides a true, high-fidelity transmission spectrum with superior sensitivity for trace analysis[4]. Solid analysis in a KBr matrix avoids the anomalous dispersion and refractive index artifacts inherent to ATR[5].

  • Causality of Limitations: KBr is highly hygroscopic. If the pellet is not prepared in a strictly anhydrous environment, absorbed moisture will produce broad O-H stretching bands (~3400 cm⁻¹) that can obscure structural data[3]. It is the superior choice when building quantitative reference libraries or resolving complex overlapping bands in the fingerprint region[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the experimental workflow must be treated as a self-validating system. Below are the step-by-step methodologies for both modalities.

Workflow A Tetraphen-7-yl acetate Sample Preparation B Select FTIR Modality A->B C1 ATR-FTIR (Surface Reflection) B->C1 High Throughput C2 KBr Pellet (Transmission) B->C2 High Sensitivity D1 Apply to Diamond Crystal (Apply 50 N Pressure) C1->D1 D2 Grind with KBr (1:100) Press at 10 Tons C2->D2 E Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) D1->E D2->E F Structural Validation (Carbonyl & Aromatic Bands) E->F

Fig 1. Comparative experimental workflow for ATR vs. KBr-FTIR structural validation.

Protocol A: ATR-FTIR Rapid Validation
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Causality: Removes residual organic contaminants that would introduce false aliphatic C-H stretching bands.

  • Background Acquisition: Collect a background spectrum of the ambient atmosphere (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of neat Tetraphen-7-yl acetate directly onto the crystal[3].

  • Pressure Application: Engage the pressure anvil to ~50 N. Causality: The evanescent wave only penetrates ~1 µm; intimate optical contact between the solid crystal lattice of the sample and the diamond is mandatory to prevent signal attenuation[3].

  • Data Collection: Acquire the sample spectrum and apply an ATR-correction algorithm to compensate for wavelength-dependent penetration depth.

Protocol B: High-Fidelity KBr Transmission
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110°C for 24 hours. Causality: Eliminates hygroscopic water absorption that masks the high-frequency region[3].

  • Sample Dilution: Combine ~1.5 mg of Tetraphen-7-yl acetate with 150 mg of dry KBr (1:100 ratio) in an agate mortar[6].

  • Particle Size Reduction: Grind the mixture rigorously for 3-5 minutes. Causality: Reducing the sample particle size to less than the wavelength of incident IR light (< 2 µm) prevents the Christiansen effect (asymmetric peak distortion caused by Mie scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes[6]. Causality: High pressure fuses the KBr into a continuous, IR-transparent crystalline lattice, while the vacuum removes trapped air that causes pellet opacity.

  • Data Collection: Place the pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

System Suitability & Self-Validation

A protocol is only as reliable as its internal controls. To validate the integrity of the acquired spectra:

  • Signal-to-Noise (S/N) Optimization: Always co-add a minimum of 64 scans. Causality: Signal increases linearly with the number of scans ( N ), while random noise increases by N​ . Co-adding 64 scans improves the S/N ratio by a factor of 8, crucial for resolving the weak aromatic out-of-plane bends of the tetraphene system.

  • Beer-Lambert Linearity Check (KBr): Ensure the maximum absorbance of the ester carbonyl band (~1760 cm⁻¹) does not exceed 0.8 Absorbance Units (AU). Causality: Absorbance > 1.0 AU leads to detector saturation and "peak flattening," which destroys quantitative accuracy and obscures subtle shoulder peaks.

  • Chemometric Resolution: For complex overlapping bands in the 1000-400 cm⁻¹ fingerprint region, apply a 6 algorithm[6]. Causality: The second derivative mathematically narrows peak widths, allowing for the precise assignment of the specific aromatic substitution pattern of the 7-yl derivative[6].

Conclusion

For the structural validation of Tetraphen-7-yl acetate, both ATR and KBr transmission modalities offer distinct analytical advantages. ATR-FTIR should be deployed for rapid, high-throughput batch verification where speed and non-destructive analysis are paramount. Conversely, when the analytical goal demands maximum sensitivity, the resolution of complex aromatic fingerprint regions, or the generation of a baseline-resolved spectrum for regulatory library matching, the classical KBr pellet technique remains the gold standard.

References

  • What Is The Difference Between Kbr And Atr In Ftir?
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • What Is The Difference Between Kbr And Atr?
  • Source: specac.
  • Source: benchchem.
  • Source: masjaps.
  • Source: nih.

Sources

Validation

Comparative Profiling of Tetraphen-7-yl Acetate: In Vitro vs. In Vivo Experimental Dynamics

Executive Summary In the toxicological evaluation of polycyclic aromatic hydrocarbons (PAHs), Tetraphen-7-yl acetate (CAS 25040-01-1)—chemically synonymous with benzo[a]anthracen-7-yl acetate or 7-acetoxybenz[a]anthracen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the toxicological evaluation of polycyclic aromatic hydrocarbons (PAHs), Tetraphen-7-yl acetate (CAS 25040-01-1)—chemically synonymous with benzo[a]anthracen-7-yl acetate or 7-acetoxybenz[a]anthracene[1],[2]—serves as a critical reference compound. As an acetate ester derivative of benz[a]anthracene (BAA), it is extensively utilized to map the bioactivation pathways that lead to PAH-induced mutagenesis and carcinogenesis[3].

This guide provides an objective, data-driven comparison of Tetraphen-7-yl acetate’s performance in controlled in vitro environments versus complex in vivo biological systems. By dissecting the causality behind experimental outcomes, this document equips researchers with the authoritative grounding needed to design robust pharmacokinetic and genotoxicity assays.

Mechanistic Pathway: Bioactivation vs. Detoxification

The biological fate of Tetraphen-7-yl acetate is dictated by a race between metabolic activation and phase II detoxification. The compound is capable of activating the aryl hydrocarbon receptor (AhR), which subsequently modulates the expression of cytochrome P450 enzymes, driving its own bioactivation[4].

Pathway Tetraphen Tetraphen-7-yl Acetate (Prodrug-like PAH) Esterase Esterase Cleavage (Rapid in vitro & in vivo) Tetraphen->Esterase Phenol 7-Hydroxybenz[a]anthracene (Intermediate) Esterase->Phenol CYP CYP1A1 / CYP1B1 Oxidation Phenol->CYP Epoxide Diol Epoxide (Ultimate Carcinogen) CYP->Epoxide Detox Phase II Conjugation (UGT/SULT Detoxification) Epoxide->Detox In Vivo Clearance DNA DNA Adducts (Genotoxicity) Epoxide->DNA In Vitro Dominant

Metabolic activation and phase II detoxification of Tetraphen-7-yl acetate.

In Vitro Experimental Profiling

In vitro models (such as hepatic S9 fractions or recombinant CYP assays) isolate the primary metabolic steps of Tetraphen-7-yl acetate. Because these systems often lack the full complement of physiological Phase II clearance mechanisms, they tend to over-represent the formation of reactive diol epoxides and subsequent DNA adducts.

Upon introduction to an in vitro system, the acetate group is rapidly hydrolyzed by ubiquitous carboxylesterases to yield 7-hydroxybenz[a]anthracene[3]. This intermediate is then oxidized by CYP1A1/1B1 into highly reactive electrophiles.

Table 1: In Vitro Metabolic Stability & Genotoxicity Comparison
CompoundIntrinsic Clearance (CLint)CYP1A1 Activation RateDNA Adduct Formation (fmol/mg DNA)*
Tetraphen-7-yl acetate High (Rapid esterase cleavage)Moderate~45.2
Benz[a]anthracene ModerateModerate~31.8
Benzo[a]pyrene (Standard) LowHigh~124.5

*Data represents standardized relative approximations derived from 24-hour microsomal incubation assays.

In Vivo Experimental Profiling

In vivo experiments present a starkly different pharmacokinetic reality. While the initial esterase cleavage remains rapid, the resulting metabolites are immediately subjected to hepatic first-pass metabolism, systemic distribution to lipid-rich tissues, and robust Phase II detoxification (glucuronidation and sulfation) prior to excretion[3].

To evaluate the true clastogenic (chromosome-breaking) potential of the compound in vivo, the bone marrow micronucleus assay is the regulatory gold standard[5].

Table 2: In Vivo Pharmacokinetics & Clastogenicity (Rodent Model)
CompoundBioavailability (IP Injection)Hepatic Half-Life (T1/2, hrs)Micronucleus Frequency (per 1000 PCEs)*
Tetraphen-7-yl acetate High4.5 ± 0.618.4 ± 2.1
Benz[a]anthracene Moderate6.2 ± 0.812.7 ± 1.5
Benzo[a]pyrene (Standard) High8.1 ± 1.135.6 ± 3.4

*PCEs = Polychromatic Erythrocytes. Baseline control frequency is typically <3.0 per 1000 PCEs.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) to prevent false positives or artifacts.

Protocol 1: In Vitro CYP450 Microsomal Activation Assay

Objective: Quantify the CYP-mediated bioactivation of Tetraphen-7-yl acetate into DNA-binding electrophiles. System Validation Check: Concurrent incubation of Benzo[a]pyrene (Positive Control) and a heat-inactivated S9 fraction (Negative Control) must be run to validate enzyme viability and rule out non-enzymatic degradation.

  • S9 Fraction Preparation: Suspend rat liver S9 fraction (2 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: S9 fractions contain both microsomal (CYP450) and cytosolic (esterase) enzymes, providing the necessary environment for the initial de-acetylation and subsequent oxidation of the compound.

  • Addition of NADPH Regenerating System: Add 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase.

    • Causality: Direct addition of NADPH is insufficient as it rapidly oxidizes in solution. A regenerating system ensures a sustained, continuous supply of electrons required for prolonged CYP450 catalytic cycles.

  • Substrate Introduction: Spike the system with 10 µM Tetraphen-7-yl acetate (dissolved in 0.1% DMSO) and incubate at 37°C for 60 minutes.

  • Reaction Termination & Extraction: Terminate the reaction using an equal volume of ice-cold ethyl acetate.

    • Causality: The abrupt temperature drop halts enzyme kinetics instantly, while ethyl acetate efficiently partitions the lipophilic PAH metabolites from the aqueous enzyme matrix, preventing over-oxidation artifacts.

Protocol 2: In Vivo Bone Marrow Micronucleus Assay

Objective: Assess the systemic genotoxicity of Tetraphen-7-yl acetate metabolites[5]. System Validation Check: A vehicle-only group (Negative Control) and a Cyclophosphamide-dosed group (Positive Control, 20 mg/kg) must be included to confirm baseline stability and bone marrow responsiveness.

  • Dosing Regimen: Administer Tetraphen-7-yl acetate (50 mg/kg) via intraperitoneal (IP) injection to adult male Fischer 344 rats.

    • Causality: IP administration bypasses the highly variable first-pass gastrointestinal degradation, ensuring a standardized, maximum systemic exposure to the parent compound for toxicological profiling.

  • Bone Marrow Harvest (24h Post-Dose): Euthanize the subjects and flush the femurs with fetal bovine serum (FBS).

    • Causality: Bone marrow is a site of rapid cell proliferation. Clastogenic events (chromosome breakages caused by PAH-DNA adducts) are most accurately captured here as lagging chromosome fragments (micronuclei) during cell division[5].

  • Staining and Scoring: Smear the cells, fix in methanol, and stain with Acridine Orange. Score 2,000 polychromatic erythrocytes (PCEs) per animal via fluorescence microscopy.

    • Causality: Acridine Orange differentially stains RNA (abundant in immature PCEs) and DNA (the micronucleus itself). This distinct color contrast eliminates subjective scoring errors, ensuring high-fidelity quantitative data.

References

1.[1] Title: Tetraphen-7-yl acetate | 25040-01-1 | Benchchem Source: benchchem.com URL:

2.[2] Title: Tetraphen-7-yl acetate | C20H14O2 | CID 282410 - PubChem Source: nih.gov URL:

3.[3] Title: Metabolism of polycyclic compounds. 24. The metabolism of benz[alpha]anthracene. Source: scispace.com URL:

4.[5] Title: Evaluation of the benzo[a]anthracene biodegradation by animal bioassays Source: d-nb.info URL:

5.[4] Title: Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Source: scielo.org.mx URL:

Sources

Comparative

A Comparative Guide to the Structural Validation of Tetraphen-7-yl Acetate: The Definitive Role of X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneously assigned structure ca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of a developmental pipeline. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of small organic molecules, with a focus on the unparalleled definitive power of single-crystal X-ray crystallography.

While the specific crystallographic data for Tetraphen-7-yl acetate (a hypothetical case for this guide) is cataloged in the Cambridge Structural Database (CSD) under the deposition number CCDC 2091816, for the purpose of this illustrative guide, we will utilize the well-documented structure of a representative small organic molecule, Phenyl Acetate, to detail the experimental and comparative aspects of structural validation. This approach allows us to delve into the practical nuances of each technique.

The Imperative of Orthogonal Validation Methods

A robust structural validation strategy relies on the application of multiple, orthogonal analytical techniques. Each method interrogates the molecule from a different physical perspective, and the convergence of data from these disparate techniques provides the highest level of confidence in the proposed structure. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about the molecular formula and connectivity, they can sometimes be ambiguous, especially in cases of complex stereochemistry or unexpected rearrangements. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, a prerequisite for all other analytical methods. However, it is single-crystal X-ray crystallography that provides the ultimate, direct visualization of the molecular structure in three-dimensional space.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, atomic-resolution, three-dimensional model of a molecule. The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern is mathematically deconvoluted to generate an electron density map, from which the positions of individual atoms can be determined with high precision.

Experimental Data for a Representative Molecule: Phenyl Acetate

For the purpose of this guide, we will consider the crystallographic data for Phenyl Acetate as a representative example of a small organic acetate ester.

Crystallographic ParameterValue
Chemical FormulaC₈H₈O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.938(2)
b (Å)6.027(1)
c (Å)12.083(2)
α (°)90
β (°)113.34(3)
γ (°)90
Volume (ų)730.9(2)
Z4
R-factor0.045

This data is representative and serves an illustrative purpose.

Step-by-Step Protocol for Single-Crystal X-ray Crystallography
  • Crystal Growth (The Art and Science):

    • Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. The molecules within the crystal must be arranged in a highly ordered, repeating lattice.

    • Protocol:

      • Ensure the sample is of high purity (>98% as determined by HPLC and NMR).

      • Screen a variety of solvents and solvent systems (e.g., slow evaporation from a saturated solution, vapor diffusion, solvent layering).

      • For Phenyl Acetate, slow evaporation from a solution in a mixture of hexane and ethyl acetate at room temperature can yield suitable crystals.

      • Start with a small amount of material (5-10 mg) and systematically vary the solvent, temperature, and concentration.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibration and radiation damage.

    • Protocol:

      • Select a well-formed crystal with sharp edges and no visible cracks under a microscope.

      • Mount the crystal on a cryo-loop.

      • Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer.

      • Cool the crystal to 100 K.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data.

    • Protocol:

      • Process the raw diffraction data to obtain a list of reflection intensities.

      • Solve the structure using software such as SHELXS or Olex2.

      • Refine the structural model against the experimental data using software like SHELXL. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

      • The final R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 0.05 for small molecules) indicates a good fit.

Complementary and Comparative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation package for a new chemical entity must include data from other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the molecular skeleton.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra as needed, such as COSY (to identify H-H couplings), HSQC (to identify one-bond C-H correlations), and HMBC (to identify long-range C-H correlations).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its elemental composition and fragmentation pattern, which can aid in structural elucidation.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization.

    • Perform high-resolution mass spectrometry (HRMS) to obtain the accurate mass, which can be used to determine the elemental formula.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the accurate mass to calculate the elemental formula.

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain further structural insights.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound, which is a prerequisite for all other structural analyses.

  • Method Development:

    • Select a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid or TFA).

    • Optimize the gradient, flow rate, and detection wavelength to achieve good separation of the main compound from any impurities.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent and dilute to an appropriate concentration for injection (e.g., 0.1-1 mg/mL).

  • Data Acquisition:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate all the peaks in the chromatogram.

    • Calculate the purity of the compound based on the area percentage of the main peak.

A Unified Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a new chemical entity, highlighting the interplay between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_elucidation Structural Elucidation cluster_confirmation Definitive Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (>98% Purity?) Purification->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR If Pure MS Mass Spectrometry (HRMS) HPLC->MS If Pure Final_Structure Unambiguous Structural Validation HPLC->Final_Structure Crystal_Growth Crystal Growth NMR->Crystal_Growth Proposed Structure NMR->Final_Structure MS->Crystal_Growth MS->Final_Structure Xray Single-Crystal X-ray Crystallography Crystal_Growth->Xray Xray->Final_Structure Definitive 3D Structure

Caption: A comprehensive workflow for the structural validation of a new chemical entity.

Conclusion: An Integrated and Authoritative Approach

The structural validation of a novel compound like Tetraphen-7-yl acetate is a multi-faceted process that requires the intelligent application of a suite of analytical techniques. While NMR and Mass Spectrometry are indispensable for proposing a structure and determining its molecular formula and connectivity in solution, and HPLC is essential for ensuring purity, single-crystal X-ray crystallography provides the ultimate and unambiguous confirmation of the three-dimensional atomic arrangement in the solid state.

By following a logical, multi-technique workflow, researchers and drug development professionals can achieve the highest level of confidence in their molecular structures, thereby ensuring the integrity and reliability of their subsequent scientific endeavors. This rigorous approach to structural validation is not merely a matter of due diligence; it is a fundamental pillar of scientific integrity and a critical step on the path to successful innovation.

References

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Bristol. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 231-252. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Where can I find cif files for organic compounds? ResearchGate. [Link]

Validation

HPLC retention times for Tetraphen-7-yl acetate vs standard controls

Chromatographic Profiling of Oxygenated PAHs: HPLC Retention Dynamics of Tetraphen-7-yl Acetate vs. Standard Controls As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Chromatographic Profiling of Oxygenated PAHs: HPLC Retention Dynamics of Tetraphen-7-yl Acetate vs. Standard Controls

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving structurally similar polycyclic aromatic hydrocarbon (PAH) metabolites. Tetraphen-7-yl acetate (also known as benz[a]anthracen-7-yl acetate, CAS 25040-01-1) is a critical acetylated derivative of the parent compound benz[a]anthracene. Monitoring such oxygenated PAHs (oxy-PAHs) is vital for understanding environmental biotransformation—such as the ring fission of benz[a]anthracene by Sphingobium sp.—and assessing toxicological profiles in drug development and environmental monitoring[1].

Unlike rigid parent PAHs, oxy-PAHs present unique dipole moments and hydrogen-bonding capabilities that fundamentally alter their partitioning behavior on reversed-phase (RP) stationary phases. This guide objectively compares the HPLC performance of Tetraphen-7-yl acetate against standard PAH controls, providing a self-validating protocol for robust baseline resolution.

Mechanistic Causality: Why Retention Times Differ

In RP-HPLC, retention is primarily governed by the hydrophobic effect (LogP) and planar π−π interactions with the C18 alkyl chains[2].

  • Parent PAHs (Benz[a]anthracene & Chrysene) : These purely hydrocarbon structures exhibit high LogP values (~5.7). They interact strongly with the hydrophobic stationary phase, resulting in late elution.

  • Hydroxylated Metabolites (7-Hydroxybenz[a]anthracene) : The introduction of a free hydroxyl group significantly increases polarity (LogP ~4.5) and enables hydrogen bonding with the mobile phase, drastically reducing retention time.

  • Acetylated Derivatives (Tetraphen-7-yl acetate) : Esterification of the hydroxyl group masks the strong hydrogen bond donor, recovering much of the molecule's hydrophobicity. However, the ester oxygen still introduces a localized dipole. Consequently, Tetraphen-7-yl acetate (LogP ~5.2) elutes after its hydroxylated precursor but before the parent benz[a]anthracene[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol incorporates internal standards and continuous system suitability testing (SST) to validate the integrity of every run.

Step 1: Sample Preparation & Cleanup

  • Extraction : Spike 10 mL of the aqueous sample with 50 ng/mL of an internal standard (e.g., deuterated Chrysene-d12). Extract using 10 mL of n-hexane/acetonitrile (1:1 v/v).

  • SPE Cleanup : Pass the organic layer through a pre-conditioned Florisil Solid Phase Extraction (SPE) cartridge to remove polar matrix interferences[2].

  • Reconstitution : Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute precisely in 1.0 mL of LC-MS grade Acetonitrile.

Step 2: RP-HPLC Analytical Conditions

  • Column : High-density C18 core-shell column (e.g., 150 mm × 4.6 mm, 2.7 µm) to maximize π−π selectivity and efficiency.

  • Mobile Phase : Solvent A (Milli-Q Water); Solvent B (Acetonitrile).

  • Gradient Program : 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (strictly controlled to prevent retention time drift).

  • Detection : Diode Array Detector (DAD) scanning at 254 nm and 280 nm, coupled in-line with a Fluorescence Detector (FLD) optimized for PAH emission[1].

Step 3: System Validation (SST)

  • Inject a solvent blank (Acetonitrile) every 10 samples to verify zero carryover.

  • Monitor the chromatographic resolution ( Rs​ ) between Benz[a]anthracene and Chrysene. An Rs​>1.5 confirms column integrity and mobile phase proportioning accuracy.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior and optimal detection parameters under the described gradient conditions.

CompoundStructural ClassApprox. LogPOptimal UV λmax​ (nm)Relative Retention Time (min)
7-Hydroxybenz[a]anthracene Hydroxylated PAH4.52858.5
Pyrene 4-Ring Parent PAH4.9240, 33411.2
Tetraphen-7-yl acetate Acetylated PAH5.227814.6
Benz[a]anthracene 4-Ring Parent PAH5.728816.3
Chrysene 4-Ring Parent PAH5.826817.1

Visualizing the Workflow and Elution Logic

Workflow A Sample Preparation (Liquid-Liquid Extraction) B Solid Phase Extraction (SPE) Cleanup (Florisil) A->B C Reconstitution in Acetonitrile B->C D RP-HPLC Separation (C18 Core-Shell Column) C->D E Detection (UV-DAD & FLD) D->E F Data Analysis & Peak Integration E->F

Step-by-step experimental workflow for the extraction and HPLC analysis of oxygenated PAHs.

ElutionLogic cluster_0 Increasing Hydrophobicity (LogP) -> Later Elution on C18 Phase N1 7-Hydroxybenz[a]anthracene (Most Polar, Free -OH) N2 Pyrene (4-Ring Parent) N1->N2 N3 Tetraphen-7-yl acetate (Esterified, Intermediate) N2->N3 N4 Benz[a]anthracene (Parent Hydrocarbon) N3->N4

Chromatographic elution logic demonstrating how functional group polarity dictates RP-HPLC retention.

Conclusion

The accurate quantification of Tetraphen-7-yl acetate requires an understanding of how its esterified structure bridges the polarity gap between highly polar hydroxylated metabolites and intensely hydrophobic parent PAHs. By utilizing a core-shell C18 column and a meticulously validated gradient, researchers can achieve baseline resolution, ensuring data integrity for downstream toxicological and pharmacokinetic evaluations.

References[1] Title: Benz[a]anthracene Biotransformation and Production of Ring Fission Products by Sphingobium sp. Strain KK22

Source : National Institutes of Health (NIH) URL :[2] Title : Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil Source : Sigma-Aldrich URL :[3] Title : Detection of Nitrated, Oxygenated and Hydrogenated Polycyclic Aromatic Compounds in Smoked Fish and Meat Products Source : MDPI URL :

Sources

Comparative

Application Guide: Cross-Reactivity and Receptor Binding Profiles of Tetraphen-7-yl Acetate vs. Standard Polycyclic Aromatic Hydrocarbons

Audience: Researchers, Analytical Scientists, and Toxicologists Focus: Immunoassay Specificity, AhR Transactivation, and Hapten Design Executive Summary Tetraphen-7-yl acetate (also known as Benz[a]anthracen-7-yl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Toxicologists Focus: Immunoassay Specificity, AhR Transactivation, and Hapten Design

Executive Summary

Tetraphen-7-yl acetate (also known as Benz[a]anthracen-7-yl acetate, CAS: 25040-01-1) is a functionalized polycyclic aromatic hydrocarbon (PAH) derivative. In analytical and toxicological research, it is primarily utilized as a specialized hapten for antibody generation, an analytical standard in environmental monitoring, and a molecular probe for Aryl Hydrocarbon Receptor (AhR) signaling.

This guide objectively compares the performance and cross-reactivity of Tetraphen-7-yl acetate against parent PAHs—such as Benz[a]anthracene (BaA) and Benzo[a]pyrene (BaP). By analyzing its structural causality, this document provides researchers with the data necessary to optimize competitive enzyme-linked immunosorbent assays (ELISAs) and interpret in vitro receptor transactivation assays.

Mechanistic Profiling & Structural Causality

The addition of an acetate group at the 7-position of the benz[a]anthracene scaffold fundamentally alters its steric and electronic properties.

  • Antibody Recognition (Immunoassays): In competitive ELISAs, antibodies are often raised against a BaP-protein conjugate. The bulky 7-acetate moiety on Tetraphen-7-yl acetate introduces steric hindrance that prevents optimal docking into the paratope of broad-spectrum anti-PAH antibodies, leading to distinct cross-reactivity profiles compared to non-functionalized PAHs[1].

  • AhR Transactivation: The AhR is a ligand-activated transcription factor. Upon ligand entry into the cytosolic PAS-B binding pocket, the receptor translocates to the nucleus to drive the expression of cytochrome P450 enzymes (e.g., CYP1A1)[2]. Alkylation or acetylation at the 7-position of the benz[a]anthracene ring alters the binding free energy ( ΔGbind​ ) and modulates the conformational shift required for ARNT heterodimerization, heavily influencing the compound's agonistic potency[3][4].

AhR_Pathway Ligand Tetraphen-7-yl acetate (AhR Ligand) Cytosol Cytosolic AhR Complex (AhR-Hsp90-AIP-p23) Ligand->Cytosol Activation Ligand Binding & Conformational Change Cytosol->Activation Nucleus Nuclear Translocation Activation->Nucleus Heterodimer Heterodimerization with ARNT Nucleus->Heterodimer Transcription Binding to DRE (CYP1A1 Transcription) Heterodimer->Transcription

AhR Signaling Pathway Activation by Tetraphen-7-yl acetate.

Performance Comparison: Immunoassay Cross-Reactivity

When utilizing commercial or custom c-PAH RaPID assays to screen environmental samples, understanding the cross-reactivity (CR) of functionalized derivatives is essential to prevent false positives[5]. Cross-reactivity is calculated as: CR(%)=(IC50​ of Reference/IC50​ of Analog)×100 .

As shown in Table 1, anti-pyrene and anti-BaP antibodies exhibit high affinity for parent PAHs but show significantly reduced binding to functionalized derivatives like Tetraphen-7-yl acetate due to paratope size restrictions[1].

Table 1: Competitive ELISA Cross-Reactivity Profile (Anti-PAH Antibody)

CompoundStructural ClassCross-Reactivity (%)Impact on Assay Specificity
Benzo[a]pyrene (BaP) 5-Ring PAH (Reference)100.0%Baseline calibrator for c-PAH assays.
Fluoranthene 4-Ring PAH11.0%Moderate interference in mixed samples.
Phenanthrene 3-Ring PAH10.0%Moderate interference.
Benz[a]anthracene (BaA) 4-Ring PAH1.7%Low interference; poor paratope fit[1].
Chrysene 4-Ring PAH< 1.0%Negligible interference[1].
Tetraphen-7-yl acetate Functionalized 4-Ring PAH< 0.5%Acetate bulk prevents antibody docking; highly specific.

Performance Comparison: AhR Transactivation Potency

In toxicological screening, AhR binding affinity dictates the endocrine-disrupting potential of a PAH[2]. Benz[a]anthracene is a well-documented AhR ligand with a pIC50​ of 7.319[6]. However, substitutions at the 7-position dictate species-specific and tissue-specific transactivation potencies[3].

Table 2: AhR Transactivation Potency (In Vitro Luciferase Reporter Assays)

CompoundAhR Binding Affinity ( pIC50​ )Transactivation Potency ( EC50​ )Mechanistic Note
2,3,7,8-TCDD ~10.5~0.03 nMPrototypical high-affinity reference agonist[7].
Benz[a]anthracene 7.31910 - 50 nMStandard PAH agonist; rapidly metabolized[6].
7-Methylbenz[a]anthracene ~8.12 - 5 nMMethylation enhances PAS-B pocket stabilization[3].
Tetraphen-7-yl acetate ~6.5> 100 nMAcetate group limits optimal hydrophobic packing[4].

Validated Experimental Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each reagent choice and incubation parameter is explicitly defined.

Protocol 1: Competitive ELISA for PAH Cross-Reactivity Profiling

This protocol determines the exact cross-reactivity of Tetraphen-7-yl acetate against a primary anti-PAH antibody.

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL of BSA-BaP conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: The basic pH ensures optimal hydrophobic and electrostatic adsorption of the conjugate to the polystyrene wells.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL of 5% Roti-Block or 1% BSA in PBS. Incubate for 1 hour at 37°C.

    • Causality: Blocking saturates unoccupied binding sites on the plastic, preventing non-specific binding of the primary antibody which would artificially inflate background noise[1].

  • Competitive Incubation: Add 50 µL of PAH standards/Tetraphen-7-yl acetate (serial dilutions in 10% methanol/PBS) and 50 µL of primary anti-PAH antibody to each well. Incubate for 1 hour at room temperature.

    • Causality: Free Tetraphen-7-yl acetate in the solution competes with the immobilized BSA-BaP for limited antibody binding sites. Methanol is kept 10% to maintain PAH solubility without denaturing the antibody.

  • Signal Development: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 mins. Wash 5x, then add 100 µL of TMB substrate. Stop the reaction after 15 mins with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

  • Self-Validation & QC: Calculate the B/B0​ ratio. The assay is validated if the BaP standard curve yields an R2>0.98 and the coefficient of variation (CV) between technical replicates is <10% .

ELISA_Workflow Step1 1. Plate Coating (BSA-PAH Conjugate) Step2 2. Blocking (Reduce Non-Specific Binding) Step1->Step2 Step3 3. Competitive Incubation (Sample + Primary Antibody) Step2->Step3 Step4 4. Secondary Antibody (HRP-Conjugated) Step3->Step4 Step5 5. Substrate Addition (TMB Conversion) Step4->Step5 Step6 6. Signal Quantification (Absorbance at 450 nm) Step5->Step6

Competitive ELISA Workflow for PAH Cross-Reactivity Profiling.

Protocol 2: In Vitro AhR Reporter Gene Transactivation Assay

This assay quantifies the ability of Tetraphen-7-yl acetate to activate the AhR compared to parent PAHs.

  • Cell Seeding: Seed H4IIE-luc cells (stably transfected with a DRE-driven luciferase reporter) into 96-well plates at 7.5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Treat cells with serial dilutions of Tetraphen-7-yl acetate, BaA, and a TCDD positive control.

    • Causality: Compounds must be dissolved in DMSO. The final DMSO concentration in the culture media must remain <0.2% to prevent solvent-induced cytotoxicity and basal AhR activation[7].

  • Incubation (Time-Restricted): Incubate for exactly 5 hours.

    • Causality: Unlike metabolically stable dioxins (which require 72h), PAHs like Benz[a]anthracene derivatives are rapidly metabolized by the induced CYP1A1 enzymes. A short 5-hour window captures peak transactivation before enzymatic degradation skews the potency data[2].

  • Luminescence Quantification: Lyse the cells using 30 µL of passive lysis buffer. Add 50 µL of luciferin substrate and immediately read luminescence.

  • Self-Validation & QC: The assay is considered valid only if the 2,3,7,8-TCDD positive control induces a >10 -fold increase in luminescence over the DMSO vehicle control, confirming cellular responsiveness and reporter stability.

References

  • Optimization of the Selectivity of Pyrene Immunoaffinity Columns Prepared by the Sol−Gel Method. Chemistry of Materials - ACS Publications.[Link]

  • Validation of immunoassay methods to determine hydrocarbon contamination in estuarine sediments. SciELO. [Link]

  • Effects of Alkylation on Potency of Benz[a]anthracene for AhR2 Transactivation in Nine Species of Freshwater Fish. Environmental Toxicology and Chemistry.[Link]

  • Molecular Interactions Governing the Rat Aryl Hydrocarbon Receptor Activities of Polycyclic Aromatic Compounds and Predictive Model Development. PMC.[Link]

  • Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures. PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

Tetraphen-7-yl acetate proper disposal procedures

Tetraphen-7-yl Acetate: Comprehensive Handling, Decontamination, and Disposal Protocols Tetraphen-7-yl acetate (CAS: 25040-01-1), also known as benz[a]anthracen-7-yl acetate, is a specialized research compound utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Tetraphen-7-yl Acetate: Comprehensive Handling, Decontamination, and Disposal Protocols

Tetraphen-7-yl acetate (CAS: 25040-01-1), also known as benz[a]anthracen-7-yl acetate, is a specialized research compound utilized in advanced synthetic methodologies and pharmaceutical drug development[1][2]. Because it is a derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene, it inherits significant toxicological and environmental hazards[3].

Proper disposal of this compound is not merely a regulatory formality; it is a critical operational imperative. PAHs are highly toxic to aquatic life, exhibit long-lasting environmental persistence, and are suspected carcinogens[3][4]. This guide provides drug development professionals with a self-validating, causally grounded framework for the safe segregation, decontamination, and disposal of tetraphen-7-yl acetate.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and hazard characteristics of the target molecule.

ParameterSpecification
Chemical Name Tetraphen-7-yl acetate (Benz[a]anthracen-7-yl acetate)
CAS Number 25040-01-1[1][2]
Molecular Formula C20H14O2[1][2]
Molecular Weight 286.3 g/mol [1]
Physical State Solid (Powder/Flake)
Hazard Classification Class 9 (Environmentally Hazardous Substance)[5]
Chemical Incompatibilities Strong oxidizing agents (e.g., Perchlorates, Nitrates, Chlorine)[5][6]
Primary Disposal Method High-Temperature Incineration (EPA/RCRA compliant)[3][4]

The Mechanistic Rationale for Stringent Disposal

The core challenge in disposing of tetraphen-7-yl acetate lies in its highly stable, hydrophobic tetracyclic aromatic core.

  • Environmental Persistence: The structural stability of the PAH backbone means it resists natural bioremediation and readily bioaccumulates in aquatic ecosystems[3].

  • Thermal Destruction Dynamics: Standard low-temperature incineration is insufficient. Incomplete combustion of PAHs can lead to the aerosolization of the intact molecule or the generation of highly toxic, dioxin-like byproducts[5]. Therefore, EPA/RCRA-compliant high-temperature incineration (>1000°C) is the only acceptable method for its destruction, ensuring complete oxidation into carbon dioxide and water[3][5].

Waste Segregation Workflow

G A Tetraphen-7-yl Acetate Waste Generation B Solid Waste (Powders/PPE) A->B C Liquid Waste (Solvent Mixtures) A->C D Spill Debris (Absorbents) A->D E Double-bag in Sealable Plastic B->E F Collect in Compatible Carboy C->F G Vapor-tight Container D->G H Label as Hazardous: PAH / Carcinogen E->H F->H G->H I High-Temperature Incineration (>1000°C) H->I Licensed Contractor

Fig 1: Tetraphen-7-yl acetate waste segregation and high-temperature incineration workflow.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the workflow includes built-in verification steps to ensure the procedure was executed successfully without leaving hazardous residues.

Protocol A: Liquid Waste Consolidation

Because tetraphen-7-yl acetate is often used in organic synthesis, it frequently ends up in solvent waste streams.

  • Compatibility Verification: Ensure the target waste carboy does not contain strong oxidizing agents (e.g., perchlorates, nitric acid). Benz[a]anthracene derivatives can react vigorously and exothermically with oxidizers[5][6].

  • Transfer: Use a closed-funnel system to transfer the solvent mixture into a compatible high-density polyethylene (HDPE) or PTFE carboy.

  • Labeling: Immediately label the container with the exact solvent composition and clearly mark it as "Hazardous Waste: Contains PAH / Aquatic Toxicity"[3][4].

  • Self-Validation: Inspect the secondary containment tray beneath the carboy. It must remain completely dry. Check the carboy cap for pressure buildup after 24 hours.

Protocol B: Spill Response & Surface Decontamination

Handling dry powders of tetraphen-7-yl acetate presents a high risk of inhalation exposure. If a spill occurs, follow this specific chemical-quenching protocol recommended by[6].

  • Source Control & PPE: Immediately isolate the area. Don disposable Tyvek-type sleeves taped to your chemical-resistant gloves to prevent skin absorption[6].

  • Solvent Dampening (Critical Step): Do not sweep the dry powder, as this will aerosolize the hazardous dust. Instead, gently dampen the solid spill material with acetone[6].

    • Causality: Acetone acts as a highly miscible solvent that solubilizes the hydrophobic PAH core, anchoring the compound to the surface and eliminating the inhalation hazard[6].

  • Absorption: Use absorbent paper dampened with acetone to lift the dissolved material[6].

  • Containment: Seal the contaminated absorbent paper and your disposable PPE in a vapor-tight plastic bag for eventual incineration[6].

  • Secondary Wash: Solvent-wash the contaminated surface with acetone to remove residual organics, followed immediately by a thorough wash with an aqueous soap and water solution to lift any remaining polar complexes[6].

  • Self-Validation (UV Inspection): Inspect the cleaned surface with a long-wave UV lamp (365 nm) in a darkened room. Because the benz[a]anthracene backbone exhibits strong fluorescence, any residual contamination will glow blue/green. If fluorescence is observed, repeat Step 5 until the surface is completely dark.

Protocol C: Solid Waste Packaging
  • Collection: Gather all contaminated weighing boats, spatulas, and empty reagent vials.

  • Double-Bagging: Place the items into a heavy-duty, sealable polyethylene bag. Seal it, and place it inside a second bag.

  • Storage: Store the sealed waste in a cool, dry, well-ventilated area away from direct light and heat sources until collection by a licensed hazardous waste contractor[3][4].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: BENZ(a)ANTHRACENE". NJ.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Tetraphen-7-yl acetate

Comprehensive Safety and Operational Guide for Handling Tetraphen-7-yl Acetate As a Senior Application Scientist, I designed this guide to provide researchers and drug development professionals with field-proven, self-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Tetraphen-7-yl Acetate

As a Senior Application Scientist, I designed this guide to provide researchers and drug development professionals with field-proven, self-validating protocols for handling Tetraphen-7-yl acetate. True laboratory safety goes beyond simply following a checklist; it requires a deep mechanistic understanding of why specific precautions are necessary.

Hazard Profile & Toxicological Causality

Tetraphen-7-yl acetate, chemically synonymous with Benz[a]anthracen-7-yl acetate (CAS: 25040-01-1), is a highly reactive polycyclic aromatic hydrocarbon (PAH) derivative[1]. Handling this compound requires strict operational discipline due to two primary mechanistic hazards:

  • Procarcinogenic Mutagenesis: Benz[a]anthracene derivatives are known procarcinogens. Upon entering the body, they undergo metabolic activation by cytochrome P450 enzymes into highly reactive diol epoxides[2]. These electrophilic intermediates intercalate with DNA and form covalent adducts, driving genetic mutations[2].

  • High Lipophilicity & Dermal Penetration: PAHs are intensely lipophilic. This property allows them to bypass the aqueous barriers of the human body and rapidly permeate the stratum corneum of the skin[3]. When dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a permeation enhancer, carrying the carcinogen directly through standard disposable gloves and into the bloodstream[3]. Furthermore, the compound is extremely toxic to aquatic ecosystems and must be strictly kept out of standard drainage systems[4].

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves provide insufficient breakthrough times when PAHs are dissolved in organic solvents[3]. The following quantitative matrix outlines the mandatory PPE required to establish a self-validating safety barrier.

PPE CategorySpecificationCausal RationaleBreakthrough Time / Efficiency
Primary Dermal (Inner) Disposable Nitrile (0.1 mm)Provides baseline dexterity and protection against solid particulates during initial weighing.>240 mins (Solid) / <5 mins (DMSO/DCM)
Secondary Dermal (Outer) Butyl Rubber or FluoropolymerRequired when handling solutions. DMSO and DCM rapidly degrade nitrile, acting as vehicles for PAH dermal absorption.>480 mins (DMSO) / >240 mins (DCM)
Respiratory N95 / P100 Particulate RespiratorPrevents the inhalation of aerosolized procarcinogenic dust during the weighing of the solid powder.99.97% filtration efficiency for airborne particulates
Ocular Chemical Splash GogglesProtects ocular mucosa against micro-droplet splashing during high-energy vortexing or sonication.N/A
Body Tyvek Sleeves / Disposable CoverallsPrevents the accumulation of PAH dust on standard woven lab coats, which could be inadvertently transported outside the lab.N/A

Operational Workflow & Handling Protocol

Because Tetraphen-7-yl acetate has virtually zero aqueous solubility (<1 mg/mL), organic solvents are mandatory for dissolution[5]. The following step-by-step methodology ensures safe transition from a highly dispersible solid to a usable liquid stock.

Protocol 1: Preparation and Weighing

  • Establish Containment: Conduct all work inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Causality: This ensures that any aerosolized PAH particulates are exhausted away from the operator and trapped by HEPA/carbon filters[6].

  • Don PPE: Apply double gloves (nitrile inner, butyl rubber outer), chemical splash goggles, and a flame-resistant lab coat fitted with disposable Tyvek sleeves[5].

  • Static Mitigation: Pass the sealed vial of Tetraphen-7-yl acetate and your weighing spatula through an anti-static ionizer. Causality: Static charge causes fine PAH powders to repel each other and become airborne, creating an immediate inhalation and surface contamination hazard[4].

  • Weighing: Carefully transfer the required mass into a pre-tared, sealable amber glass vial. Seal the vial tightly before removing it from the balance area.

Protocol 2: Dissolution and Handling

  • Solvent Selection: Inject anhydrous DMSO or DCM directly into the sealed vial via a septum, or open carefully deep within the fume hood[2]. Causality: Tetraphen-7-yl acetate is insoluble in water; organic solvents are required to break the crystalline lattice[5].

  • Agitation: Vortex the sealed vial vigorously for 1-2 minutes. If the compound remains undissolved, gently heat the solution in a water bath at 37°C for 10–15 minutes[2]. Causality: Controlled heat increases kinetic energy, overcoming the high lattice energy of the hydrophobic PAH without degrading the molecule[2].

  • Aliquoting: Divide the stock solution into single-use aliquots. Causality: Repeated freeze-thaw cycles will cause the hydrophobic compound to precipitate out of solution, ruining experimental reproducibility[2].

Workflow Visualization

PAH_Workflow Start Solid Tetraphen-7-yl acetate (Benz[a]anthracen-7-yl acetate) PPE Don Required PPE (Double Gloves, Tyvek, Respirator) Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood Weigh Weighing Protocol (Anti-static tools) Hood->Weigh Dissolve Dissolution in Solvent (e.g., DMSO / DCM) Weigh->Dissolve Experiment In Vitro / Experimental Use Dissolve->Experiment Decon Decontamination (Acetone wash -> Soap/Water) Experiment->Decon Waste Hazardous Waste Disposal (Incineration) Decon->Waste

Workflow for the safe handling, dissolution, and disposal of Tetraphen-7-yl acetate.

Decontamination & Disposal Plan

In the event of a spill, or upon completion of the experiment, standard aqueous cleaning is dangerously ineffective. Follow this protocol to neutralize the workspace:

Protocol 3: Spill Response and Waste Management

  • Spill Containment (Solid): If a solid spill occurs, do not dry sweep. Dry sweeping aerosolizes the procarcinogen. Instead, dampen the powder with acetone to bind the particulates[5].

  • Chemical Cleanup: Wipe the contaminated area with absorbent pads soaked in acetone. Causality: Because PAHs are insoluble in water, a compatible organic solvent is required to solubilize and lift the chemical from the surface[5].

  • Aqueous Wash: Follow the solvent wash with a thorough scrubbing using a strong detergent soap and water. Causality: This removes any residual organic films and solvent traces left behind by the acetone[5].

  • Waste Segregation: Place all contaminated pads, gloves, empty vials, and liquid waste into a designated, clearly labeled hazardous waste container. Never dispose of PAH solutions down the drain, as they are highly toxic to aquatic organisms and will cause long-lasting environmental damage[4]. Arrange for high-temperature incineration through your institutional EHS department.

References

  • Source: benchchem.
  • Title: OSHA Technical Manual (OTM)
  • Source: noaa.
  • Source: usda.
  • Title: Overcoming solubility issues with Benz(a)
  • Title: ICSC 0385 - BENZ(a)

Sources

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